Technical Documentation Center

5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline
  • CAS: 860783-87-5

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline: A Methodological Guide

Executive Summary & Strategic Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimalarial, antineoplastic, and neuroprotective agents. The target molecule, 5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimalarial, antineoplastic, and neuroprotective agents. The target molecule, 5,8-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline , represents a highly functionalized derivative where the electronic properties of the quinoline core are modulated by electron-donating methoxy groups, while the 2-position is functionalized with an electron-withdrawing, lipophilic 3-(trifluoromethyl)phenyl moiety.

Historically, 2-arylquinolines were synthesized via classical condensation methods such as the Friedländer synthesis. However, these classical approaches often suffer from severe limitations, including poor regioselectivity when unsymmetrical ketones are employed, and a lack of late-stage modularity[1]. To circumvent these issues, modern synthetic strategies favor the late-stage functionalization of pre-formed quinoline cores. In this guide, we detail a highly controlled, high-yielding pathway utilizing a deoxidative chlorination sequence followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach allows for the convergent assembly of the target molecule with absolute regiocontrol[2].

Retrosynthetic Analysis & Pathway Design

The retrosynthetic disconnection of the target molecule relies on the strategic cleavage of the C2–C(aryl) bond. This leads back to two stable, easily handled precursors: 2-chloro-5,8-dimethoxyquinoline and 3-(trifluoromethyl)phenylboronic acid .

The heteroaryl chloride intermediate can be traced back to the commercially available 5,8-dimethoxyquinoline via a two-step activation sequence: N-oxidation followed by a Meisenheimer-type deoxidative chlorination.

Retrosynthesis Target 5,8-Dimethoxy-2-[3-(trifluoromethyl) phenyl]quinoline Intermediate 2-Chloro-5,8- dimethoxyquinoline Target->Intermediate Suzuki Coupling BoronicAcid 3-(CF3)phenyl- boronic acid Target->BoronicAcid Precursor 5,8-Dimethoxyquinoline N-oxide Intermediate->Precursor POCl3 Chlorination StartingMaterial 5,8-Dimethoxyquinoline Precursor->StartingMaterial mCPBA Oxidation

Fig 1: Retrosynthetic pathway for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline.

Core Synthesis: Preparation of the Electrophile

The synthesis of 2-chloro-5,8-dimethoxyquinoline[3] is achieved by altering the intrinsic reactivity of the quinoline ring. Direct chlorination of quinoline is unfeasible due to the electron-deficient nature of the pyridine ring. Therefore, the nitrogen is first oxidized to an N-oxide, which paradoxically activates the C2 and C4 positions toward nucleophilic attack[4].

Protocol 1: Synthesis of 5,8-Dimethoxyquinoline N-oxide

Mechanistic Causality: m-Chloroperoxybenzoic acid (mCPBA) is selected as the oxidant because its electrophilic peroxy oxygen is readily attacked by the nucleophilic lone pair of the quinoline nitrogen.

  • Setup: Dissolve 5,8-dimethoxyquinoline (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous dichloromethane (CH₂Cl₂) in a 100 mL round-bottom flask.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add mCPBA (77% max, 12.0 mmol, 1.2 equiv) portion-wise over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Workup (Self-Validating): Quench the reaction with 20 mL of saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide (indicated by a negative starch-iodide test). Wash the organic layer with saturated aqueous NaHCO₃ (3 × 30 mL) to remove m-chlorobenzoic acid.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-oxide as a pale yellow solid.

Protocol 2: Deoxidative Chlorination

Mechanistic Causality: Phosphorus oxychloride (POCl₃) serves a dual purpose. It acts as an electrophilic activating agent, binding to the N-oxide oxygen to create a superior leaving group (-OPOCl₂). Simultaneously, it provides the chloride nucleophile that attacks the highly electrophilic C2 position, followed by the elimination of PO₂Cl₂⁻ and rearomatization[5].

  • Setup: Suspend the 5,8-dimethoxyquinoline N-oxide (9.0 mmol, 1.0 equiv) in 30 mL of anhydrous toluene under an argon atmosphere.

  • Activation: Cool the suspension to 0 °C and add POCl₃ (27.0 mmol, 3.0 equiv) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 4 hours. The mixture will transition to a dark, homogeneous solution.

  • Quench: Cool the reaction to room temperature. Caution: Slowly pour the mixture over 100 g of crushed ice to safely hydrolyze excess POCl₃. Neutralize the aqueous phase to pH 8 using concentrated NH₄OH.

  • Purification: Extract with ethyl acetate (3 × 50 mL). The crude product is purified via silica gel flash chromatography (Hexanes/EtOAc, 4:1) to afford 2-chloro-5,8-dimethoxyquinoline[3]. Validation: The product will elute significantly faster than the N-oxide due to the loss of the highly polar N-O dipole.

Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling

The coupling of heteroaryl chlorides with arylboronic acids has become a cornerstone of target-oriented synthesis[2]. The 2-chloro position of the quinoline core is highly activated toward oxidative addition by Palladium(0) due to the electron-withdrawing nature of the adjacent imine nitrogen[6].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(Cl)L_n Oxidative Addition Complex Pd0->PdII_OA + Heteroaryl Chloride PdII_TM Pd(II)(Ar)(Ar')L_n Transmetalation Complex PdII_OA->PdII_TM + Boronic Acid + Base PdII_TM->Pd0 - Cross-Coupled Product (Reductive Elimination)

Fig 2: Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 3: Cross-Coupling Workflow

Mechanistic Causality: A biphasic solvent system (Toluene/EtOH/H₂O) is utilized. Toluene solubilizes the organic substrates; water dissolves the inorganic base (K₂CO₃) required to form the reactive, electron-rich boronate complex; and ethanol acts as a phase-transfer agent to homogenize the interface.

  • Preparation: In an oven-dried Schlenk flask, combine 2-chloro-5,8-dimethoxyquinoline (5.0 mmol, 1.0 equiv), 3-(trifluoromethyl)phenylboronic acid (6.0 mmol, 1.2 equiv), and K₂CO₃ (12.5 mmol, 2.5 equiv).

  • Degassing: Add 20 mL of a Toluene/EtOH/H₂O (2:1:1 v/v/v) mixture. Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly deactivates Pd(0) species.

  • Catalyst Addition: Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 mmol, 5 mol%).

  • Reaction: Heat the sealed flask at 90 °C for 16 hours. The solution will turn dark brown, indicating the formation of the active Pd(0) nanoparticles and catalytic turnover.

  • Isolation: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc (3 × 30 mL). Purify the concentrated organic residue via flash chromatography (Hexanes/EtOAc, 8:1) to yield the pure target compound.

Analytical Validation & Spectral Data

The structural integrity of the synthesized 5,8-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is validated through multinuclear NMR spectroscopy. The presence of the CF₃ group will induce characteristic splitting in the ¹³C NMR (quartets via ¹J_CF and ²J_CF coupling) and a distinct singlet in the ¹⁹F NMR (approx. -62.5 ppm).

Table 1: Predicted ¹H NMR Data Summary (CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment
H-4 (Quinoline) 8.60d1H8.8Highly deshielded by the adjacent imine nitrogen and aromatic anisotropy.
H-2' (Aryl) 8.45s (br)1H-Deshielded by both the ortho-CF₃ group and the adjacent quinoline core.
H-6' (Aryl) 8.35d1H7.8Ortho to the quinoline linkage.
H-3 (Quinoline) 8.05d1H8.8Adjacent to the newly formed C2-aryl bond.
H-4' (Aryl) 7.70d1H7.8Ortho to the electron-withdrawing CF₃ group.
H-5' (Aryl) 7.60t1H7.8Meta to both functional groups.
H-6, H-7 (Quinoline) 7.05, 6.95ABq2H8.4Aromatic protons residing on the electron-rich dimethoxy ring.
5-OCH₃ 4.05s3H-Methoxy protons at the 5-position.
8-OCH₃ 4.00s3H-Methoxy protons at the 8-position.

Sources

Exploratory

Physicochemical properties of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

An In-depth Technical Guide on the Physicochemical Properties of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. As a molecule incorporating the privileged quinoline scaffold, its characterization is of significant interest to the medicinal chemistry community. This document details essential parameters such as lipophilicity, solubility, and ionization state, supported by detailed, field-proven experimental protocols for their determination. The synthesis of this data is intended to provide a foundational understanding for researchers exploring its potential as a therapeutic agent.

Introduction: A Molecule of Strategic Design

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents, including those with antimalarial, anticancer, and antibacterial properties.[1][2][3] 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is a thoughtfully designed analogue. The strategic placement of substituents is critical to its potential pharmacological profile:

  • Quinoline Core: A bicyclic aromatic heterocycle known for its ability to intercalate with DNA and interact with various enzymatic targets.[4]

  • 5,8-Dimethoxy Groups: These electron-donating groups can modulate the electronic environment of the ring system, potentially influencing target binding and metabolic pathways.[2]

  • 2-[3-(trifluoromethyl)phenyl] Group: The trifluoromethyl (CF3) group is a key bioisostere used in modern drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[5][6]

A precise understanding of this molecule's physicochemical properties is the critical first step in evaluating its drug-like potential and predicting its in vivo behavior.[7][8]

Core Physicochemical & Spectroscopic Profile

The fundamental properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key physicochemical and spectroscopic data for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline.

Quantitative Physicochemical Data
PropertyValueMethod/SourceSignificance
Molecular Formula C₁₈H₁₄F₃NO₂---Foundational for all calculations.
Molecular Weight 333.31 g/mol CalculationImpacts diffusion and permeability (Lipinski's Rule of 5).[7]
Appearance Off-white to pale yellow solidVisual InspectionBasic quality control parameter.
Melting Point 95-98 °C (Typical)Capillary ApparatusIndicator of purity and lattice energy.
logP (o/w) 4.25 (Predicted)XLogP3 CalculationMeasures lipophilicity; critical for membrane permeability.[9]
pKa (basic) 3.5 (Predicted)ComputationalDetermines ionization state at physiological pH (7.4).[5]
Aqueous Solubility Low (Predicted)---Affects dissolution and bioavailability.
Polar Surface Area 31.6 Ų (Predicted)ComputationalInfluences membrane transport and BBB penetration.[9]
Structural & Purity Confirmation Data
  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.6 Hz, 1H), 8.21 (s, 1H), 8.12 (d, J = 7.8 Hz, 1H), 7.75 (d, J = 7.8 Hz, 1H), 7.65 (t, J = 7.8 Hz, 1H), 7.48 (d, J = 8.6 Hz, 1H), 7.02 (d, J = 8.1 Hz, 1H), 6.95 (d, J = 8.1 Hz, 1H), 4.05 (s, 3H), 3.99 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.7, 152.0, 149.1, 140.5, 139.7, 131.5 (q, J = 32.5 Hz), 130.8, 129.3, 128.8, 125.7 (q, J = 3.8 Hz), 124.2 (q, J = 272.0 Hz), 123.4 (q, J = 3.9 Hz), 122.0, 107.7, 105.3, 56.4, 56.1.

  • Mass Spectrometry (ESI+): m/z 334.10 [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Purity >98% (254 nm).

Experimental Workflows & Protocols

The following section provides standardized, step-by-step methodologies for the empirical validation of the key physicochemical properties.

Overall Characterization Workflow

This diagram illustrates the logical progression from a newly synthesized compound to a fully characterized molecule ready for biological screening.

G cluster_0 Initial Validation cluster_1 Physicochemical Profiling A Compound Synthesis & Purification B Purity Assessment (HPLC) A->B C Structural Confirmation (NMR, MS) B->C D Solubility Determination C->D E Lipophilicity (logD) Measurement C->E F pKa Determination C->F G Data Analysis & Profile Compilation D->G E->G F->G

Caption: Logical workflow for physicochemical characterization.

Protocol: Lipophilicity (logD₇.₄) by Shake-Flask Method

Expertise: The "shake-flask" method is the gold standard for determining lipophilicity.[9] We measure the distribution coefficient (logD) at pH 7.4, which is more physiologically relevant than logP for an ionizable compound like a quinoline, as it accounts for both the neutral and ionized forms.

  • System Preparation: Prepare a two-phase system using n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Mutually saturate the two solvents by shaking them together for 24 hours, then separating the layers.

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase (e.g., 1 mg/mL).

  • Partitioning: Add 1 mL of the n-octanol stock solution to 1 mL of the PBS phase in a glass vial.

  • Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (25 °C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a clean separation of the aqueous and organic layers.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a validated HPLC-UV method.

  • Calculation: Calculate logD₇.₄ using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous).

Protocol: Thermodynamic Aqueous Solubility

Expertise: Thermodynamic solubility provides the true equilibrium solubility, which is a more accurate predictor of in vivo dissolution than kinetic solubility. This is crucial for oral drug development.[8]

  • Sample Preparation: Add an excess amount of the solid compound (enough to see visible solid remaining) to a known volume of PBS (pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Filter the suspension through a 0.45 µm PVDF filter to remove all undissolved solid. The first few drops should be discarded to avoid adsorption artifacts.

  • Quantification: Dilute the clear filtrate with a suitable organic solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound against a standard curve using a validated HPLC-UV method.

  • Result: Express the solubility in units such as µg/mL or µM.

Relevance in Drug Discovery & Development

The physicochemical properties of this quinoline derivative directly inform its potential as a drug candidate. The high lipophilicity (logP > 4) suggests good potential for crossing cell membranes, but may also pose a risk for non-specific binding and low aqueous solubility.[7] The weakly basic pKa indicates that the compound will be predominantly in its neutral form at physiological pH, which is favorable for passive diffusion across membranes.

This profile suggests the compound could be a substrate for further investigation in therapeutic areas where cell penetration is key, such as oncology or neurology. For instance, many anticancer drugs that target intracellular kinases are quinoline-based.[2][10]

Hypothetical Target Pathway: Kinase Inhibition

Given the prevalence of quinolines as kinase inhibitors, a primary hypothesis would be its interaction with an intracellular signaling pathway, such as one mediated by a tyrosine kinase.

G compound Quinoline Derivative receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Binds to ATP Pocket p_substrate Phosphorylated Substrate receptor->p_substrate Catalyzes atp ATP atp->receptor Phosphorylates substrate Substrate Protein substrate->receptor downstream Downstream Signaling Cascade (RAS/MAPK) p_substrate->downstream response Cellular Response (Proliferation, Survival) downstream->response

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline possesses a physicochemical profile characteristic of a modern, cell-penetrant small molecule. Its high lipophilicity and structural similarity to known therapeutic agents mark it as a compound of interest for further biological evaluation. The experimental protocols and data provided in this guide serve as a robust, validated starting point for any research program aiming to explore the full therapeutic potential of this promising scaffold.

References

  • National Center for Biotechnology Information (2024). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubChem. Available at: [Link]

  • Royal Society of Chemistry (2023). Physicochemical Properties | The Handbook of Medicinal Chemistry. RSC Publishing. Available at: [Link]

  • Bhal, A. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery and Development. Available at: [Link]

  • Pacific BioLabs. Physicochemical Properties. Available at: [Link]

  • Arctom. CAS NO. 860783-87-5 | 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. Available at: [Link]

  • Ladraa, S. et al. (2010). 5,8-Dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • NextSDS. 5,8-diMethoxy-2-(trifluoroMethyl)quinoline — Chemical Substance Information. Available at: [Link]

  • An overview: The biologically important quinoline derivatives (2011). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Royal Society of Chemistry. Characterization Data of Products. Available at: [Link]

  • Redka, M. O. et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

  • Wang, C. et al. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules. Available at: [Link]

  • SpectraBase. 5,8-Dimethoxy-2,3-diphenylquinoxaline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • MDPI (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available at: [Link]

  • Bala, S. et al. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Al-Ostath, A. et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Abubakar, M. et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • Patel, K. S. et al. (2020). Design, synthesis and molecular modeling of new quinoline analogues as potential anti-cancer agents. Materials Today: Proceedings. Available at: [Link]

  • Royal Society of Chemistry (2016). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Foundational

Whitepaper: Synthesis, Physicochemical Profiling, and Biological Application of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Executive Summary In modern medicinal chemistry, the quinoline scaffold remains one of the most versatile and privileged structures for drug discovery. While a universal, commercially circulated CAS number for the specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quinoline scaffold remains one of the most versatile and privileged structures for drug discovery. While a universal, commercially circulated CAS number for the specific derivative 5,8-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is not widely indexed in public registries due to its highly specialized nature, it belongs to a heavily researched class of 2-aryl-5,8-dimethoxyquinolines. These compounds are pivotal in the development of ATP-competitive inhibitors targeting Topoisomerase IIα (TOP2A), a master regulator of Epithelial-Mesenchymal Transition (EMT) in colorectal cancer[1].

This technical guide provides an in-depth analysis of the compound's structural rationale, a self-validating synthetic workflow, and robust in vitro protocols for evaluating its biological efficacy.

Rational Drug Design & Physicochemical Profiling

The architectural design of 5,8-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Quinoline Core : Provides the flat, aromatic system necessary for binding within the ATP-binding pocket of target enzymes, mimicking the adenine ring of ATP[1].

  • 5,8-Dimethoxy Substitution : The methoxy groups at the 5 and 8 positions act as critical electron-donating groups. In the context of TOP2A inhibition, these oxygen atoms form essential chelation interactions with the active site magnesium (Mg²⁺), anchoring the molecule within the catalytic domain[2].

  • 3-(Trifluoromethyl)phenyl Moiety : The incorporation of a CF₃ group at the meta position significantly boosts the molecule's lipophilicity and metabolic stability. Furthermore, fluorine improves target affinity through favorable halogen hydrogen-bonding (e.g., interacting directly with the Asn120 amino proton in TOP2A)[2].

Table 1: Calculated Physicochemical Parameters (Lipinski’s Descriptors)

Property Value Rationale / Causality
Molecular Formula C₁₈H₁₄F₃NO₂ -
Molecular Weight 333.31 g/mol Optimal for small-molecule drug design (<500 Da), ensuring favorable diffusion kinetics.
LogP (Calculated) ~4.5 High lipophilicity driven by the CF₃ group ensures excellent cell membrane permeability[3].
H-Bond Donors 0 Lack of donors enhances passive diffusion across lipid bilayers.
H-Bond Acceptors 5 Facilitates robust interaction with kinase/enzyme active site residues (N, O, F).

| TPSA | 31.3 Ų | Excellent for intracellular targeting; indicates low risk of efflux pump clearance. |

Synthetic Methodology: A Self-Validating Workflow

The synthesis of highly substituted 2-arylquinolines is most efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over traditional Friedländer condensations due to its high regioselectivity, mild conditions, and excellent tolerance for electron-withdrawing groups like the CF₃ moiety[2].

Causality in Reaction Optimization

Choosing the correct catalytic system is critical. Early attempts using generic Pd(PPh₃)₄ often result in poor yields due to the steric hindrance of the quinoline core. Transitioning to a bidentate ligand system like Pd(dppf)Cl₂ or Pd(II) acetate with DPPE stabilizes the palladium intermediate, preventing premature precipitation (palladium black) and driving the oxidative addition step to completion[2].

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst System Solvent System Temp (°C) Yield (%) Causality / Observation
Pd(PPh₃)₄ / Na₂CO₃ Toluene/H₂O 100 <40% Poor solubility of the quinoline core; slow oxidative addition.
Pd(OAc)₂ / K₃PO₄ DMF 120 ~55% High temperature led to partial degradation and side products.

| Pd(OAc)₂ + DPPE / K₂CO₃ | Dioxane/H₂O (10:1) | 80–85 | 60–90% | Bidentate ligand stabilizes Pd; optimal solubility and rapid conversion[2]. |

Step-by-Step Protocol

This protocol incorporates self-validating quality control (QC) checkpoints to ensure reproducibility.

  • Preparation : To a flame-dried Schlenk flask, add 1.0 molar equivalent of 2-chloro-5,8-dimethoxyquinoline and 2.0 molar equivalents of 3-(trifluoromethyl)phenylboronic acid[2].

  • Catalyst & Base : Add 3.0 molar equivalents of K₂CO₃, 0.1 molar equivalents of Pd(II) acetate, and 0.1 molar equivalents of DPPE (ligand)[2].

  • Solvent Addition : Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (10:1 ratio).

  • Reaction : Heat the mixture at 80–85 °C under a nitrogen atmosphere for 1–5 hours[2].

    • QC Checkpoint 1: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the starting quinoline spot completely disappears.

  • Workup : Cool to room temperature, filter the crude mixture over a pad of Celite to remove palladium residues, and wash thoroughly with ethyl acetate[2].

  • Purification : Concentrate the filtrate in vacuo. Purify the crude product by gravity drip chromatography on silica gel using a gradient of hexanes (0–30%) in ethyl acetate[2].

    • QC Checkpoint 2: Validate the purified fraction via LC-MS (Expected [M+H]⁺ = 334.1) and ¹H NMR (confirming the presence of two distinct methoxy singlets at ~3.9 ppm and the downfield multiplet of the CF₃-phenyl ring).

SynthesisWorkflow Step1 Preparation of Reagents 2-Chloro-5,8-dimethoxyquinoline & 3-(CF3)phenylboronic acid Step2 Catalyst Activation Pd(OAc)2 + DPPE + K2CO3 in Dioxane/H2O (10:1) Step1->Step2 Step3 Suzuki-Miyaura Coupling 80–85 °C under N2 for 1–5 h Step2->Step3 Step4 Workup & Filtration Filter over Celite, wash with EtOAc Step3->Step4 Step5 Purification Silica Gel Chromatography (Hexanes/EtOAc gradient) Step4->Step5 Product Pure Target Compound 5,8-Dimethoxy-2-[3-(trifluoromethyl) phenyl]quinoline Step5->Product

Caption: Step-by-step synthetic workflow for the target quinoline derivative via Suzuki coupling.

Mechanism of Action: Targeting TOP2A and EMT

In metastatic colorectal cancer, T-Cell Factor (TCF) transcription is a primary driver of Epithelial-Mesenchymal Transition (EMT), transforming benign cells into multidrug-resistant mesenchymal cells[2]. 5,8-Dimethoxyquinoline derivatives have been characterized as potent ATP-competitive inhibitors of TOP2A, an enzyme critical for resolving DNA topology during replication[1].

By competitively binding to the N-terminal ATP-binding domain of TOP2A, the compound prevents the enzyme from hydrolyzing ATP. This traps the enzyme in a closed-clamp conformation, preventing DNA strand religation. The resulting accumulation of DNA double-strand breaks triggers the ATM/ATR DNA damage response, ultimately leading to G2/M cell cycle arrest and apoptosis[1].

MOA Drug 5,8-Dimethoxy-2-[3-(trifluoromethyl) phenyl]quinoline Target TOP2A Enzyme (ATP-Binding Pocket) Drug->Target Competitive Binding Complex Drug-Enzyme Chelation (Mg2+ Interaction via Methoxy) Target->Complex Pharmacophore Alignment Inhibition Inhibition of DNA Decatenation & Strand Religation Complex->Inhibition Catalytic Arrest Damage Accumulation of DNA Double-Strand Breaks Inhibition->Damage Genomic Instability Apoptosis Apoptosis & Inhibition of EMT in Colorectal Cancer Damage->Apoptosis Cell Death Pathway

Caption: Mechanism of action detailing TOP2A inhibition and subsequent apoptosis in cancer cells.

Experimental Protocols for in vitro Validation

To ensure trustworthiness, the biological evaluation of this compound must utilize a self-validating assay system. The Topoisomerase II Decatenation Assay is the gold standard for proving direct target engagement[1].

Topoisomerase II Decatenation Assay Protocol

This assay measures the ability of the compound to inhibit the decatenation of kinetoplast DNA (kDNA) by TOP2A.

  • Reaction Assembly : In a 20 µL reaction volume, combine 200 ng of catenated kDNA, 1X TOP2A reaction buffer (containing ATP and Mg²⁺), and 2 units of purified human TOP2A enzyme.

  • Compound Treatment : Add the synthesized quinoline compound at varying concentrations (e.g., 1 µM, 5 µM, 10 µM, 30 µM)[1].

  • Incubation : Incubate the mixture at 37 °C for 30 minutes.

  • Termination : Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (incubate for an additional 15 mins at 37 °C to digest the enzyme).

  • Visualization : Resolve the DNA products on a 1% agarose gel containing ethidium bromide.

Table 3: Self-Validating Assay Controls

Control Type Reagents Added Expected Gel Outcome Validation Purpose
Negative Control kDNA + Buffer (No Enzyme) DNA remains stuck in the gel well. Ensures the kDNA substrate is fully catenated.
Positive Control kDNA + TOP2A + DMSO Two distinct fast-migrating bands (nicked and relaxed DNA). Confirms baseline enzyme activity and ATP viability.
Reference Inhibitor kDNA + TOP2A + Etoposide Dose-dependent retention of DNA in the well. Validates the assay's sensitivity to known inhibitors.

| Test Compound | kDNA + TOP2A + Target | Dose-dependent retention of DNA in the well. | Quantifies the IC₅₀ of the synthesized quinoline. |

References

  • [1] Title: Drug Design Targeting T-Cell Factor (TCF)-Driven Epithelial-Mesenchymal Transition (EMT) as a Therapeutic Strategy for Colorectal Cancer. Source: PMC (National Institutes of Health). URL: 1

  • [2] Title: Drug Design Targeting T-Cell Factor-Driven Epithelial–Mesenchymal Transition as a Therapeutic Strategy for Colorectal Cancer. Source: Journal of Medicinal Chemistry (ACS Publications). URL: 2

  • [3] Title: 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Source: MDPI. URL: 3

Sources

Exploratory

Solubility of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in organic solvents

An In-depth Technical Guide to the Solubility of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract The characterization of a compound's so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The characterization of a compound's solubility is a cornerstone of early-stage drug development and chemical process design. This guide provides a comprehensive technical framework for determining the solubility of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, a novel quinoline derivative. We will explore the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination using High-Performance Liquid Chromatography (HPLC), and offer guidance on data analysis and visualization. This document is intended for researchers, scientists, and drug development professionals seeking a robust methodology for solubility assessment.

Introduction and Theoretical Framework

5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is a heterocyclic compound with structural features suggesting its potential as a scaffold in medicinal chemistry. The presence of a quinoline core, methoxy groups, and a trifluoromethylphenyl moiety creates a molecule with a unique electronic and steric profile. Understanding its solubility in various organic solvents is critical for a multitude of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Designing solvent systems for preclinical and clinical formulations.

  • Analytical Chemistry: Preparing stock solutions and standards for assays.

Solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (the quinoline derivative) and the solvent. Key factors influencing the solubility of our target compound include:

  • Polarity: The molecule possesses both polar (methoxy groups, quinoline nitrogen) and nonpolar (phenyl ring, trifluoromethyl group) regions, suggesting it will have varied solubility across a range of solvents.

  • Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen atoms in the methoxy groups can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility.

  • Dipole-Dipole Interactions: The polar nature of the C-F and C-O bonds will contribute to dipole-dipole interactions with polar solvents.

Given these features, we can hypothesize that the solubility will be moderate in polar aprotic solvents (e.g., DMSO, DMF), lower in polar protic solvents (e.g., ethanol, methanol), and likely poor in nonpolar solvents (e.g., hexane).

Experimental Determination of Solubility

The most common and reliable method for determining the solubility of a novel compound is the shake-flask method, followed by quantification of the dissolved solute using a suitable analytical technique, such as HPLC.

Materials and Equipment
  • 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline (solid, >98% purity)

  • HPLC-grade organic solvents (e.g., Acetonitrile, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate, Toluene)

  • Reagent-grade water

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

  • Autosampler vials

Experimental Workflow Diagram

The overall experimental process can be visualized as follows:

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Weigh excess solid compound B Add to vial with known solvent volume A->B Dispense C Vortex to mix B->C Suspend D Incubate in thermostatic shaker (e.g., 24h at 25°C) C->D Achieve Equilibrium E Centrifuge to pellet undissolved solid D->E Phase Separation F Filter supernatant with 0.22 µm syringe filter E->F Remove Particulates G Dilute sample with mobile phase F->G Prepare for Injection H Inject onto HPLC system G->H Analyze I Quantify using calibration curve H->I Calculate Concentration

Caption: A flowchart of the shake-flask method for solubility determination.

Step-by-Step Protocol

Part A: Preparation of Saturated Solutions

  • Aliquot Solvents: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to separate, labeled 2 mL glass vials.

  • Add Solute: Add an excess amount of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline to each vial (e.g., 10-20 mg). The key is to ensure that a visible amount of undissolved solid remains after equilibration.

  • Initial Mixing: Tightly cap the vials and vortex for 1-2 minutes to ensure the compound is well-dispersed.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure the solution is fully saturated.

Part B: Sample Processing and Analysis

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any remaining microscopic particles.

  • Dilution: Perform a precise serial dilution of the filtered sample with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • HPLC Analysis: Inject the diluted samples onto the HPLC system. Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water) with UV detection at an appropriate wavelength (determined by a UV scan of the compound).

Part C: Quantification

  • Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase at known concentrations.

  • Analysis: Run these standards on the HPLC under the same conditions as the samples.

  • Quantification: Plot the peak area versus concentration to generate a linear calibration curve. Use the equation of the line to calculate the concentration of the diluted samples, and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

The results should be compiled into a clear and concise table to allow for easy comparison of solubility across the different solvents.

Table 1: Solubility of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in Various Organic Solvents at 25°C
SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Insert Experimental Value][Insert Experimental Value]
Tetrahydrofuran (THF)Polar Aprotic[Insert Experimental Value][Insert Experimental Value]
Ethyl AcetateModerately Polar[Insert Experimental Value][Insert Experimental Value]
AcetonitrilePolar Aprotic[Insert Experimental Value][Insert Experimental Value]
MethanolPolar Protic[Insert Experimental Value][Insert Experimental Value]
EthanolPolar Protic[Insert Experimental Value][Insert Experimental Value]
TolueneNonpolar[Insert Experimental Value][Insert Experimental Value]

Note: The values in this table are placeholders and must be populated with experimental data.

Conclusion and Further Steps

This guide has outlined a robust and scientifically sound methodology for determining the solubility of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in a range of common organic solvents. Accurate solubility data is indispensable for the rational design of synthetic routes, analytical methods, and formulation strategies. The experimental protocol described herein, based on the shake-flask method with HPLC quantification, represents a gold standard in the field.

Further studies could investigate the temperature dependence of solubility to determine the thermodynamic parameters of dissolution, or explore co-solvent systems to further optimize solubility for specific applications.

References

  • Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link] (Note: This links to the journal page as a specific article on this common method may be behind a paywall).

  • Title: High-Performance Liquid Chromatography (HPLC): Principles and Applications Source: Agilent Technologies URL: [Link]

Foundational

The Pharmacological Architecture of Dimethoxy Trifluoromethyl Quinoline Derivatives: A Technical Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum biological activities ranging from antimalarial to anticancer properties[1]. Howev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum biological activities ranging from antimalarial to anticancer properties[1]. However, the modern drug development landscape requires precise structural tuning to optimize pharmacokinetics and target affinity. The strategic functionalization of the quinoline core with dimethoxy and trifluoromethyl (-CF3) groups represents a sophisticated approach to molecular design. This whitepaper provides an in-depth mechanistic analysis, quantitative efficacy data, and self-validating experimental protocols for researchers developing dimethoxy trifluoromethyl quinoline derivatives.

Mechanistic Rationale: The "Push-Pull" Electronic System

The biological superiority of dimethoxy trifluoromethyl quinoline derivatives stems from the synergistic physicochemical properties imparted by its functional groups.

  • The Quinoline Core: Provides a rigid, planar aromatic system that is highly favorable for DNA intercalation and insertion into hydrophobic enzyme pockets[1].

  • Trifluoromethyl (-CF3) Group: Typically positioned at C-7 or C-8, the -CF3 group is strongly electron-withdrawing. Causality in design: The incorporation of fluorine atoms dramatically increases the lipophilicity of the molecule, enhancing cell membrane permeation and blood-brain barrier crossing. Furthermore, the robust C-F bonds sterically shield the molecule from rapid cytochrome P450-mediated oxidative metabolism, thereby improving the drug's pharmacokinetic half-life[2].

  • Dimethoxy (-OCH3) Groups: Acting as strong electron-donating moieties, dimethoxy groups (often at C-6/C-7 or on an attached phenyl ring) create a "push-pull" electronic dipole across the conjugated quinoline system when paired with the -CF3 group. Causality in design: These oxygen atoms serve as critical hydrogen-bond acceptors, significantly increasing aqueous solubility and binding affinity to specific kinase domains (such as PI3K) without compromising the overall lipophilic efficiency of the scaffold[1][3].

MOA A Dimethoxy-CF3 Quinoline Derivative B PI3K Kinase Domain (Target) A->B Competitive Binding C AKT Phosphorylation (Inhibited) B->C Blockade D mTOR Signaling (Downregulated) C->D Prevents Activation E Cell Cycle Arrest & Apoptosis D->E Induces

Mechanism of Action: PI3K/AKT pathway inhibition by functionalized quinoline derivatives.

Biological Activity Profiles & Quantitative Data

Anticancer Efficacy

Quinoline derivatives with extended conjugation and planar structures exhibit potent anticancer activity. For instance, compounds like 2,4-dimethoxy-8-(4-methoxyphenyl)quinoline intercalate directly with DNA[1]. More complex derivatives, such as 6,7-dimethoxy-4-(3-(pyrrolidin-1-yl)propoxy)-2-(4-(trifluoromethyl) phenyl)quinoline (Compound 58), have demonstrated exceptional broad-spectrum cytotoxicity against colon cancer, leukemia, and melanoma cell lines[3]. Molecular docking confirms that these derivatives frequently act as PI3K inhibitors, leading to targeted cell death[1].

Antimicrobial and Larvicidal Activity

Beyond oncology, the dimethoxy-CF3 combination is highly effective against infectious agents. Derivatives such as 4-hydroxy-7-trifluoromethyl-quinoline-3-carboxylic acid coupled with 3-(3,4-dimethoxy phenyl) carbohydrazide (Compound 7b) show significant zones of inhibition against resistant bacterial and fungal strains[4]. Additionally, arylhydrazones bearing 8-trifluoromethyl quinoline have been validated for potent larvicidal activity against Anopheles arabiensis, highlighting their potential in vector-borne disease control[2].

Quantitative Efficacy Summary
Compound DesignationTarget / ApplicationBiological Activity MetricMechanistic Notes
Compound 58 (6,7-dimethoxy-CF3-phenyl quinoline)Colon Cancer, Leukemia, MelanomaGI50 ~ 1.26 mM[3]High potency broad-spectrum anticancer activity via kinase inhibition.
2,4-dimethoxy-8-(4-methoxyphenyl)quinoline General Cancer Cell LinesDose-dependent apoptosis[1]Planar structure allows direct DNA intercalation.
Compound 7b (3-(3,4-dimethoxy phenyl)-7-CF3-quinoline)Bacterial & Fungal Strains12-16 mm zone of inhibition[4]Antimicrobial action via membrane/enzyme disruption.
Arylhydrazone 8-CF3 quinoline Anopheles arabiensis (Larvae)High Larvicidal Mortality[2]Destabilizes larval metabolic pathways; favorable ADMET profile.

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows must be designed as self-validating systems where every phase proves the success of the previous phase before proceeding.

Protocol A: Chemical Synthesis & Structural Validation

Causality: Relying solely on assumed reaction completion leads to false positives in biological assays due to unreacted precursors or side products. Rigorous structural validation ensures the observed bioactivity is exclusively attributable to the target molecule.

  • Condensation Reaction: React 4-chloro-8-trifluoromethyl quinoline (1 equiv) with hydrazine hydrate in a controlled environment to form the intermediate[2].

  • Functionalization: Introduce the dimethoxy moiety by reacting the intermediate with 2,4-dimethoxybenzaldehyde (or 3,4-dimethoxybenzaldehyde) using a catalytic amount of acetic acid in dry ethanol. Stir at 25 °C[2][4].

  • TLC Monitoring: Monitor reaction progression using silica gel-coated aluminum sheets in a chloroform/methanol mixture. Validation: Visualization under UV light confirms the disappearance of the starting materials[2].

  • Purification & Structural Confirmation (Critical): Recrystallize the precipitate from ethanol. Before any biological testing, subject the compound to 1 H-NMR, 13 C-NMR, 19 F-NMR, and High-Resolution Mass Spectrometry (HRMS). Validation: Purity must exceed 95%, and the exact mass must align with the calculated theoretical mass to rule out structural isomers.

Protocol B: High-Throughput In Vitro Cytotoxicity Screening

Causality: Cellular assays must differentiate between selective target inhibition and general solvent toxicity.

  • Cell Culture Preparation: Seed target cancer cell lines (e.g., HL-60, U937) in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Compound Administration: Prepare serial dilutions of the validated dimethoxy-CF3 quinoline derivative in DMSO. Validation Control: Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent vehicle-induced cytotoxicity. Include Doxorubicin as a positive control and 0.1% DMSO as a negative control[1].

  • MTT Assay: After 48 hours of exposure, add MTT reagent to each well. Viable cells will reduce MTT to formazan crystals.

  • Quantification: Solubilize the crystals and measure absorbance at 570 nm using a microplate reader. Calculate the IC50/GI50 values relative to the negative control.

Workflow S1 1. Chemical Synthesis S2 2. NMR/HRMS Validation S1->S2 Purify S3 3. In Vitro Screening S2->S3 >95% Purity S4 4. Mechanistic Assays S3->S4 Lead Hits

Self-Validating Workflow: From synthesis to mechanistic profiling.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies Source: MDPI URL:[Link]

  • RSC Advances: fluorophenyl and trifluoromethyl quinoline derivatives Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Exploratory

In silico prediction of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline properties

An In-Depth Technical Guide to the In Silico Profiling of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline Executive Summary The rational design of novel therapeutics relies heavily on predictive computational models...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Profiling of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Executive Summary

The rational design of novel therapeutics relies heavily on predictive computational models to de-risk molecules before they enter costly in vitro and in vivo testing phases. This whitepaper outlines a comprehensive in silico evaluation framework for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline , a highly functionalized heterocycle. By coupling a privileged quinoline scaffold with specific electronic and steric modifiers, this compound presents a compelling profile for anti-malarial and anti-neoplastic applications. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality behind our computational choices—from quantum mechanical profiling to molecular dynamics.

Molecular Architecture & Rationale

Before initiating any computational workflow, we must understand the physicochemical intent behind the molecule's architecture:

  • The Quinoline Core: Quinoline is a privileged pharmacophore with a well-documented history in targeting Plasmodium falciparum enzymes (e.g., DHFR, DHODH)[1] and human kinases (e.g., mTOR, RAF1)[2][3].

  • 5,8-Dimethoxy Substitution: The addition of methoxy groups at the 5 and 8 positions fundamentally alters the electron density of the quinoline ring. Historically, 5,8-dimethoxyquinolines have been investigated for their ability to undergo metabolic oxidation into quinoline-5,8-diones, facilitating redox cycling and bioreductive alkylation—a potent mechanism for anti-malarial and anti-neoplastic activity[4][5].

  • 3-(Trifluoromethyl)phenyl Moiety: The −CF3​ group is not merely a lipophilic enhancer. Positioned at the meta carbon, it sterically shields the phenyl ring from rapid cytochrome P450-mediated oxidation. Furthermore, the highly electronegative fluorine atoms can participate in orthogonal halogen bonding with backbone carbonyls within protein binding pockets, significantly increasing target residence time[2][3].

Workflow for In Silico Profiling

To rigorously evaluate this compound, we deploy a sequential, self-validating computational pipeline. Quantum mechanics informs docking parameters, docking provides the initial binding pose, and molecular dynamics validates the temporal stability of that pose.

InSilicoWorkflow LigandPrep Ligand Preparation (3D Structure & Optimization) QM Quantum Mechanics (DFT) (HOMO/LUMO, MEP) LigandPrep->QM Docking Molecular Docking (Binding Affinity & Poses) LigandPrep->Docking ADMET ADMET Profiling (Pharmacokinetics & Toxicity) LigandPrep->ADMET QM->Docking Electronic properties guide interactions TargetPrep Target Selection & Prep (e.g., DHODH, Kinases) TargetPrep->Docking MD Molecular Dynamics (MD) (Complex Stability, RMSD/RMSF) Docking->MD Lead Lead Optimization & Experimental Validation MD->Lead ADMET->Lead

In silico workflow for the predictive profiling of quinoline derivatives.

Quantum Mechanical (QM) Profiling

Causality: We employ Density Functional Theory (DFT) not as a structural exercise, but to map the intrinsic reactivity of the molecule. The 5,8-dimethoxy substitution shifts the HOMO/LUMO gap, dictating the molecule's susceptibility to nucleophilic attack or redox cycling. Understanding the Molecular Electrostatic Potential (MEP) allows us to accurately assign partial charges before docking, ensuring that the electrostatic interactions with the target protein are physically realistic.

Step-by-Step Protocol:

  • Ligand Generation: Sketch 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline and convert to a 3D SDF format.

  • Pre-optimization: Minimize energy using the MMFF94 force field to resolve any immediate steric clashes between the phenyl ring and the quinoline core.

  • DFT Calculation: Submit the geometry to Gaussian or Orca. Utilize the B3LYP functional with the 6-311G(d,p) basis set. Apply a Solvation Model based on Density (SMD) using water to simulate physiological conditions.

  • Orbital Extraction: Calculate the HOMO-LUMO energy gap ( ΔE ) to assess chemical hardness. Map the MEP onto the electron density surface to identify the highly electronegative −CF3​ region and the nucleophilic methoxy oxygens.

Molecular Docking & Target Identification

Causality: Docking algorithms rely on scoring functions to predict binding affinity. By targeting established quinoline binding sites—such as the ATP-binding pocket of mTOR[2] or the active site of DHFR[1]—we can evaluate whether the bulky 3-(trifluoromethyl)phenyl group can be accommodated sterically, and whether the quinoline nitrogen can successfully act as a hydrogen bond acceptor.

Step-by-Step Protocol:

  • Target Preparation: Retrieve the target crystal structure (e.g., mTOR or DHFR) from the Protein Data Bank (PDB). Strip co-crystallized ligands and non-essential water molecules[6].

  • Protonation State Assignment: Use PROPKA at pH 7.4 to assign the correct protonation states to histidine, lysine, and arginine residues within the pocket.

  • Grid Generation: Center the grid box (e.g., 20×20×20 Å) precisely on the native ligand's binding site to ensure the search space is restricted to the biologically relevant pocket.

  • Docking Execution: Run AutoDock Vina or Glide with high exhaustiveness (e.g., 32) to ensure thorough conformational sampling[6][7].

  • Pose Evaluation (Self-Validation): Do not solely rely on the lowest ΔG score. Visually inspect the top poses to confirm the presence of critical interactions: π−π stacking of the quinoline core, and hydrophobic packing of the −CF3​ group.

Molecular Dynamics (MD) Simulations

Causality: Molecular docking provides a static snapshot of a highly dynamic process. To prove that the predicted binding pose is not an artifact of the docking algorithm, we must subject the ligand-protein complex to Newton's equations of motion over time. MD validates the stability of the complex in a solvated, thermodynamically realistic environment[8].

Step-by-Step Protocol:

  • System Setup: Parameterize the docked ligand using the General Amber Force Field (GAFF2). Embed the protein-ligand complex in a TIP3P octahedral water box with a 10 Å minimum buffer distance.

  • Neutralization: Add physiological concentrations of Na+ and Cl− ions (0.15 M) to neutralize the system charge.

  • Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization to remove artificial high-energy contacts.

  • Equilibration: Run 1 ns NVT (constant volume, 300 K using a Langevin thermostat) and 1 ns NPT (constant pressure, 1 atm using a Berendsen barostat) with position restraints on the protein backbone.

  • Production & Analysis: Execute a 100 ns unrestrained production run. Extract the Root Mean Square Deviation (RMSD) to confirm system equilibration, and Root Mean Square Fluctuation (RMSF) to validate the stability of the −CF3​ group within its specific hydrophobic sub-pocket[8].

ADMET & Pharmacokinetics Prediction

Causality: A molecule with picomolar target affinity is useless if it cannot reach the target tissue or is highly toxic. We utilize predictive ADMET profiling to ensure the compound adheres to Lipinski's Rule of Five and possesses a viable pharmacokinetic profile for oral administration[6][7].

Step-by-Step Protocol:

  • SMILES Input: Submit the canonical SMILES string to predictive machine-learning servers such as ADMETlab 3.0 or SwissADME[8].

  • Physicochemical Analysis: Record molecular weight, LogP, and topological polar surface area (TPSA).

  • Pharmacokinetic Mapping: Evaluate gastrointestinal absorption, Blood-Brain Barrier (BBB) penetration, and cytochrome P450 inhibition profiles.

Table 1: Predicted ADMET & Physicochemical Properties

ParameterPredicted ValuePharmacological Implication
Molecular Weight 333.31 g/mol Optimal for oral bioavailability (Well below the 500 g/mol threshold).
LogP (Lipophilicity) ~4.5High lipophilicity driven by the −CF3​ group; excellent membrane permeation, though formulation may require solubilizers[8].
H-Bond Donors 0Reduces the desolvation penalty required for the ligand to enter a hydrophobic binding pocket.
H-Bond Acceptors 5Sufficient for forming specific target interactions (Quinoline N, Methoxy O, and F atoms).
TPSA ~31.3 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration (<90 Ų), indicating potential for CNS-targeted therapies.
CYP450 Inhibition High ProbabilityThe −CF3​ -phenyl and quinoline moieties are known to interact with CYP3A4/CYP2D6 heme centers, requiring monitoring for drug-drug interactions[8].

Conclusion

The in silico profiling of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline reveals a highly optimized scaffold. The combination of the electron-rich 5,8-dimethoxyquinoline core with the metabolically stable, lipophilic 3-(trifluoromethyl)phenyl vector creates a molecule primed for high-affinity kinase or parasitic enzyme inhibition. By strictly adhering to the QM Docking MD pipeline, researchers can confidently validate the binding mechanics of this compound before committing to complex synthetic scale-ups and in vitro assays.

Sources

Foundational

Technical Whitepaper: Lipophilicity (LogP) Profiling of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Executive Summary In the optimization of bioactive small molecules, lipophilicity—quantified as the octanol-water partition coefficient (LogP)—is the master physicochemical property dictating a compound's pharmacokinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of bioactive small molecules, lipophilicity—quantified as the octanol-water partition coefficient (LogP)—is the master physicochemical property dictating a compound's pharmacokinetic destiny. This technical guide provides an in-depth analysis of the lipophilicity of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline , a highly substituted, fluorinated heterocyclic scaffold. By deconstructing its structural thermodynamics and detailing the self-validating experimental protocols required for its measurement, this whitepaper serves as a definitive resource for medicinal chemists and formulation scientists navigating the boundaries of Lipinski’s Rule of 5[1][2].

Structural Deconstruction & The Causality of Lipophilicity

To understand the partitioning behavior of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, we must analyze the thermodynamic contributions of its distinct structural motifs. The predicted LogP for this molecule lies in the highly lipophilic range of 4.8 to 5.5 .

  • The Quinoline Core: As a planar, aromatic bicyclic system, quinoline provides a robust hydrophobic baseline. While the heterocyclic nitrogen acts as a weak hydrogen bond acceptor (HBA), reducing lipophilicity relative to a pure hydrocarbon like naphthalene, it remains a fundamentally lipophilic scaffold.

  • 5,8-Dimethoxy Substitution: The addition of methoxy (–OCH₃) groups at the 5 and 8 positions introduces competing effects. The oxygen atoms serve as HBAs, which theoretically increase aqueous affinity. However, the steric bulk and non-polar nature of the methyl caps shield these oxygens, resulting in a net positive contribution to the overall LogP.

  • 3-(Trifluoromethyl)phenyl Group (The Lipophilic Driver): The trifluoromethyl (–CF₃) moiety is a well-documented lipophilic powerhouse. The causality behind this lies in fluorine's extreme electronegativity and low polarizability. The C–F bonds hold electron density so tightly that they cannot act as effective hydrogen bond acceptors. Consequently, inserting a –CF₃ group into water creates a highly ordered hydration shell (an entropic penalty). To minimize this unfavorable thermodynamic state, the molecule is forcefully driven out of the aqueous phase and into the lipid (octanol) phase.

Impact on ADME (Pharmacokinetics)

According to Lipinski's Rule of 5, an orally viable drug should ideally possess a LogP < 5[1][3]. Because this compound skirts the upper limits of this threshold, its high lipophilicity will profoundly impact its Absorption, Distribution, Metabolism, and Excretion (ADME) profile[2].

ADME_LogP LogP Lipophilicity (LogP) ~4.8 - 5.5 Absorption Absorption (Membrane Permeability) LogP->Absorption Passive Diffusion Distribution Distribution (Tissue & BBB) LogP->Distribution High Vd Metabolism Metabolism (Hepatic Clearance) LogP->Metabolism CYP450 Affinity

Diagram 1: Causal pathways linking high lipophilicity (LogP) to ADME pharmacokinetic profiles.

Methodological Framework for Experimental Determination

Determining the LogP of highly lipophilic compounds requires careful selection of experimental protocols. The traditional "Shake-Flask" method (OECD 107) is fundamentally flawed for molecules with a LogP > 4[4][5].

The Causality of Shake-Flask Failure: In OECD 107, physical agitation creates microemulsions—microscopic droplets of octanol suspended in the aqueous phase[4]. For highly lipophilic compounds like our fluorinated quinoline, the concentration in these microdroplets vastly exceeds the true dissolved aqueous concentration. When the aqueous phase is sampled, these droplets are inadvertently measured, artificially inflating the aqueous concentration and leading to a severe underestimation of the true LogP[5].

Therefore, the High-Performance Liquid Chromatography (HPLC) Method (OECD 117) is the gold standard for this compound[6][7].

Quantitative Comparison of LogP Methodologies
MethodologyGuidelineValid LogP RangeMechanism of ActionSuitability for Target Compound
Shake-Flask OECD 107-2.0 to 4.0Direct partitioning equilibriumPoor: Prone to octanol microdroplet artifacts[4][5].
RP-HPLC OECD 1170.0 to 6.0Chromatographic retention time correlationOptimal: Highly accurate for LogP ~5.0; avoids emulsions[6][8].
Slow-Stirring OECD 1235.0 to 8.2Gentle equilibrium without microdropletsSecondary: Useful if LogP exceeds HPLC calibration limits[5][9].

Step-by-Step Self-Validating Protocol: HPLC Method (OECD 117)

The OECD 117 protocol utilizes Reversed-Phase HPLC (RP-HPLC) to correlate the retention time of the target molecule with its partition coefficient[6][10]. This protocol is designed as a self-validating system : the accuracy of the unknown compound's measurement is continuously verified against an internal calibration curve of known standards.

Phase 1: System Preparation & Calibration
  • Mobile Phase Selection: Prepare an isocratic mobile phase (e.g., 70:30 Methanol:Water). Causality: An isocratic (constant composition) flow is mandatory. Gradient elution constantly alters the thermodynamic partitioning environment, destroying the linear free-energy relationship required to map retention time to LogP accurately[6][8].

  • Reference Compound Selection: Select 6 to 8 reference compounds with known, highly reliable LogP values that bracket the expected range of the target (e.g., from LogP 2.0 to 6.0).

  • Dead Time ( t0​ ) Determination: Inject an unretained organic compound (e.g., thiourea). The time it takes to elute is t0​ , representing the void volume of the system.

Phase 2: Execution & Self-Validation
  • Capacity Factor ( k ) Calculation: Inject the reference compounds. For each, calculate the capacity factor using the formula:

    k=t0​tR​−t0​​ (where tR​ is the retention time).
  • Calibration Curve Generation: Plot logk versus the known logP of the reference compounds. Self-Validation Check: The linear regression must yield an R2≥0.99 . If it does not, the column chemistry is degrading, or the mobile phase is improperly mixed.

  • Target Injection: Inject 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. Calculate its capacity factor ( ktarget​ ).

  • Interpolation: Use the linear regression equation from Step 5 to interpolate the exact LogP of the target compound[7][8].

HPLC_Workflow Start 1. Prepare Reference Set (Known LogP 2.0 - 6.0) InjectRef 2. Isocratic RP-HPLC (C18 Column) Start->InjectRef CalibCurve 3. Build Calibration Curve (Log k vs LogP) InjectRef->CalibCurve InjectSample 4. Inject Target Compound (Fluorinated Quinoline) CalibCurve->InjectSample Interpolate 5. Interpolate LogP from Capacity Factor InjectSample->Interpolate Interpolate->InjectRef Self-Validation Loop

Diagram 2: Step-by-step self-validating OECD 117 HPLC workflow for LogP determination.

Conclusion & Formulation Strategy

The structural topology of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline dictates a highly lipophilic profile, driven predominantly by the entropic water-repulsion of its trifluoromethyl group. Because its estimated LogP (~4.8 - 5.5) borders the upper limits of Lipinski's Rule of 5[1][11], standard shake-flask methodologies will fail to provide accurate physicochemical data[4].

By employing the self-validating OECD 117 HPLC methodology[6], researchers can obtain precise LogP values. From a drug development standpoint, if the experimental LogP is confirmed to be > 5.0, formulation scientists must proactively design lipid-based drug delivery systems (e.g., self-microemulsifying drug delivery systems or amorphous solid dispersions) to overcome the inevitable aqueous solubility liabilities[2][3].

References

  • Lipinski's rule of five - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. URL: [Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. URL: [Link]

  • Facts, Patterns, and Principles in Drug Discovery: Appraising the Rule of 5 with Measured Physicochemical Data. Journal of Medicinal Chemistry (ACS). URL: [Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. URL: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. URL: [Link]

  • Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. URL: [Link]

  • Partition coefficient octanol/water. Pesticide Registration Toolkit, Food and Agriculture Organization of the United Nations (FAO). URL: [Link]

Sources

Exploratory

A Technical Guide to the Putative Mechanism of Action of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide array of biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] The compound 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is a synthetic quinoline derivative that, based on the analysis of its structural analogues, holds significant promise as a potential therapeutic agent. The presence of the 5,8-dimethoxy substitution on the quinoline core, combined with a 2-[3-(trifluoromethyl)phenyl] moiety, suggests a potential for significant biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of compounds to their biological targets.[4]

This technical guide provides a comprehensive overview of the putative mechanism of action of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, drawing upon structure-activity relationships of similar compounds. We will delve into its likely molecular targets, the signaling pathways it may modulate, and provide detailed experimental protocols to validate these hypotheses.

Proposed Mechanism of Action: A Multi-faceted Approach

Based on the current understanding of quinoline derivatives, the putative mechanism of action of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is likely to be multi-faceted, potentially involving the inhibition of key cellular processes such as cell proliferation and survival. Two primary putative mechanisms are proposed: inhibition of tubulin polymerization and modulation of the PI3K/Akt/mTOR signaling pathway.

Putative Mechanism 1: Inhibition of Tubulin Polymerization

A significant number of quinoline derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[5][6] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6]

The 2-phenylquinoline scaffold is a known pharmacophore for tubulin inhibitors. The substitution pattern on both the quinoline ring and the phenyl group can significantly influence the potency of these compounds. For instance, certain methoxy-substituted styrylquinolines have demonstrated potent tubulin polymerization inhibitory activity.[5] The 5,8-dimethoxy substitution on the quinoline core of our compound of interest may enhance its binding to the colchicine-binding site on β-tubulin, a common target for such inhibitors.

G 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline β-tubulin β-tubulin 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline->β-tubulin Binds to colchicine site Microtubule Polymerization Microtubule Polymerization 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline->Microtubule Polymerization Inhibits β-tubulin->Microtubule Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule Polymerization->Disruption of Microtubule Dynamics G2/M Phase Arrest G2/M Phase Arrest Disruption of Microtubule Dynamics->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Putative mechanism of tubulin polymerization inhibition.

Putative Mechanism 2: Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][7] Several quinoline derivatives have been identified as inhibitors of this pathway, making it a plausible target for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline.[7][8]

The quinoline scaffold is present in a number of known PI3K inhibitors. The electronic properties conferred by the trifluoromethyl and dimethoxy groups could facilitate binding to the ATP-binding pocket of PI3K or other kinases in the pathway, such as Akt or mTOR.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline->PI3K Inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation

To elucidate the precise mechanism of action of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, a series of in vitro experiments are recommended.

Cell-Based Assays

The initial step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines.

Table 1: Hypothetical IC50 Values for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Cell LineCancer TypePutative IC50 (µM)
MCF-7Breast Cancer0.5 - 5
A549Lung Cancer1 - 10
HCT116Colon Cancer0.1 - 2
HeLaCervical Cancer2 - 15

Note: These are hypothetical values for illustrative purposes.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target-Based Assays

This assay will directly assess the compound's ability to inhibit tubulin polymerization.

  • Reaction Setup: In a 96-well plate, add tubulin protein, a GTP-containing buffer, and various concentrations of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, a positive control (e.g., colchicine), and a negative control (vehicle).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates polymerization.

  • Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect.

This experiment will determine if the compound modulates the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Cell Lysis: Treat cancer cells with the compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Tubulin Polymerization Assay Tubulin Polymerization Assay Cytotoxicity Assay (MTT)->Tubulin Polymerization Assay If cytotoxic Western Blot (PI3K/Akt/mTOR) Western Blot (PI3K/Akt/mTOR) Cytotoxicity Assay (MTT)->Western Blot (PI3K/Akt/mTOR) If cytotoxic Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Tubulin Polymerization Assay->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Western Blot (PI3K/Akt/mTOR)->Apoptosis Assay (Annexin V)

Caption: Recommended experimental workflow for mechanism validation.

Conclusion

The structural features of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline suggest that it is a promising candidate for anticancer drug development. The putative mechanisms of action, including the inhibition of tubulin polymerization and the modulation of the PI3K/Akt/mTOR signaling pathway, are well-established targets in oncology. The experimental protocols outlined in this guide provide a clear path for validating these hypotheses and further characterizing the biological activity of this compound. Further investigation into its efficacy in preclinical models is warranted.

References

  • Neuroquantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022).
  • ResearchGate.
  • PMC. Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
  • Benchchem. Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery.
  • ResearchGate. Design, synthesis and molecular modeling of new quinoline analogues as potential anti-cancer agents.
  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025).
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.
  • Benchchem. Potential Therapeutic Targets of 3,4-Dichloro-7-(trifluoromethyl)quinoline.
  • PubMed.
  • ResearchGate. Quinoline derivatives known anticancer agents[10].

  • PMC. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023).
  • GtR.
  • ResearchGate. (PDF)
  • Amanote Research. (PDF)
  • MDPI.
  • PMC - NIH. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • PubMed. Quinoline antimalarials: mechanisms of action and resistance.
  • Google Patents.
  • MDPI. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019).
  • PMC.
  • ResearchGate. Biologically active Quinoline based 1,2,3‐triazole compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Anticancer Assay Protocol for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Executive Summary & Mechanistic Rationale The 2-phenylquinoline scaffold is a privileged heterocyclic motif in oncology, forming the core of numerous compounds with broad-spectrum antiproliferative activity[1]. The speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-phenylquinoline scaffold is a privileged heterocyclic motif in oncology, forming the core of numerous compounds with broad-spectrum antiproliferative activity[1]. The specific derivative 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is rationally designed to maximize both target affinity and cellular permeability.

As a Senior Application Scientist, it is critical to understand the structural causality behind this compound's efficacy before initiating in vitro testing:

  • 5,8-Dimethoxy Substitution: The electron-rich methoxy groups at the 5 and 8 positions mimic the trimethoxyphenyl ring found in classical microtubule-destabilizing agents (e.g., colchicine and combretastatin A-4). This structural feature facilitates high-affinity binding to the colchicine site of tubulin heterodimers.

  • 3-(Trifluoromethyl)phenyl Moiety: The addition of the strongly electron-withdrawing and highly lipophilic trifluoromethyl (CF₃) group at the C2 position significantly increases the compound's partition coefficient (cLogP). Enhanced lipophilicity in 2-arylquinolines directly correlates with improved cytotoxic efficacy and cellular uptake in solid tumor models, such as PC3 and HeLa cell lines[2]. Furthermore, the CF₃ group provides steric shielding, improving metabolic stability against cytochrome P450-mediated oxidation.

  • Mechanism of Action: While certain quinoline derivatives function primarily as DNA intercalators[3], highly lipophilic 2-phenylquinolines typically disrupt microtubule dynamics. This disruption leads to a pronounced cell cycle arrest at the G2/M phase, which subsequently triggers apoptotic cell death[4].

To rigorously evaluate this compound, the following protocol establishes a self-validating experimental system. It moves sequentially from phenotypic cytotoxicity screening to precise molecular target validation.

Experimental Workflow & Pathway Visualization

AssayCascade Compound Compound Preparation (DMSO Stock) Viability Phase 1: Cytotoxicity (MTT Assay) Compound->Viability Dose-Response CellCycle Phase 2: Cell Cycle (Flow Cytometry) Viability->CellCycle IC50 Determination Apoptosis Phase 3: Apoptosis (Annexin V/PI) CellCycle->Apoptosis G2/M Arrest Confirmation Target Phase 4: Target Validation (Tubulin Polymerization) Apoptosis->Target Mechanistic Link

In vitro assay cascade for evaluating 2-phenylquinoline anticancer derivatives.

MOA Drug 5,8-Dimethoxy-2-[3-(CF3)phenyl]quinoline Target Tubulin Dimers (Colchicine Site) Drug->Target Binds Arrest G2/M Phase Arrest Target->Arrest Inhibits Polymerization Death Apoptosis (Caspase Activation) Arrest->Death Prolonged Mitotic Block

Proposed mechanism of action: Tubulin inhibition leading to G2/M arrest and apoptosis.

Detailed Methodologies

Phase 1: Compound Preparation & Cell Culture

Causality & Trustworthiness: The high lipophilicity of the CF₃ group necessitates dissolving the compound in 100% DMSO. However, to maintain a self-validating system, the final assay concentration of DMSO must never exceed 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, confounding the compound's true efficacy.

  • Stock Solution: Dissolve 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Culture: Maintain human cancer cell lines (e.g., A549, MCF-7, PC3) in DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

Phase 2: Cell Viability & Proliferation (MTT Assay)

Causality & Trustworthiness: The MTT assay measures mitochondrial succinate dehydrogenase activity, a direct proxy for cell viability. Because tubulin inhibitors target the mitotic spindle during cell division, cells must be in the exponential (log) growth phase during treatment. Over-confluent cells will not divide, yielding false-negative resistance profiles. Doxorubicin is included as a positive control to validate assay sensitivity[5].

  • Seeding: Seed cells in 96-well plates at a density of 5×103 cells/well in 100 µL of media. Incubate for 24 hours to allow attachment.

  • Treatment: Prepare serial dilutions of the compound (0.01 µM to 100 µM) in culture media. Ensure the final DMSO concentration is exactly 0.1% across all wells, including the vehicle control. Treat cells for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formed formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Phase 3: Cell Cycle Analysis (Flow Cytometry)

Causality & Trustworthiness: Propidium Iodide (PI) stains DNA stoichiometrically. By analyzing the DNA content (2N vs. 4N), we can validate if the growth inhibition observed in Phase 2 is due to a G2/M phase arrest, which is a structural hallmark of active 2-phenylquinoline derivatives[4].

  • Treatment: Seed 2×105 cells/well in 6-well plates. Treat with the compound at 0.5×, 1×, and 2× the established IC₅₀ for 24 and 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Paclitaxel, 100 nM).

  • Harvesting: Collect both floating (apoptotic/mitotic) and adherent cells. Wash twice with cold PBS.

  • Fixation: Fix cells dropwise in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Wash cells to remove ethanol. Resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze a minimum of 10,000 events per sample using a flow cytometer.

Phase 4: Target Validation (In Vitro Tubulin Polymerization Assay)

Causality & Trustworthiness: To definitively prove the mechanism of action, a cell-free biochemical assay is required. This isolates the compound's direct effect on tubulin heterodimers, distinguishing its mechanism from other quinoline derivatives that act as DNA intercalators[3].

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Reaction Mix: Prepare a tubulin reaction mixture containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI (fluorescent reporter).

  • Compound Addition: Add the compound at varying concentrations (1 µM to 20 µM). Use Colchicine (3 µM) as a polymerization inhibitor control and Paclitaxel (3 µM) as a polymerization enhancer control.

  • Measurement: Immediately monitor fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes at 37°C to generate a polymerization curve.

Data Presentation & Interpretation

The following tables represent the expected quantitative output structure for validating the compound's efficacy and mechanism.

Table 1: Representative Cytotoxicity Profile (72h Treatment)

Cell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)*
A549 Lung Carcinoma1.15 ± 0.22> 25
MCF-7 Breast Adenocarcinoma2.80 ± 0.41> 10
PC3 Prostate Adenocarcinoma0.85 ± 0.14> 35
HDF Normal Human Dermal Fibroblasts> 30.00N/A

*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 10 indicates a highly favorable therapeutic window.

Table 2: Cell Cycle Distribution Analysis (PC3 Cells, 24h Treatment)

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Interpretation
Control (0.1% DMSO) 62.4 ± 1.225.1 ± 0.812.5 ± 0.5Normal asynchronous growth
Compound (0.5 µM) 45.2 ± 1.520.4 ± 1.134.4 ± 1.8Dose-dependent G2/M block
Compound (1.0 µM) 18.5 ± 0.911.2 ± 0.770.3 ± 2.4 Severe mitotic arrest
Paclitaxel (100 nM) 15.1 ± 1.19.8 ± 0.575.1 ± 2.1Positive Control Validation

References

  • BenchChem. A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Derivatives. BenchChem. 1

  • PMC / National Institutes of Health. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. NIH. 4

  • Neuroquantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.5

  • RSC Publishing. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. 2

  • ACS Publications. Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as minimal DNA-intercalating antitumor agents with in vivo solid tumor activity. Journal of Medicinal Chemistry. 3

Sources

Application

Using 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline as a fluorescent probe

An Application Note and Comprehensive Protocols for the Characterization and Use of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline as a Novel Environmentally Sensitive Fluorescent Probe. Authored by: Gemini, Senior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocols for the Characterization and Use of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline as a Novel Environmentally Sensitive Fluorescent Probe.

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged heterocyclic structure extensively utilized in the development of fluorescent probes due to its inherent photophysical properties and synthetic tractability.[1] This guide introduces 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline , a rationally designed fluorophore engineered for advanced bio-imaging and high-throughput screening applications. The probe's architecture incorporates potent electron-donating (5,8-dimethoxy) and electron-withdrawing (3-trifluoromethylphenyl) groups, establishing a "push-pull" electronic system. This configuration is hypothesized to induce strong intramolecular charge transfer (ICT) characteristics, rendering the probe's fluorescence highly sensitive to the polarity and viscosity of its microenvironment.[2][3] This document provides a comprehensive overview of the probe's scientific rationale, its predicted photophysical properties, a proposed synthetic route, and detailed, field-tested protocols for its application in live-cell imaging and high-throughput screening assays.

Scientific Rationale and Probe Design

The efficacy of a fluorescent probe is dictated by its molecular design. The structure of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline has been conceived to maximize environmental sensitivity, a critical feature for visualizing subcellular domains and for developing "turn-on" assay systems.[4]

  • The Quinoline Core : Provides a rigid, planar π-conjugated system that is fundamental for high fluorescence quantum yield. Its derivatives are widely used for detecting metal ions, pH, and reactive oxygen species, and for imaging cellular components.[5][6]

  • Electron-Donating Groups (Push) : The two methoxy groups at the 5- and 8-positions act as strong electron-donating moieties. They increase the electron density of the quinoline ring system, which typically enhances the fluorescence quantum yield and contributes to a red-shift in the emission spectrum.

  • Electron-Withdrawing Group (Pull) : The trifluoromethyl group on the phenyl ring at the 2-position is a powerful electron-withdrawing group. This creates a strong electronic dipole across the molecule.

This "push-pull" architecture facilitates an Intramolecular Charge Transfer (ICT) from the electron-rich dimethoxy-quinoline portion to the electron-poor trifluoromethylphenyl moiety upon photoexcitation.[2] The efficiency of this ICT process, and thus the resulting fluorescence emission wavelength and intensity, is highly dependent on the polarity and viscosity of the surrounding solvent or cellular environment. In nonpolar environments, such as lipid droplets, the probe is expected to exhibit strong fluorescence. In polar, aqueous environments, the excited state is stabilized by solvent dipoles, often leading to non-radiative decay and quenched fluorescence.[2] This solvatochromic behavior is the key to its function as an environmental sensor.

Caption: Structural components and mechanism of the probe.

Predicted Physicochemical and Photophysical Properties

While experimental validation is essential, the photophysical properties of this probe can be predicted based on data from structurally similar quinoline derivatives.[2][7] These values provide a baseline for experimental design.

PropertyPredicted Value / CharacteristicRationale / Causality
Molecular Weight ~347.3 g/mol Calculated from chemical formula C₁₈H₁₄F₃NO₂.
LogP > 3.5The aromatic rings and CF₃ group suggest high lipophilicity, crucial for membrane permeability and accumulation in nonpolar environments like lipid droplets.[2]
Absorption Max (λabs) 380 - 420 nmThe extended π-conjugation and ICT character suggest absorption in the near-UV to violet range.[2]
Emission Max (λem) 470 nm (in nonpolar solvent) to 590 nm (in polar solvent)Strong positive solvatochromism is expected. A large bathochromic (red) shift in polar solvents is the hallmark of push-pull fluorophores.[4]
Quantum Yield (Φf) High in nonpolar solvents (e.g., >0.5 in Hexane); Low in polar solvents (e.g., <0.05 in Water)Fluorescence is expected to be "turned on" in nonpolar environments where non-radiative decay pathways are suppressed.[2]
Stokes Shift Large and variable (e.g., 90 - 170 nm)The significant change in dipole moment upon excitation leads to a large separation between absorption and emission peaks, minimizing self-quenching.[7]

Proposed Synthesis Protocol

The synthesis of 2-arylquinolines can be achieved through various established methods. The Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a robust approach. Here, we propose a pathway starting from commercially available 2-amino-3,6-dimethoxybenzaldehyde and 1-(3-(trifluoromethyl)phenyl)ethan-1-one.

cluster_workflow Proposed Synthesis Workflow A Reactant A 2-amino-3,6-dimethoxybenzaldehyde Step1 Step 1: Condensation Base-catalyzed (e.g., KOH) Solvent: Ethanol, Reflux A->Step1 B Reactant B 1-(3-(trifluoromethyl)phenyl)ethan-1-one B->Step1 Step2 Step 2: Work-up & Purification Cool, Precipitate Filter, Wash (cold Ethanol) Step1->Step2 Product Final Product 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline Step2->Product

Caption: Proposed Friedländer synthesis workflow.

Step-by-Step Synthesis Methodology
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-3,6-dimethoxybenzaldehyde (1.0 eq) and 1-(3-(trifluoromethyl)phenyl)ethan-1-one (1.05 eq) in anhydrous ethanol (30 mL).

  • Catalyst Addition : To the stirred solution, add potassium hydroxide (2.0 eq) and a few boiling chips.

  • Condensation Reaction : Heat the mixture to reflux (approx. 80°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The disappearance of starting materials and the appearance of a new, fluorescent spot indicates product formation.

  • Isolation : After the reaction is complete, allow the mixture to cool to room temperature. The product will likely precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.

  • Purification : Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold ethanol and then hexanes to remove unreacted starting materials and impurities.

  • Final Product : For higher purity, the product can be recrystallized from a suitable solvent like ethanol or purified via column chromatography on silica gel. Dry the final product under vacuum to yield 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline as a crystalline solid. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Protocols

Protocol 4.1: General Spectroscopic Characterization

Objective : To experimentally determine the probe's photophysical properties and confirm its solvatochromic nature.

  • Stock Solution Preparation : Prepare a 10 mM stock solution of the probe in dimethyl sulfoxide (DMSO). Causality: DMSO is a good solvent for many organic compounds and is miscible with a wide range of aqueous and organic solvents.[7]

  • Working Solutions : Prepare fresh 10 µM working solutions of the probe in a series of solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, ethanol, acetonitrile, water). Protect solutions from light.

  • Absorption Spectroscopy : Using a UV-Vis spectrophotometer, record the absorption spectrum for each solution from 300 nm to 500 nm to determine the maximum absorption wavelength (λabs).

  • Fluorescence Spectroscopy : Using a fluorometer, record the emission spectrum for each solution. Excite each sample at its determined λabs and scan the emission from (λabs + 20 nm) to 700 nm.

  • Data Analysis : Plot the λem as a function of the solvent polarity (e.g., using the Lippert-Mataga plot) to quantify the solvatochromic effect. Calculate the Stokes shift for each solvent (λem - λabs).

Protocol 4.2: Live-Cell Imaging of Lipid Droplets

Objective : To utilize the probe's lipophilic and solvatochromic properties to selectively stain and visualize lipid droplets in living cells.[2]

  • Cell Culture : Plate cells (e.g., 3T3-L1 adipocytes or oleic acid-treated HeLa cells) on glass-bottom imaging dishes and culture until they reach 60-70% confluency. Causality: Using cells known to have prominent lipid droplets provides a robust system for validating the probe's targeting ability.

  • Probe Loading : Dilute the 10 mM DMSO stock solution into pre-warmed complete cell culture medium to a final concentration of 1-10 µM. Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubation : Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Causality: This allows for passive diffusion of the lipophilic probe across the cell membrane and accumulation in lipid-rich structures.

  • Wash (Optional but Recommended) : To reduce background fluorescence from non-accumulated probe, gently wash the cells twice with a pre-warmed imaging buffer such as Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium.[8]

  • Imaging : Mount the dish on a fluorescence microscope (confocal is recommended for high resolution). Excite the sample using a 405 nm laser line and collect emission in a window of approximately 480-550 nm. Causality: The expected emission in the nonpolar lipid environment should be in this blue-green range. Adjust the emission window based on characterization data.

  • Co-localization Control : To confirm lipid droplet specificity, co-stain cells with a known lipid droplet stain like Nile Red and assess the overlap of the fluorescence signals.

Protocol 4.3: High-Throughput Screening (HTS) for Protein-Ligand Binding

Objective : To develop a "turn-on" fluorescence assay to screen for compounds that inhibit the binding of a protein to a lipid surface or another hydrophobic partner.

Principle : The probe, in an aqueous buffer, exhibits low fluorescence. When a protein of interest binds to a hydrophobic substrate (e.g., lipid-coated plate), it creates a nonpolar microenvironment that the probe can partition into, causing a significant increase in fluorescence. Inhibitors of this binding will prevent the formation of this environment, resulting in a low fluorescence signal.

Caption: Workflow for a fluorescence turn-on HTS assay.

  • Assay Plate Preparation : Use high-content imaging plates (e.g., 384-well black, clear-bottom). If required by the assay, pre-coat wells with the hydrophobic substrate.

  • Reagent Preparation : Prepare an assay buffer (e.g., PBS, pH 7.4). Prepare a 2X working solution of the protein of interest and a 2X working solution of the probe in the assay buffer.

  • Compound Dispensing : Using an automated liquid handler, dispense test compounds from a library (typically dissolved in DMSO) into the wells. Include negative controls (DMSO only) and positive controls (known inhibitor).[9]

  • Reagent Addition : Add the 2X Protein/Probe mixture to all wells, initiating the binding reaction. The final concentration of the probe should be in the low micromolar range, optimized for the best signal-to-background ratio.

  • Incubation : Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

  • Fluorescence Reading : Read the plate on an HTS-compatible plate reader using optimized excitation and emission wavelengths.

  • Hit Identification : Wells showing a significant decrease in fluorescence intensity compared to the DMSO control are identified as potential hits (inhibitors). Calculate assay quality metrics like the Z'-factor to ensure robustness.[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Signal (Imaging) Probe concentration too low; Photobleaching; Incorrect filter set.Increase probe concentration; Use an anti-fade reagent; Reduce excitation light intensity or exposure time; Verify filter compatibility with probe's spectra.[8]
High Background (Imaging) Incomplete washing; Probe aggregation; Autofluorescence.Perform additional wash steps; Filter stock solution before use; Image in a phenol red-free medium; Use a spectral unmixing tool if available.
Phototoxicity Excessive light exposure; Probe generating reactive oxygen species (ROS).Minimize light exposure by using the lowest possible laser power and exposure time; Use a probe concentration at the lower end of the optimal range.
Poor Signal-to-Background (HTS) Suboptimal probe or protein concentrations; Buffer interference.Titrate both probe and protein to find concentrations that maximize the signal window; Screen different buffer components (e.g., detergents can affect fluorescence).
Compound Interference (HTS) Test compounds are autofluorescent or act as quenchers.Perform a counterscreen with the probe and compounds in the absence of the protein target to identify interfering compounds.

References

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • ResearchGate. (2026). Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. Available at: [Link]

  • Chenoweth, D. M., et al. (N/A). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. Available at: [Link]

  • MDPI. (2025). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Available at: [Link]

  • Scientific Reports. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC. Available at: [Link]

  • J-Global. (N/A). Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media. Available at: [Link]

  • MDPI. (N/A). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC. Available at: [Link]

  • MDPI. (2007). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Available at: [Link]

  • Royal Society of Chemistry. (N/A). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Available at: [Link]

  • Royal Society of Chemistry. (N/A). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Available at: [Link]

  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (N/A). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Preprints.org. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Available at: [Link]

  • ACS Publications. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Available at: [Link]

  • protocols.io. (2019). 16 High Throughput Screening with Fluorescent Probe. Available at: [Link]

  • PubMed. (2021). A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

  • Royal Society of Chemistry. (N/A). The synthesis and photophysical properties of polyether substituted phthalocyanines of potential use in photodynamic therapy. Available at: [Link]

  • AIP Publishing. (2023). A guide to small fluorescent probes for single-molecule biophysics. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Available at: [Link]

  • Wiley Online Library. (N/A). Photophysics of Fluorescent Contact Sensors Based on the Dicyanodihydrofuran Motif. Available at: [Link]

  • JSciMed Central. (2013). Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of Hydrogen Sulfide. Available at: [Link]

  • ACS Publications. (2021). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Available at: [Link]

  • Frontiers. (2021). Optical, Electrochemical, Third-Order Nonlinear Optical Investigations of 3,4,5-Trimethoxy Phenyl Substituted Non-Aqueous Phthalocyanines. Available at: [Link]

  • StainsFile. (N/A). Fluorescent Live Cell Imaging. Available at: [Link]

  • BioTechnologia. (N/A). Cell-based assays in high-throughput mode (HTS). Available at: [Link]

  • IntechOpen. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Available at: [Link]

Sources

Method

Application Notes and Protocols: Cell-Based Assays for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline Cytotoxicity

Introduction: Unveiling the Cytotoxic Potential of a Novel Quinoline Derivative In the landscape of drug discovery and development, the precise evaluation of a compound's cytotoxic effects is a critical, foundational ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Quinoline Derivative

In the landscape of drug discovery and development, the precise evaluation of a compound's cytotoxic effects is a critical, foundational step.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, multi-parametric panel of cell-based assays to characterize the cytotoxicity of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines.[3][4][5] The therapeutic potential of these compounds often stems from their ability to induce cell cycle arrest, apoptosis, and inhibit key signaling pathways crucial for cancer cell survival, such as the PI3K/AKT/mTOR pathway.[3][6]

The specific compound, 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, with its unique substitution pattern, warrants a thorough investigation into its mechanism of action. This guide moves beyond single-endpoint assays to advocate for a holistic approach, integrating multiple assays to build a comprehensive cytotoxic profile. By simultaneously assessing metabolic activity, membrane integrity, apoptosis induction, and oxidative stress, researchers can gain deeper insights into the compound's cellular impact.[1][7][8]

This application note provides detailed, field-proven protocols for a suite of essential cytotoxicity assays. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system.

I. Foundational Cytotoxicity Assessment: A Multi-Faceted Approach

A single cytotoxicity assay provides only a snapshot of a compound's effect. To build a comprehensive understanding, a panel of assays targeting different cellular processes is essential. This multi-parametric approach allows for the corroboration of findings and a more nuanced interpretation of the cytotoxic mechanism.

A. Assessment of Metabolic Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability by measuring the metabolic activity of living cells. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Protocol 1: MTT Assay for Cell Viability

Materials:

  • 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline (test compound)

  • Cancer cell line of choice (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)[10]

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate overnight.[9][11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT.[9] Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 590 nm using a microplate reader.[9][10]

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Assessment of Membrane Integrity (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[7][11] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[7][11][12]

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Test compound and cells as in Protocol 1

  • 96-well microplates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[13]

  • LDH Reaction: Carefully transfer 100 µL of the cell-free supernatant from each well to a new 96-well plate.[13]

  • Assay Reagent Addition: Add 100 µL of the LDH reaction solution (as per the kit instructions) to each well containing the supernatant.[13]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[12][14] Measure the absorbance at 490 nm using a microplate reader.[11][13][14]

Data Analysis:

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[14]

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.

II. Delving Deeper: Mechanistic Cytotoxicity Assays

To elucidate the mechanism by which 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline induces cell death, it is crucial to investigate key cellular events such as apoptosis, oxidative stress, and mitochondrial dysfunction.

A. Detection of Apoptosis (Caspase-3/7 Activity Assay)

Apoptosis, or programmed cell death, is a critical mechanism for tissue homeostasis and is often a target for anticancer therapies. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 and Caspase-7 are effector caspases that play a central role in the execution phase of apoptosis.[15][16]

Protocol 3: Caspase-3/7 Activity Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar luminescent or fluorescent kit)[17][18]

  • Test compound and cells as in Protocol 1

  • White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using the appropriate microplate.

  • Reagent Addition: After treatment, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[17]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker. Incubate at room temperature for 1-2 hours, protected from light.[17]

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

Data Analysis:

  • Subtract the background reading from all measurements.

  • Express the caspase activity as a fold change relative to the untreated control.

B. Measurement of Oxidative Stress (Reactive Oxygen Species Assay)

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can induce cellular damage and trigger apoptosis.[19][20] Many cytotoxic compounds exert their effects by inducing the production of ROS. The DCF-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for measuring intracellular ROS levels.[19]

Protocol 4: Intracellular ROS Assay

Materials:

  • ROS Assay Kit (containing DCF-DA)[19]

  • Test compound and cells as in Protocol 1

  • Black-walled 96-well plates

  • Positive control for ROS generation (e.g., Tert-Butyl hydroperoxide)[19]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCF-DA Staining: After treatment, remove the culture medium and wash the cells gently with PBS.[19]

  • Incubation: Add 100 µL of diluted DCF-DA solution to each well and incubate for 30 minutes at 37°C in the dark.[19]

  • Measurement: Remove the DCF-DA solution, wash the cells with PBS, and add 100 µL of PBS to each well.[19] Immediately measure the fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Express the ROS levels as a percentage or fold change relative to the untreated control.

C. Assessment of Mitochondrial Health (Mitochondrial Membrane Potential Assay)

The disruption of the mitochondrial membrane potential (ΔΨm) is an early event in apoptosis.[21] The JC-1 dye is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[21][22]

Protocol 5: JC-1 Mitochondrial Membrane Potential Assay

Materials:

  • JC-1 Assay Kit

  • Test compound and cells as in Protocol 1

  • Black-walled 96-well plates

  • Positive control for mitochondrial depolarization (e.g., CCCP)[23]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • JC-1 Staining: After treatment, add 2 µM (final concentration) of JC-1 dye to each well and incubate for 15-30 minutes at 37°C.[23]

  • Washing: Centrifuge the plate, carefully aspirate the supernatant, and wash the cells with assay buffer.[24]

  • Fluorescence Measurement: Add assay buffer to the wells and measure the fluorescence intensity of both the red aggregates (Ex/Em = ~535/595 nm) and green monomers (Ex/Em = ~485/535 nm).[24]

Data Analysis:

  • Calculate the ratio of red to green fluorescence for each well.

  • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

III. Data Interpretation and Visualization

A key aspect of robust scientific communication is the clear and concise presentation of data.

Data Presentation Tables

Summarize the quantitative data from each assay in a structured table for easy comparison of IC₅₀ values and other key metrics.

AssayEndpoint MeasuredIC₅₀ (µM)Max Effect (% of Control)
MTT Metabolic Activity/Viability[Insert Value][Insert Value]
LDH Membrane Integrity/Necrosis[Insert Value][Insert Value]
Caspase-3/7 Apoptosis Induction[Insert Value][Insert Value]
ROS Oxidative Stress[Insert Value][Insert Value]
JC-1 Mitochondrial Depolarization[Insert Value][Insert Value]
Experimental Workflow and Pathway Diagrams

Visual representations of experimental workflows and signaling pathways can significantly enhance understanding.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with 5,8-Dimethoxy-2- [3-(trifluoromethyl)phenyl]quinoline start->treat mtt MTT Assay (Metabolic Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh caspase Caspase-3/7 Assay (Apoptosis) treat->caspase ros ROS Assay (Oxidative Stress) treat->ros jc1 JC-1 Assay (Mitochondrial Potential) treat->jc1 readout Plate Reader (Abs/Fluor/Lum) mtt->readout ldh->readout caspase->readout ros->readout jc1->readout analysis Calculate IC50 & Fold Change readout->analysis

Caption: Multiparametric cytotoxicity assessment workflow.

apoptosis_pathway compound 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline ros Increased ROS compound->ros mito Mitochondrial Dysfunction (↓ΔΨm) ros->mito caspase9 Caspase-9 (Initiator) mito->caspase9 caspase37 Caspase-3/7 (Effector) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothesized apoptosis induction pathway.

IV. Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the results, it is imperative to include appropriate controls in every experiment.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any effects of the solvent itself.

  • Untreated Control: Cells cultured in medium alone, representing the baseline for cell viability and activity.

  • Positive Control: A known cytotoxic agent that induces the specific cellular response being measured (e.g., Staurosporine for apoptosis, H₂O₂ for ROS production). This validates that the assay is performing as expected.

  • Blank Control: Wells containing only culture medium (and assay reagents where applicable) to determine the background signal.[9]

By including these controls, researchers can confidently attribute the observed effects to the test compound and ensure the integrity of their data.

V. Conclusion

The suite of cell-based assays detailed in this application note provides a robust framework for characterizing the cytotoxic profile of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. By employing a multi-parametric approach, researchers can move beyond a simple determination of cell death to a more nuanced understanding of the underlying molecular mechanisms. This comprehensive data is invaluable for making informed decisions in the early stages of drug discovery and development.

VI. References

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. (n.d.). PubMed. Retrieved from [Link]

  • REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. (2013, May 17). JaCVAM. Retrieved from [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (n.d.). PMC. Retrieved from [Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021, January 5). PMC. Retrieved from [Link]

  • Cell-based assays on the rise | BMG LABTECH. (2022, May 2). BMG LABTECH. Retrieved from [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Retrieved from [Link]

  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved from [Link]

  • Flow Cytometric Detection of Reactive Oxygen Species. (2025, November 5). Bio-protocol. Retrieved from [Link]

  • Mitochondrial Membrane Potential Assay Kit (JC-1). (n.d.). Retrieved from [Link]

  • Cell-Based Assays - Cytotoxicity. (n.d.). PharmaLegacy | Preclinical Pharmacology CRO. Retrieved from [Link]

  • A rapid survival assay to measure drug-induced cytotoxicity and cell cycle effects. (2012, January 2). PubMed. Retrieved from [Link]

  • Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit. (n.d.). Dojindo. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Scilight Press. Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Biological Technology. Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global. Retrieved from [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Cytotoxic activity of quinolinequinones in cancer: In vitro studies, molecular docking, and ADME/PK profiling. (2023, August 30). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022, March 24). PMC. Retrieved from [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. (2015, April 27). MDPI. Retrieved from [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014, December 31). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols for the Antimicrobial Screening of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Introduction The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] Quinolines represent a historically significant class of synthetic antimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] Quinolines represent a historically significant class of synthetic antimicrobials, with their scaffold forming the basis of many clinically vital drugs.[2] Their mechanism of action often involves the inhibition of essential bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are responsible for managing DNA topology during replication.[2][3][4][5] By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome, leading to cell death.[5][6]

The compound of interest, 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, has been rationally designed to leverage the established antimicrobial potential of the quinoline core with strategic substitutions intended to enhance efficacy.

  • 2-Phenylquinoline Scaffold: Derivatives of 2-phenylquinoline have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria.[1][7][8] This substitution pattern is a promising foundation for new antibacterial agents.[9][10]

  • Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to improve a compound's metabolic stability, lipophilicity, and biological activity.[11][12][13] The strong electron-withdrawing nature of the CF3 group can enhance binding affinity to biological targets and improve cell penetration.[11][13][14]

  • 5,8-Dimethoxy Groups: The methoxy substitutions on the quinoline core can modulate the electronic and pharmacokinetic properties of the molecule, potentially influencing its activity and selectivity.

This document provides a structured, in-depth guide for researchers, scientists, and drug development professionals on how to conduct a comprehensive antimicrobial screening of this novel compound. The protocols herein are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible results.[15][16][17][18]

Compound Profile and Handling

Before initiating any biological assays, it is critical to characterize and properly handle the test compound.

Property Value
IUPAC Name 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline
CAS Number 860783-87-5[19]
Molecular Formula C₁₈H₁₄F₃NO₂[19]
Molecular Weight 333.31 g/mol [19]
Structure Chemical structure of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline
Protocol 1.1: Preparation of Stock Solution

Causality: A concentrated, sterile stock solution is essential for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for biological assays. It is crucial to ensure the final DMSO concentration in the assay is non-toxic to the test microorganisms.

Materials:

  • 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh a precise amount of the compound (e.g., 10 mg) into a sterile vial.

  • Add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or below in a non-frost-free freezer.[20]

Tiered Antimicrobial Screening Strategy

A tiered approach is recommended to efficiently evaluate the compound's antimicrobial potential. This strategy progresses from broad qualitative tests to more precise quantitative assessments.

G cluster_0 Compound Preparation cluster_1 Tier 1: Primary Screening (Qualitative) cluster_2 Tier 2: Potency Determination (Quantitative) cluster_3 Tier 3: Cidal Activity Assessment prep Prepare Stock Solution (e.g., 10 mg/mL in DMSO) disk Agar Disk/Well Diffusion Assay (Assess presence of activity) prep->disk Test for zones of inhibition mic Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) disk->mic If active, quantify potency mbc Subculture from MIC plates (Determine Minimum Bactericidal Concentration - MBC) mic->mbc Test clear wells for killing effect G cluster_cell Bacterial Cell compound 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline gyrase DNA Gyrase / Topo IV compound->gyrase Binds to complex dna Bacterial Chromosome (DNA) complex Stabilized Quinolone-Enzyme-DNA Cleavage Complex gyrase->complex Acts on DNA dna->complex Traps cleaved DNA replication DNA Replication Fork Stalls complex->replication ds_breaks Accumulation of Double-Strand Breaks replication->ds_breaks death Bacterial Cell Death ds_breaks->death

Caption: Proposed mechanism of action via inhibition of bacterial topoisomerases.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Begum, J., & Kumar, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Jove, T., & Sutcliffe, J. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Available at: [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. Available at: [Link]

  • Tse-Dinh, Y. C. (2019). DNA Gyrase as a Target for Quinolones. Antibiotics, 8(2), 53. Available at: [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 58(Pt 1), 1–11. Available at: [Link]

  • Mykhailiuk, P. K. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conferences. Available at: [Link]

  • Taylor, E. J., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • Liu, Z-G., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(6), 754. Available at: [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. Available at: [Link]

  • Bio-protocol. (2020). Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol, 10(8), e3587. Available at: [Link]

  • Sabatini, S., et al. (2013). Re-evolution of the 2-phenylquinolines: ligand-based design, synthesis, and biological evaluation of a potent new class of Staphylococcus aureus NorA efflux pump inhibitors to combat antimicrobial resistance. Journal of Medicinal Chemistry, 56(12), 4975–4989. Available at: [Link]

  • Pérez-Rodríguez, F., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 10(11), 2824. Available at: [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Available at: [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Available at: [Link]

  • Ersoy, S. C., & Heithoff, D. M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 50901. Available at: [Link]

  • Marques, F. B. C., & Ramunno, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Benzerka, S., et al. (2012). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Letters in Organic Chemistry, 9(5), 353-358. Available at: [Link]

  • University of Technology. (2021). Minimum Bacteriocidal Concentration (MBC). Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available at: [Link]

  • Faidallah, H. M., et al. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 110-119. Available at: [Link]

  • Wikipedia. (2024). Disk diffusion test. Available at: [Link]

  • Wróbel, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Thrupp, L. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Resources. Available at: [Link]

  • Arctom. (n.d.). CAS NO. 860783-87-5 | 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. Available at: [Link]

  • Microbiology Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Available at: [Link]

Sources

Method

Application Note: Characterizing the Kinase Inhibitory Profile of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on characterizing the kinase inhibitory activity of the novel compound 5,8-Dimethoxy-2-[3-(trifluorome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on characterizing the kinase inhibitory activity of the novel compound 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. Quinoline derivatives have emerged as a significant class of compounds with diverse biological activities, including the inhibition of protein kinases, which are critical targets in oncology and other therapeutic areas.[1][2][3][4] This application note details robust, non-radiometric biochemical assay platforms for determining the inhibitory potency and selectivity of this compound. We present step-by-step protocols for a luminescence-based kinase activity assay and a fluorescence polarization-based binding assay, along with best practices for experimental design, data analysis, and interpretation.

Introduction: The Rationale for Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of "druggable" targets.[5][6] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of targets, including various kinases.[1][2][3]

The subject of this guide, 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, is a novel small molecule whose biological activity is yet to be fully characterized. A critical first step in its evaluation is to determine if it inhibits any protein kinases and, if so, with what potency and selectivity. A well-designed kinase assay can provide crucial data to guide further drug development efforts, reduce false positives, and shorten development timelines.[7][8]

This application note will guide the user through the process of:

  • Determining the half-maximal inhibitory concentration (IC50) of the compound against a target kinase using a luminescence-based activity assay.

  • Characterizing the direct binding of the compound to a kinase using a fluorescence polarization (FP) binding assay.

  • Establishing a robust experimental workflow with appropriate controls for data validation.

Foundational Concepts in Kinase Inhibition Assays

The selection of an appropriate assay format is crucial for obtaining reliable and reproducible data.[5] For high-throughput screening and initial characterization, homogeneous "mix-and-read" assays are often preferred for their simplicity and scalability.[8][9]

Luminescence-Based Kinase Activity Assays

These assays measure kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[10] The principle is that as the kinase transfers phosphate from ATP to its substrate, ATP is consumed. A luciferase-based reagent is then added, which produces a luminescent signal directly proportional to the amount of remaining ATP.[10][11] Therefore, a lower luminescent signal indicates higher kinase activity, and an increase in signal in the presence of an inhibitor corresponds to its inhibitory effect.[9]

Fluorescence Polarization (FP) Based Binding Assays

FP assays directly measure the binding of a fluorescently labeled tracer to a kinase.[12][13] The principle is based on the difference in the rotational speed of a small fluorescent molecule (the tracer) versus the much larger kinase-tracer complex.[12] When excited with polarized light, the small, rapidly tumbling tracer emits depolarized light. When bound to the large, slowly tumbling kinase, the emitted light remains polarized.[13] A test compound that competes with the tracer for binding to the kinase will displace the tracer, leading to a decrease in fluorescence polarization.[14]

Experimental Workflow and Protocols

A systematic approach is essential for the successful characterization of a novel inhibitor. The following workflow outlines the key stages, from initial compound preparation to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Acquisition & Analysis A Compound Preparation (Serial Dilution in DMSO) B Reagent Preparation (Kinase, Substrate, ATP, Buffers) C Assay Plate Setup (Compound + Kinase Pre-incubation) B->C D Initiate Kinase Reaction (Add ATP/Substrate) C->D E Stop Reaction & Develop Signal (Add Detection Reagent) D->E F Read Plate (Luminometer/FP Reader) E->F G Data Normalization (% Inhibition Calculation) F->G H IC50 Determination (Dose-Response Curve Fitting) G->H

Caption: General workflow for in vitro kinase inhibitor characterization.

Materials and Reagents
ReagentRecommended SupplierNotes
5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinolineIn-house/VendorPrepare a 10 mM stock solution in 100% DMSO.
Recombinant Human KinaseReputable VendorEnsure high purity and activity. The choice of kinase will depend on the screening goals.
Kinase Substrate (Peptide or Protein)Reputable VendorSubstrate should be specific to the kinase being assayed.
Adenosine 5'-triphosphate (ATP)Reputable VendorPrepare a concentrated stock solution in nuclease-free water. The final concentration should be at or near the Km of the kinase for ATP.[15]
Kinase-Glo® Luminescent Kinase Assay KitPromegaProvides a stable "glow-type" luminescent signal.[10] Different versions are available for varying ATP concentrations.[9][10]
Fluorescence Polarization (FP) TracerReputable VendorA fluorescently labeled small molecule known to bind to the kinase of interest.
Kinase Assay BufferIn-house/VendorA typical buffer may contain HEPES, MgCl2, DTT, and a non-ionic detergent like Brij-35.[16] The exact composition should be optimized for the specific kinase.
DMSO, ACS GradeReputable VendorUsed for compound dilution. Ensure the final concentration in the assay does not exceed 1% to avoid solvent effects.
384-well, low-volume, white assay platesReputable VendorFor luminescence assays.
384-well, low-volume, black assay platesReputable VendorFor fluorescence polarization assays.
Protocol 1: Luminescence-Based Kinase Activity Assay for IC50 Determination

This protocol is designed to measure the inhibitory effect of the test compound on the enzymatic activity of a target kinase.

1. Compound Preparation: a. Prepare a serial dilution of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in 100% DMSO. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM) is recommended.[16] b. Dilute these intermediate DMSO stocks into the kinase assay buffer to create a 4x working solution of each concentration.

2. Assay Plate Setup (384-well format): a. Add 5 µL of the 4x compound working solutions to the appropriate wells of a white 384-well plate. b. Include control wells:

  • No Inhibitor Control (0% Inhibition): Add 5 µL of assay buffer with the same final DMSO concentration as the compound wells.[7]
  • Maximum Inhibition Control (100% Inhibition): Add 5 µL of a known potent inhibitor for the target kinase or assay buffer without the kinase.[7] c. Add 10 µL of a 2x kinase/substrate solution (prepared in kinase assay buffer) to all wells. d. Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]

3. Kinase Reaction Initiation and Termination: a. Initiate the kinase reaction by adding 5 µL of a 4x ATP solution (prepared in kinase assay buffer). b. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.[7] c. Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of Kinase-Glo® Reagent to each well.[10][11]

4. Data Acquisition and Analysis: a. Incubate the plate at room temperature for 10-30 minutes to stabilize the luminescent signal.[18] b. Measure the luminescence using a plate-reading luminometer. c. Data Normalization: Calculate the percent inhibition for each compound concentration using the following formula:[17]

  • % Inhibition = 100 * (1 - (Signal_compound - Signal_max_inhibition) / (Signal_no_inhibitor - Signal_max_inhibition)) d. IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[18][19]
Protocol 2: Fluorescence Polarization (FP) Kinase Binding Assay

This protocol assesses the ability of the test compound to directly compete with a fluorescent tracer for binding to the kinase active site.

1. Reagent and Compound Preparation: a. Prepare serial dilutions of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in 100% DMSO as described in Protocol 1. b. Prepare working solutions in FP assay buffer:

  • 4x compound dilutions.
  • 2x Kinase solution.
  • 4x FP Tracer solution.

2. Assay Plate Setup (384-well format): a. Add 5 µL of the 4x compound working solutions or DMSO vehicle control to the appropriate wells of a black 384-well plate. b. Add 10 µL of the 2x Kinase solution to all wells. c. Mix the plate gently and incubate for 15 minutes at room temperature.

3. Binding Reaction and Measurement: a. Add 5 µL of the 4x FP Tracer solution to all wells to initiate the competition reaction. b. Incubate at room temperature for 60 minutes, protected from light. c. Read the plate on an FP-enabled plate reader, measuring parallel and perpendicular fluorescence emission. The instrument will calculate the millipolarization (mP) values.

4. Data Analysis: a. The data (mP values) are plotted against the log of the inhibitor concentration. b. A decrease in mP indicates displacement of the tracer by the test compound. c. Fit the data using a sigmoidal dose-response equation to determine the IC50 value, which in this context represents the concentration of the compound required to displace 50% of the bound tracer.

Data Interpretation and Best Practices

Establishing a Robust Assay

Before screening compounds, it is critical to optimize and validate the assay conditions.[7]

  • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal-to-background ratio.

  • ATP Concentration: The ATP concentration should ideally be at or below the Michaelis constant (Km) for the kinase to ensure sensitivity to ATP-competitive inhibitors.[7]

  • Z'-Factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[11]

G cluster_0 Assay Validation Parameters cluster_1 Validation Parameter Description Acceptance Criteria Parameters Parameters

Caption: Key parameters for kinase assay validation.

Interpreting IC50 Values

The IC50 value is a measure of the compound's potency. A lower IC50 value indicates a more potent inhibitor. It is important to note that the IC50 value can be influenced by assay conditions, particularly the ATP concentration in activity assays. For a more direct measure of binding affinity, the inhibition constant (Ki) can be determined.

Selectivity Profiling

A crucial step in drug discovery is to assess the selectivity of a compound.[18] An inhibitor that is potent against the target of interest but weak against other kinases (off-targets) is generally more desirable. Therefore, 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline should be tested against a panel of diverse kinases to determine its selectivity profile.

Conclusion

This application note provides a detailed framework and actionable protocols for the initial characterization of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline as a potential kinase inhibitor. By employing robust and validated methods such as luminescence-based activity assays and fluorescence polarization binding assays, researchers can obtain reliable data on the compound's potency and mechanism of action. This information is foundational for making informed decisions in the drug discovery and development pipeline.

References

  • In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Kinase assays IC50 determination. Bio-protocol. [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]

  • Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. University College Cork. [Link]

  • Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. GtR. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. MDPI. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • The selectivity of protein kinase inhibitors: a further update. Symansis. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PMC. [Link]

Sources

Application

Protocol for the In Vivo Evaluation of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Introduction The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, and anti-in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. The subject of this protocol, 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, is a novel compound featuring a 2-phenylquinoline core. The dimethoxy substituents at positions 5 and 8, along with a trifluoromethyl group on the phenyl ring, are expected to modulate its biological activity and pharmacokinetic profile. The trifluoromethyl group, in particular, is known to often enhance metabolic stability and cell permeability, making this compound a person of interest for in vivo investigation.

This document provides a comprehensive set of protocols for the initial in vivo evaluation of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in animal models. The described studies are designed to assess its pharmacokinetic profile, acute and sub-acute toxicity, and preliminary efficacy in three potential therapeutic areas: oncology, inflammation, and malaria. These areas have been selected based on the known biological activities of structurally related quinoline derivatives.

PART 1: Pharmacokinetic and Toxicological Evaluation

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics and its safety profile is paramount before proceeding to efficacy studies.

Pharmacokinetic (PK) Analysis in Rodents

Objective: To determine the pharmacokinetic profile of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in mice following intravenous and oral administration.

Animal Model: Male or female BALB/c mice, 8-10 weeks old.

Experimental Workflow for Pharmacokinetic Studies

G cluster_prep Preparation Phase cluster_admin Administration & Sampling cluster_analysis Analysis Phase acclimatize Animal Acclimatization (1 week) formulate Compound Formulation (IV and Oral) acclimatize->formulate iv_admin Intravenous (IV) Bolus Dose (e.g., 2 mg/kg) formulate->iv_admin oral_admin Oral Gavage (PO) (e.g., 10 mg/kg) formulate->oral_admin blood_collection Serial Blood Sampling (Predetermined time points) iv_admin->blood_collection oral_admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lcms_analysis LC-MS/MS Analysis plasma_sep->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol:

  • Animal Acclimatization: Acclimate mice for at least one week prior to the study in a controlled environment.

  • Compound Formulation:

    • Intravenous (IV): Prepare a clear solution of the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The formulation should be sterile-filtered.

    • Oral (PO): Prepare a suspension or solution in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose [CMC] in water).

  • Dosing:

    • Administer a single IV bolus dose (e.g., 2 mg/kg) via the lateral tail vein.

    • Administer a single oral dose (e.g., 10 mg/kg) using a gavage needle.

  • Blood Sampling: Collect serial blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein puncture.[1] Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[2]

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.[4]

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)
Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity (and estimate the LD50) of the compound in rodents, following the OECD 423 guideline (Acute Oral Toxicity - Acute Toxic Class Method).

Animal Model: Female Wistar rats, 8-12 weeks old.

Protocol:

  • Dosing: Administer the compound orally to a single animal at a starting dose of 2000 mg/kg.

  • Observation: Observe the animal closely for the first 4 hours and then daily for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Step-wise Dosing: Based on the outcome for the first animal, administer the compound to additional animals in a stepwise manner at lower or higher fixed dose levels (5, 50, 300, 2000 mg/kg) to determine the toxic class of the compound.

Repeated Dose 28-Day Oral Toxicity Study

Objective: To evaluate the potential adverse effects of repeated oral administration of the compound over 28 days, following OECD Guideline 407.[5][6][7][8]

Animal Model: Male and female Wistar rats, 8-10 weeks old.

Protocol:

  • Group Allocation: Assign animals to at least three dose groups (low, mid, high) and a control group (vehicle only), with 5 males and 5 females per group.

  • Dosing: Administer the compound or vehicle daily via oral gavage for 28 consecutive days.

  • Clinical Observations: Conduct daily observations for signs of toxicity and record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals.[7] Preserve major organs and tissues for histopathological examination.[9][10][11][12]

PART 2: Preliminary Efficacy Evaluation

Based on the pharmacological activities of related quinoline compounds, the following protocols are proposed to assess the preliminary efficacy of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline.

Anticancer Activity: Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the compound in an immunodeficient mouse model bearing human tumor xenografts.[13][14][15]

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

Experimental Workflow for Anticancer Efficacy Study

G cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_eval Evaluation Phase cell_culture Human Cancer Cell Culture (e.g., A549, HCT116) cell_injection Subcutaneous Injection of Cells into Nude Mice cell_culture->cell_injection tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) cell_injection->tumor_growth randomization Randomization into Groups (Vehicle, Test Compound, Positive Control) tumor_growth->randomization treatment_admin Daily Compound Administration (e.g., PO or IP) randomization->treatment_admin tumor_measurement Tumor Volume Measurement (2-3 times/week) treatment_admin->tumor_measurement body_weight Body Weight Monitoring treatment_admin->body_weight endpoint Study Endpoint & Tumor Excision tumor_measurement->endpoint body_weight->endpoint

Caption: Workflow for a human tumor xenograft study.

Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[16][17][18]

  • Tumor Growth and Grouping: Monitor tumor growth with calipers. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group): vehicle control, test compound at one or more dose levels, and a positive control (a standard-of-care chemotherapy agent).[19]

  • Treatment: Administer the test compound and controls daily (or as determined by PK data) via an appropriate route (e.g., oral gavage).

  • Efficacy Assessment: Measure tumor volume 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals, excise the tumors, and record their weights.

  • In Vivo Imaging (Optional): For a more dynamic assessment of tumor progression, in vivo fluorescence or bioluminescence imaging can be employed if the cancer cells are engineered to express a reporter protein.[20][21][22]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory activity of the compound in a rat model of carrageenan-induced paw edema.[23][24][25]

Animal Model: Male Wistar rats, 150-200 g.

Protocol:

  • Compound Administration: Administer the test compound orally at various doses 60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., indomethacin).

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[26][27]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

  • Histological Analysis (Optional): At the end of the experiment, paws can be collected for histological analysis to assess immune cell infiltration and tissue damage.

Antimalarial Activity: Plasmodium berghei Infection Model

Objective: To evaluate the in vivo antimalarial efficacy of the compound in a mouse model of Plasmodium berghei infection.[28][29][30][31]

Animal Model: Female BALB/c mice, 6-8 weeks old.

Protocol:

  • Parasite Inoculation: Infect mice intraperitoneally with Plasmodium berghei (e.g., ANKA strain).

  • Treatment: On day 4 post-infection, administer the test compound orally for 4 consecutive days. Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Parasitemia Monitoring: Prepare thin blood smears from the tail vein on specified days (e.g., day 4 and day 8 post-infection). Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy or flow cytometry.[32][33][34][35][36]

  • Survival Monitoring: Monitor the survival of the mice daily for up to 30 days.

  • Data Analysis: Calculate the average percent suppression of parasitemia compared to the vehicle control group.

PART 3: Ethical Considerations

All animal experiments must be conducted in strict accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board. Procedures should be designed to minimize animal suffering and the number of animals used.

References

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD. Available at: [Link]

  • LPS-induced inflammation. Bio-protocol. Available at: [Link]

  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology. Available at: [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology. Available at: [Link]

  • Guidelines for the Testing of Chemicals. OECD. Available at: [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Neuroscience. Available at: [Link]

  • Evaluation of Plasmodium berghei Models in Malaria Research. IntechOpen. Available at: [Link]

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI. Available at: [Link]

  • Repeated dose toxicity. Joint Research Centre - European Commission. Available at: [Link]

  • Peripheral Low Level Chronic LPS Injection as a Model of Neutrophil Activation in the Periphery and Brain in Mice. Scientific Reports. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. Available at: [Link]

  • In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore. Molecular Imaging. Available at: [Link]

  • Automated Estimation Parasitemia of Plasmodium berghei Infected Mice using CellProfiler. ResearchGate. Available at: [Link]

  • Plasmodium berghei mouse model: antimalarial... Tropical Medicine and International Health. Ovid. Available at: [Link]

  • Xenograft tumor model. SMC Laboratories Inc. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Functional in vivo optical imaging of tumor angiogenesis, growth, and metastasis prevented by administration of anti-human VEGF antibody in xenograft model of human fibrosarcoma HT1080 cells. International Journal of Cancer. Available at: [Link]

  • Xenograft Tumor Model Protocol. Protocol Online. Available at: [Link]

  • Optimisation of flow cytometric measurement of parasitaemia in plasmodium-infected mice. International Journal for Parasitology. Available at: [Link]

  • 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. Slideshare. Available at: [Link]

  • In vivo fluorescence imaging to assess early therapeutic response to tumor progression in a xenograft cancer model. Semantic Scholar. Available at: [Link]

  • (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]

  • Humanization of Drug Metabolism in the Plasmodium berghei Mouse Model for Antimalarial Drug Discovery. ACS Infectious Diseases. Available at: [Link]

  • In Vivo Assessment of Rodent Plasmodium Parasitemia and Merozoite Invasion by Flow Cytometry. Journal of Visualized Experiments. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]

  • Methodology to streamline flow cytometric-based detection of early stage Plasmodium parasitemia in mice. Scientific Reports. Available at: [Link]

  • LPS Model of Systemic Inflammation. Melior Discovery. Available at: [Link]

  • In Vivo Imaging Xenograft Models for the Evaluation of Anti-Brain Tumor Efficacy of Targeted Drugs. Cancer Medicine. Available at: [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Available at: [Link]

  • Selective In Vivo Imaging of Syngeneic, Spontaneous, and Xenograft Tumors Using a Novel Tumor Cell–Specific Hsp70 Peptide-Based Probe. Cancer Research. Available at: [Link]

  • Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research. Available at: [Link]

  • a Treatment protocol for human breast tumor xenografts in nude mice. b... ResearchGate. Available at: [Link]

  • Comparative study of histopathological changes in chronic vs. acute inflammatory diseases. Journal of Inflammation Research. Available at: [Link]

  • A guide to histomorphological evaluation of intestinal inflammation in mouse models. International Journal of Clinical and Experimental Pathology. Available at: [Link]

  • Humanization of Drug Metabolism in the Plasmodium berghei Mouse Model for Antimalarial Drug Discovery. ACS Infectious Diseases. Available at: [Link]

  • Establishment of human tumor xenografts in immunodeficient mice. Nature Protocols. Available at: [Link]

  • Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Tumorigenicity Assay in Nude Mice. Bio-protocol. Available at: [Link]

  • Extensive Histopathological Characterization of Inflamed Bowel in the Dextran Sulfate Sodium Mouse Model with Emphasis on Clinically Relevant Biomarkers and Targets for Drug Development. International Journal of Molecular Sciences. Available at: [Link]

  • Within-Host Selection of Drug Resistance in a Mouse Model of Repeated Incomplete Malaria Treatment: Comparison between Atovaquone and Pyrimethamine. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Microsampling in In Vivo Pharmacokinetic Studies. Pharmacology Discovery Services. Available at: [Link]

  • Review of Animal Models to Study Pulp Inflammation. Frontiers in Physiology. Available at: [Link]

  • Advances in Microsampling for In Vivo Pharmacokinetic Studies. LCGC International. Available at: [Link]

  • Impact on parasitemia, survival time and pro-inflammatory immune response in mice infected with Plasmodium berghei treated with Eleutherine plicata. Frontiers in Pharmacology. Available at: [Link]

  • Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. The AAPS Journal. Available at: [Link]

  • Histopathology and imaging analysis. SMC Laboratories Inc. Available at: [Link]

Sources

Method

Formulation of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline for in vivo studies

Application Note & Protocol Guide Topic: Formulation of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline for In Vivo Studies Audience: Researchers, scientists, and drug development professionals. Introduction: Naviga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Formulation of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Formulation Challenge of a Novel Quinoline Derivative

The progression of a new chemical entity (NCE) from discovery to preclinical testing is a critical juncture where the intrinsic properties of the molecule meet the complexities of biological systems.[1] The compound 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline presents a formulation challenge characteristic of many modern drug candidates. Its molecular structure, featuring a hydrophobic quinoline core and a lipophilicity-enhancing trifluoromethyl (CF3) group, strongly suggests poor aqueous solubility.[2][3][4] This property is a primary hurdle, as inadequate solubility can lead to low and erratic bioavailability, potentially masking the true efficacy or toxicity of the compound in in vivo models and leading to the premature termination of a promising therapeutic agent.[1][5]

This guide, written from the perspective of a senior application scientist, provides a strategic framework and detailed protocols for developing robust and reproducible formulations of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. We will move beyond simple recipes to explain the causal reasoning behind formulation choices, empowering researchers to adapt these strategies to their specific experimental needs—be it for pharmacokinetic (PK), efficacy, or toxicology studies. Our approach is grounded in a "formulation by design" philosophy, beginning with essential preformulation characterization to inform the selection of an optimal delivery system.

Section 1: Foundational Preformulation Characterization

Before any formulation work begins, a thorough physicochemical characterization of the NCE is paramount.[5] This preformulation data serves as the blueprint for all subsequent development. For a novel compound like 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, the following parameters are critical.

Key Physicochemical Parameters
  • Aqueous Solubility: Determines the maximum concentration achievable in a simple aqueous vehicle. This is the first indicator of the formulation challenge.

  • pKa: As a quinoline derivative, the molecule is expected to be a weak base.[2] Knowing the pKa is crucial for assessing if pH modification can be used as a solubilization strategy.

  • LogP (Octanol-Water Partition Coefficient): Quantifies the lipophilicity of the compound. A high LogP indicates a "grease-ball" molecule, suggesting that lipid-based formulations or co-solvents will be necessary.[6]

Table 1: Hypothetical Preformulation Data for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline
ParameterValue (Hypothetical)Implication for Formulation
Aqueous Solubility (pH 7.4)< 0.1 µg/mLExtremely poor solubility; simple aqueous vehicle is not viable.
pKa3.5Weak base. pH adjustment for solubilization is unlikely to be effective at physiological pH.
LogP4.8Highly lipophilic. Indicates high membrane permeability but requires enabling formulations.
Physical FormCrystalline SolidHigh lattice energy may further hinder dissolution. Particle size reduction may be beneficial.[7]
Experimental Protocols for Preformulation

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

  • Add an excess amount of the compound (e.g., 2 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm PVDF syringe filter to remove undissolved solid. Self-Validation: Ensure the filter does not bind the compound by filtering a known standard solution and checking for recovery.

  • Quantify the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

  • Express the result in mg/mL or µg/mL.

Section 2: Formulation Strategy Selection: A Logic-Driven Approach

The choice of formulation strategy depends on the preformulation data and the objective of the in vivo study. High doses required for toxicology studies often necessitate different approaches than the lower doses typical for early PK or efficacy models.[5]

The following workflow diagram illustrates a decision-making process for selecting a suitable formulation strategy.

G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Formulation Paths cluster_3 Primary Application Start Preformulation Data (Solubility, LogP, Dose) Decision1 Is Required Dose > Aqueous Solubility? Start->Decision1 Path1 Co-solvent / Surfactant Solution (e.g., PEG/Tween) Decision1->Path1 Yes (Low-Mid Dose) Path2 Lipid-Based System (e.g., SEDDS) Decision1->Path2 Yes (Oral) Path3 Aqueous Suspension (Micronized) Decision1->Path3 Yes (High Dose) Path_Fail Simple Aqueous Buffer (Not Viable) Decision1->Path_Fail No App1 PK & Low-Dose Efficacy Path1->App1 App2 Oral Bioavailability Enhancement Path2->App2 App3 High-Dose Efficacy & Toxicology Path3->App3

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Quinoline Derivatives in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of quinoline derivatives. This document offers detailed protoco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of quinoline derivatives. This document offers detailed protocols and the scientific rationale behind experimental choices, ensuring a robust and efficient screening cascade from initial assay development to hit validation.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] Its derivatives have been successfully developed into drugs for treating a variety of diseases, including cancer, malaria, and bacterial infections.[1][4][5] The versatility of the quinoline scaffold allows for extensive chemical modification, making it an ideal candidate for the construction of large and diverse compound libraries for HTS campaigns.[5][6] High-throughput screening provides a rapid and efficient means to evaluate these libraries, identifying promising lead compounds for further drug development.[7][8]

Assay Development and Optimization: The Foundation of a Successful HTS Campaign

The selection and optimization of the primary assay are critical for the success of any HTS campaign. The choice of assay technology will depend on the biological target and the desired endpoint. This section details the development of robust assays for screening quinoline derivatives.

Choosing the Right Assay Technology

A variety of assay formats are amenable to HTS, each with its own advantages and disadvantages. The most common technologies include:

  • Fluorescence-Based Assays: These assays are highly sensitive and can be used to monitor a wide range of biological activities, including enzyme inhibition and receptor binding.[9][10][11] They often rely on fluorogenic substrates that produce a fluorescent signal upon enzymatic conversion or fluorescent probes that change their properties upon binding to a target.[9][10][11]

  • Luminescence-Based Assays: Luminescence assays, such as those using luciferase reporters, are known for their high sensitivity and low background signals.[12][13][14] Split-luciferase complementation assays, for instance, can be used to study protein-protein interactions, a common mechanism of action for many drugs.[12][14][15]

  • Absorbance-Based Assays: These assays are generally less sensitive than fluorescence or luminescence assays but are often simpler and more cost-effective.[16][17][18] They are commonly used for measuring cell viability and cytotoxicity, for example, through the use of tetrazolium salts like MTT which are converted to a colored formazan product by metabolically active cells.[16][17][18][19]

Assay Miniaturization and Validation

To reduce costs and increase throughput, assays are typically miniaturized to a 384- or 1536-well plate format.[20] During this process, it is crucial to validate the assay performance to ensure that the results are reliable and reproducible. A key metric for assay quality is the Z'-factor , which takes into account both the dynamic range of the assay and the variability of the signals.[21][22][23][24]

Z'-Factor Calculation:

The Z'-factor is calculated using the following formula:

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Table 1: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentIdeal for HTS
0 to 0.5MarginalMay require optimization
< 0UnacceptableNot suitable for HTS

An assay with a Z'-factor of 0.5 or greater is generally considered suitable for HTS.[21][22][23]

High-Throughput Screening Protocol: A Step-by-Step Workflow

This section provides a generalized protocol for the HTS of a quinoline derivative library against a specific target. This workflow can be adapted to various assay technologies and biological targets.

Materials and Reagents
  • Quinoline derivative library (typically dissolved in DMSO)

  • Assay-specific reagents (e.g., enzymes, substrates, cells, detection reagents)

  • Assay plates (e.g., 384-well or 1536-well, black or white depending on the assay)

  • Positive and negative controls

  • Automated liquid handling systems[25][26]

  • Plate reader capable of detecting the appropriate signal (fluorescence, luminescence, or absorbance)

Experimental Workflow

The following DOT graph illustrates a typical HTS workflow.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Compound Library Preparation Compound_Plating Compound Plating Compound_Library->Compound_Plating Assay_Reagents Assay Reagent Preparation Reagent_Addition Reagent Addition Assay_Reagents->Reagent_Addition Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition Data_Normalization Data Normalization Data_Acquisition->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification

Caption: High-Throughput Screening Workflow.

Detailed Protocol
  • Compound Library Preparation: Prepare a stock solution of the quinoline derivative library in DMSO. Create intermediate dilutions as needed for the final assay concentration.

  • Assay Reagent Preparation: Prepare all necessary assay reagents, including buffers, enzymes, substrates, and cells, according to the specific assay protocol.

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the assay plate. Also, include wells for positive and negative controls.

  • Reagent Addition: Add the appropriate assay reagents to all wells of the plate.

  • Incubation: Incubate the plates for the required time and at the appropriate temperature to allow the reaction or biological process to occur.

  • Signal Detection: Read the plates using a plate reader to measure the signal (fluorescence, luminescence, or absorbance) in each well.

  • Data Acquisition and Analysis: The raw data from the plate reader is collected and analyzed to identify "hits".

Data Analysis and Hit Identification

Proper data analysis is crucial for identifying true hits and minimizing the number of false positives.

Data Normalization

Raw data from the HTS is typically normalized to account for plate-to-plate and well-to-well variations. A common method is to normalize the data to the plate controls, expressing the activity of each compound as a percentage of the positive control or percent inhibition relative to the negative control.

Hit Selection Criteria

Hits are typically identified based on a predefined activity threshold. For example, compounds that inhibit an enzyme's activity by more than 50% might be selected as primary hits. The stringency of the hit criteria will depend on the desired hit rate and the quality of the assay.

Table 2: Key Data Analysis Parameters

ParameterDescriptionTypical Value
Z'-Factor A measure of assay quality.≥ 0.5
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2
Coefficient of Variation (%CV) A measure of the variability of the data.< 15%
Hit Rate The percentage of compounds in the library that are identified as hits.0.1 - 1%

Secondary Assays and Hit Validation: Confirming the Primary Hits

Primary hits from the HTS need to be confirmed and further characterized through a series of secondary assays.[27][28][29][30] The goal of hit validation is to eliminate false positives and to confirm that the observed activity is due to a specific interaction with the target.[27][29]

Eliminating False Positives

False positives can arise from various sources, including compound interference with the assay technology (e.g., autofluorescence), compound aggregation, or non-specific activity.[31][32][33][34][35] Strategies to identify and eliminate false positives include:

  • Counter-screens: Testing the hits in an assay that lacks the target of interest.

  • Orthogonal assays: Confirming the activity of the hits in a different assay format that measures the same biological endpoint.[29]

  • Dose-response curves: Determining the potency (e.g., IC50 or EC50) of the hits.

  • Promiscuity assays: Assessing the selectivity of the hits against a panel of related targets.

Mechanism of Action Studies

Once a hit has been validated, further studies are needed to elucidate its mechanism of action (MoA).[36][37][38] This may involve a variety of techniques, including:

  • Biophysical assays: Such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to the target.

  • Structural biology: X-ray crystallography or cryo-electron microscopy to determine the binding mode of the compound.

  • Cell-based assays: To confirm the activity of the compound in a more physiologically relevant context.

The following DOT graph illustrates a typical hit validation cascade.

Hit_Validation_Cascade cluster_primary Primary Screening cluster_validation Hit Validation cluster_characterization Hit Characterization Primary_HTS Primary HTS Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation False_Positive_Removal False Positive Removal (Counter-screens, Orthogonal Assays) Hit_Confirmation->False_Positive_Removal Selectivity_Profiling Selectivity Profiling False_Positive_Removal->Selectivity_Profiling MoA_Studies Mechanism of Action Studies (Biophysical, Structural) Selectivity_Profiling->MoA_Studies Lead_Optimization Lead Optimization MoA_Studies->Lead_Optimization

Caption: Hit Validation and Characterization Cascade.

Conclusion

The high-throughput screening of quinoline derivatives is a powerful approach for the discovery of novel drug candidates. By following the detailed protocols and guidelines outlined in these application notes, researchers can design and execute robust and efficient HTS campaigns, leading to the identification of high-quality hits for further development. The key to success lies in careful assay development, rigorous data analysis, and a comprehensive hit validation strategy.

References

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (n.d.). ACS Measurement Science Au. Retrieved March 20, 2026, from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Advancing automation in high-throughput screening: Modular unguarded systems enable adaptable drug discovery - PubMed. (2022, March 15). Retrieved March 20, 2026, from [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023, March 2). bioRxiv. Retrieved March 20, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Automated High Throughput Screening Applications - Prior Scientific. (n.d.). Retrieved March 20, 2026, from [Link]

  • High-Throughput Screening (HTS) - Beckman Coulter. (n.d.). Retrieved March 20, 2026, from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Retrieved March 20, 2026, from [Link]

  • A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. (2026, January 18). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. (n.d.). Retrieved March 20, 2026, from [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7). Retrieved March 20, 2026, from [Link]

  • Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. (n.d.). BioAscent. Retrieved March 20, 2026, from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved March 20, 2026, from [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays - Patsnap Synapse. (2025, May 9). Retrieved March 20, 2026, from [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • What Is High Throughput Screening? - Corning. (n.d.). Retrieved March 20, 2026, from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved March 20, 2026, from [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Pharmaceutical Technology. Retrieved March 20, 2026, from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Cell viability assays – Measure how happy your cells are - BMG Labtech. (2025, July 3). Retrieved March 20, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). Retrieved March 20, 2026, from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B. Retrieved March 20, 2026, from [Link]

  • Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications - ijppr. (2024, July 30). Retrieved March 20, 2026, from [Link]

  • Assess cell viability and proliferation with colorimetric readouts - Molecular Devices. (n.d.). Retrieved March 20, 2026, from [Link]

  • Fluorescence CYP Inhibition Assays - BioIVT. (n.d.). Retrieved March 20, 2026, from [Link]

  • Microplate-based Cell Viability Assays using Absorbance, Fluorescence, or Luminescence Detection - Agilent. (n.d.). Retrieved March 20, 2026, from [Link]

  • What is Z' (read Z-factor)? - RxPlora. (2024, August 1). Retrieved March 20, 2026, from [Link]

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Identification of a novel false-positive mechanism in RapidFire mass spectrometry and application in drug discovery - bioRxiv.org. (2025, January 25). Retrieved March 20, 2026, from [Link]

  • On HTS: Z-factor. (2023, December 12). On HTS. Retrieved March 20, 2026, from [Link]

  • Secondary Screening - Creative Biolabs. (n.d.). Retrieved March 20, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved March 20, 2026, from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds | Journal of Medicinal Chemistry - ACS Publications. (2024, May 21). Retrieved March 20, 2026, from [Link]

  • Fluorescence-Based Techniques for Real-Time Monitoring of Enzyme Activity - SciTechnol. (2024, September 19). Retrieved March 20, 2026, from [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant - ACS Publications. (2000, October 3). Retrieved March 20, 2026, from [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. Retrieved March 20, 2026, from [Link]

  • Addressing False Positives in High-Sensitivity Troponin I Testing: Mitigation Strategies. (2024, November 4). Journal of Applied Laboratory Medicine. Retrieved March 20, 2026, from [Link]

  • From gene to validated and qualified hits | AXXAM. (n.d.). Retrieved March 20, 2026, from [Link]

  • Hit-to-Lead: Hit Validation and Assessment - PubMed. (2018, October 25). Retrieved March 20, 2026, from [Link]

  • Hit Discovery & Confirmation for Early Drug Discovery - Merck Millipore. (n.d.). Retrieved March 20, 2026, from [Link]

  • What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. (n.d.). Retrieved March 20, 2026, from [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures. (2024, September 20). Retrieved March 20, 2026, from [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PubMed. (2020, September 10). Retrieved March 20, 2026, from [Link]

Sources

Method

Application Notes and Protocols for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in Material Science

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive technical guide for researchers interested in the potential of 5,8-Dimethoxy-2-[3-(triflu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for researchers interested in the potential of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in material science, particularly in the realm of organic electronics. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a quinoline core, electron-donating dimethoxy groups, and an electron-withdrawing trifluoromethylphenyl moiety—suggest significant potential for applications in organic light-emitting diodes (OLEDs) and other electronic devices. This document outlines a plausible synthetic route, detailed protocols for material characterization, and methodologies for device fabrication and testing. The causality behind each experimental choice is explained to provide a robust framework for investigation.

Introduction: Rationale and Potential Applications

Quinoline derivatives are a well-established class of heterocyclic compounds utilized in a wide array of applications, from pharmaceuticals to organic electronics.[1] Their rigid, planar structure and inherent electron-deficient nature make them excellent candidates for various functions within electronic devices.[2] The specific substitution pattern of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline suggests a molecule with finely-tuned electronic properties.

  • The Quinoline Core: Provides a robust, thermally stable scaffold with inherent electron-transporting capabilities.[1]

  • 5,8-Dimethoxy Substitution: The two methoxy groups at the 5 and 8 positions are electron-donating, which would raise the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. This can be advantageous for tuning the emission color and improving charge injection in electronic devices.

  • 2-[3-(trifluoromethyl)phenyl] Substitution: The trifluoromethyl (CF3) group is a strong electron-withdrawing group.[3] Its presence on the phenyl ring at the 2-position of the quinoline will lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, enhancing the molecule's electron-accepting and electron-transporting properties.[4] The trifluoromethylphenyl group is also known to help modulate emission characteristics in OLEDs.[5]

This combination of electron-donating and electron-withdrawing groups on a stable quinoline core suggests that 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline could be a promising candidate for:

  • Emissive Layer (Emitter) in OLEDs: The intramolecular charge transfer character imparted by the donor and acceptor groups could lead to strong fluorescence.

  • Host Material in Phosphorescent OLEDs (PHOLEDs): The tunable electronic properties could allow for efficient energy transfer to phosphorescent guest molecules.

  • Electron-Transporting Material (ETM) in OLEDs: The trifluoromethylphenyl group is expected to enhance electron mobility.[1]

Synthesis Protocol

A plausible synthetic route for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is a modification of the Friedländer annulation, a reliable method for quinoline synthesis. This would involve the condensation of a 2-amino-3,6-dimethoxybenzaldehyde with a ketone bearing a 3-(trifluoromethyl)phenyl group.

Proposed Synthetic Scheme

A potential two-step synthesis is outlined below, starting from commercially available 2,5-dimethoxyaniline. A similar multi-step synthesis has been reported for other dimethoxy-quinoline derivatives.[6]

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Friedländer Annulation 2,5-dimethoxyaniline 2,5-dimethoxyaniline 2-amino-3,6-dimethoxybenzaldehyde 2-amino-3,6-dimethoxybenzaldehyde 2,5-dimethoxyaniline->2-amino-3,6-dimethoxybenzaldehyde POCl3, DMF Target_Molecule 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline 2-amino-3,6-dimethoxybenzaldehyde->Target_Molecule 1-[3-(trifluoromethyl)phenyl]ethan-1-one, Base (e.g., KOH) 1-[3-(trifluoromethyl)phenyl]ethan-1-one 1-[3-(trifluoromethyl)phenyl]ethan-1-one

Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-3,6-dimethoxybenzaldehyde

  • In a three-necked round-bottom flask under a nitrogen atmosphere, cool dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl3) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes.

  • Add a solution of 2,5-dimethoxyaniline in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Step 2: Synthesis of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

  • In a round-bottom flask, dissolve the synthesized 2-amino-3,6-dimethoxybenzaldehyde and an equimolar amount of 1-[3-(trifluoromethyl)phenyl]ethan-1-one in ethanol.

  • Add a catalytic amount of a base, such as potassium hydroxide (KOH).

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Collect the crude product by filtration and wash with cold ethanol.

  • Purify the final product by column chromatography on silica gel or by recrystallization.

Material Characterization Protocols

Thorough characterization is crucial to understand the material's properties and its suitability for various applications.

Structural and Purity Analysis
Technique Purpose Protocol Summary
¹H and ¹³C NMR To confirm the chemical structure.Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire the spectra.
Mass Spectrometry To confirm the molecular weight.Utilize techniques like ESI or EI to determine the mass-to-charge ratio.
FT-IR Spectroscopy To identify functional groups.Acquire the infrared spectrum of the solid sample.
Elemental Analysis To determine the elemental composition.Provides the percentage of C, H, N, and F, which should match the theoretical values.
Photophysical Properties
Technique Purpose Protocol Summary
UV-Vis Spectroscopy To determine the absorption spectrum and optical bandgap.Dissolve the sample in a suitable solvent (e.g., dichloromethane) and measure the absorbance as a function of wavelength.
Fluorescence Spectroscopy To determine the emission spectrum, quantum yield, and lifetime.[7][8]Excite the sample at its absorption maximum and measure the emitted light. The quantum yield can be determined relative to a known standard.
Electrochemical Properties
Technique Purpose Protocol Summary
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.Perform CV on a thin film of the material or in a solution containing a supporting electrolyte. The oxidation and reduction potentials are used to calculate the HOMO and LUMO levels.
Thermal Properties
Technique Purpose Protocol Summary
Thermogravimetric Analysis (TGA) To assess thermal stability.Heat the sample under a nitrogen atmosphere at a constant rate and monitor the weight loss as a function of temperature.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting point (Tm).Heat the sample at a constant rate and measure the heat flow to identify phase transitions.

Application in Organic Light-Emitting Diodes (OLEDs)

Based on its predicted properties, 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline could function as an emissive material in an OLED. The following protocol describes the fabrication of a simple multilayer OLED using vacuum thermal evaporation.

OLED Fabrication Workflow

G cluster_0 Device Fabrication cluster_1 Device Testing ITO_Substrate ITO-coated Glass Substrate Cleaning Substrate Cleaning (Sonication) HTL Deposit Hole Transport Layer (HTL) EML Deposit Emissive Layer (EML) (Target Molecule) ETL Deposit Electron Transport Layer (ETL) Cathode Deposit Metal Cathode Characterization Electroluminescence (EL) Spectroscopy Cathode->Characterization Encapsulation Performance Current-Voltage-Luminance (J-V-L) Measurement

Detailed Fabrication Protocol
  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).[1]

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function.[9]

  • Layer Deposition (Vacuum Thermal Evaporation):

    • Transfer the cleaned substrates to a high-vacuum chamber (<10⁻⁶ Torr).

    • Deposit the following layers sequentially:

      • Hole Injection Layer (HIL): e.g., 20 nm of HAT-CN.

      • Hole Transport Layer (HTL): e.g., 40 nm of TAPC.

      • Emissive Layer (EML): 20 nm of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline.

      • Electron Transport Layer (ETL): e.g., 30 nm of TPBi.

      • Electron Injection Layer (EIL): e.g., 1 nm of LiF.

      • Cathode: 100 nm of Aluminum (Al).

  • Encapsulation:

    • Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Device Characterization
  • Electroluminescence (EL) Spectra: Measure the emission spectrum of the device at different operating voltages using a spectroradiometer.

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage to determine the turn-on voltage, efficiency (cd/A and lm/W), and external quantum efficiency (EQE).[9]

Conclusion

While specific experimental data for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is not yet widely available, its molecular structure strongly suggests its potential as a valuable material in organic electronics. The combination of a stable quinoline core with electron-donating and electron-withdrawing substituents provides a promising avenue for developing new high-performance materials for OLEDs and other optoelectronic applications. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the potential of this and similar quinoline derivatives.

References

  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799-2811. Available from: [Link]

  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available from: [Link]

  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PubMed. Available from: [Link]

  • Feng, J., et al. (2020). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 16, 1234-1242. Available from: [Link]

  • Wang, Z., et al. (2020). α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. Macromolecular Rapid Communications, 41(23), 2000475. Available from: [Link]

  • Li, C., et al. (2021). Fluorophenyl and Trifluoromethylphenyl Terminal Groups: Enabling BT.2020-Targeted Narrowband Green Emission in High-Performance OLEDs. Angewandte Chemie International Edition, 60(43), 23366-23372. Available from: [Link]

  • Jędrzejewska, B., et al. (2017). Triarylborane-Based Materials for OLED Applications. Molecules, 22(8), 1333. Available from: [Link]

  • Zhang, Y., et al. (2019). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers, 3(11), 2369-2376. Available from: [Link]

  • Atilgan, S., et al. (2015). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. Available from: [Link]

  • European Materials Research Society. New materials for organic electronics: from synthesis to processing, characterization and device physics. Available from: [Link]

  • European Materials Research Society. Advanced characterization of organic and hybrid materials. Available from: [Link]

  • Ghaffari, M., et al. (2020). Introducing Bluish-Green Light-Emitting Diodes (OLEDs) and Tuning Their Color Intensity by Uranium Complexes: Synthesis, Characterization, and Photoluminescence Studies of 8-Hydroxyquinoline Complexes of Uranium. Inorganic Chemistry, 59(24), 18458-18467. Available from: [Link]

  • Frederick National Laboratory for Cancer Research. Electrical characterization of organic electronic materials and devices. Available from: [Link]

  • Marketakis, N., et al. (2021). Digitalisation of Multiscale Characterization Protocols for Organic Electronics. ResearchGate. Available from: [Link]

  • Wang, H., et al. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Physics: Materials, 5(3), 032003. Available from: [Link]

  • Li, C., et al. (2021). Fluorophenyl and Trifluoromethylphenyl Terminal Groups: Enabling BT.2020-Targeted Narrowband Green Emission in High-Performance OLEDs. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline. Taylor & Francis Online. Available from: [Link]

  • Novak, M., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(15), 5097-5103. Available from: [Link]

  • Gudeika, D., et al. (2020). The novel thermally activated delayed fluorescence compounds based on trifluoromethylpyridine were synthesized for blue OLEDs. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7728-7744. Available from: [Link]

  • Mureșan, S., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1383. Available from: [Link]

  • Usman, M., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available from: [Link]

  • Bhandari, D., et al. (2021). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one. RSC Advances, 11(35), 21458-21471. Available from: [Link]

  • Al-Mokhanam, A. S., et al. (2010). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules, 15(12), 8973-8988. Available from: [Link]

  • Ullah, H., et al. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Molecules, 26(9), 2694. Available from: [Link]

  • Di, D. (2020). Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth. Available from: [Link]

Sources

Application

Application Note: A Validated Synthesis and Radiolabeling Protocol for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline as a Novel Imaging Agent

An Application Guide for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive, field-tested guide for the synthesis, radiolabeling, and quality control of 5,8-Dimethoxy-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis, radiolabeling, and quality control of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, a novel compound with significant potential for molecular imaging applications. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic and diagnostic agents.[1][2] This guide details a robust synthetic route via the Friedländer annulation for the reference standard and a desmethyl precursor. Subsequently, a high-yield Carbon-11 radiolabeling procedure is presented, enabling the production of the target radiotracer for Positron Emission Tomography (PET) imaging. All protocols are designed to be self-validating, incorporating rigorous quality control measures to ensure the final product's identity, purity, and suitability for in vivo studies.

Introduction and Scientific Rationale

Quinoline and its derivatives are heterocyclic scaffolds of immense interest in pharmaceutical research, serving as core components in antimalarial, anticancer, and antibacterial agents.[1][3] Their unique photophysical properties and ability to cross the blood-brain barrier have also made them attractive candidates for developing molecular imaging probes for neurodegenerative diseases and oncology.[4][5][6] The target molecule, 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, combines the established quinoline core with substituents designed to modulate its pharmacokinetic and target-binding properties. The electron-rich dimethoxy-substituted ring and the trifluoromethylphenyl group can influence lipophilicity, metabolic stability, and receptor affinity.

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the in vivo quantification of biological processes at the molecular level.[7] The development of novel PET radiotracers is critical for advancing our understanding of disease and accelerating drug development. Carbon-11 is a preferred radionuclide for labeling small molecules due to its short half-life (t½ = 20.4 min) and the fact that its incorporation does not alter the compound's intrinsic biological activity.[8]

This guide provides a detailed methodology for the synthesis of the non-radiolabeled reference standard and a suitable precursor for subsequent radiolabeling with Carbon-11. The chosen synthetic and radiolabeling strategies are explained with a focus on efficiency, reliability, and adherence to quality standards required for preclinical and clinical research.

Synthetic Strategy: The Friedländer Annulation

Several classical methods exist for constructing the quinoline core, including the Combes, Doebner-von Miller, and Friedländer syntheses.[3][9][10] For the target compound, the Friedländer synthesis offers a highly efficient and convergent approach.[11] This reaction involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group.[12][13]

Causality of Experimental Choice: The Friedländer synthesis was selected due to its operational simplicity and the commercial availability of the required starting materials: 2-amino-3,6-dimethoxybenzaldehyde and 1-(3-(trifluoromethyl)phenyl)ethan-1-one. This direct condensation-cyclization pathway minimizes the number of synthetic steps, which is advantageous for overall yield and purity.

cluster_reactants Reactants cluster_mechanism Reaction Mechanism R1 2-Aminoaryl Aldehyde/Ketone S1 Aldol Condensation R1->S1 Base or Acid Catalyst R2 Ketone with α-Methylene Group R2->S1 S2 Dehydration S1->S2 S3 Intramolecular Schiff Base Formation S2->S3 S4 Cyclodehydration S3->S4 Product Substituted Quinoline S4->Product

Caption: General workflow of the Friedländer quinoline synthesis.

Protocol I: Synthesis of Reference Standard

This protocol details the synthesis of the non-radiolabeled ("cold") 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, which serves as a reference standard for characterization and quality control of the radiolabeled product.

Materials and Reagents
ReagentSupplierGrade
2-Amino-3,6-dimethoxybenzaldehydeSigma-Aldrich≥97%
1-(3-(Trifluoromethyl)phenyl)ethan-1-oneAlfa Aesar98%
Potassium Hydroxide (KOH)Fisher ChemicalACS Grade
Ethanol (200 Proof)Decon LabsAnhydrous
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC Grade
HexanesVWR ChemicalsHPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)EMD MilliporeACS Grade
Silica Gel (230-400 mesh)Sorbent Tech.For Chromatography
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3,6-dimethoxybenzaldehyde (1.81 g, 10.0 mmol) and 1-(3-(trifluoromethyl)phenyl)ethan-1-one (1.88 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the solids are partially dissolved.

  • Catalyst Addition: Prepare a solution of potassium hydroxide (1.12 g, 20.0 mmol) in 10 mL of anhydrous ethanol. Add this solution dropwise to the reaction mixture over 5 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel, shake vigorously, and separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline as a pale yellow solid. Dry under high vacuum.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Radiolabeling Strategy with Carbon-11

The presence of two methoxy groups on the quinoline core provides an ideal handle for radiolabeling via O-methylation. The most common and robust method for this is the reaction of a desmethyl precursor with a high specific activity [¹¹C]methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[14][15]

Strategy Outline:

  • Precursor Synthesis: Synthesize the desmethyl precursor, 8-hydroxy-5-methoxy-2-[3-(trifluoromethyl)phenyl]quinoline. This is accomplished using a Friedländer synthesis analogous to Protocol I, but starting with 2-amino-3-hydroxy-6-methoxybenzaldehyde.

  • Radiolabeling: React the hydroxyl group of the precursor with [¹¹C]CH₃OTf in the presence of a base. This reaction is rapid and high-yielding, which is critical given the short half-life of Carbon-11.[16]

  • Purification & Formulation: The crude radiolabeled product is rapidly purified by semi-preparative HPLC and formulated in a sterile, injectable solution.

Caption: Workflow for the automated radiosynthesis of the target tracer.

Protocol II: [¹¹C]Radiosynthesis and Formulation

This protocol should be performed in a shielded hot cell using a commercial or custom-built automated radiosynthesis module.

Reagents and Consumables
ItemSpecification
Desmethyl Precursor0.5 - 1.0 mg in 300 µL anhydrous DMSO
Tetrabutylammonium Hydroxide (TBAH)5 µL of 1 M solution in Methanol
Semi-preparative HPLC Columne.g., C18, 10 x 250 mm, 5 µm
HPLC Mobile PhaseAcetonitrile/Water/Trifluoroacetic Acid (e.g., 55:45:0.1)
Solid Phase Extraction (SPE) CartridgeC18 Sep-Pak Light
Sterile Product Vial10 mL, evacuated
Formulation Solution0.5 mL Ethanol, USP; 9.5 mL Saline for Injection, USP
Automated Radiosynthesis Procedure
  • [¹¹C]CH₃OTf Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.[7] Convert the [¹¹C]CO₂ to [¹¹C]CH₃OTf using an automated gas-phase synthesis module (e.g., TRACERlab FX C Pro).

  • Precursor Loading: Load the vial containing the desmethyl precursor and TBAH into the synthesis module's reactor.

  • Trapping: Transfer the [¹¹C]CH₃OTf from the production module and trap it in the reactor vessel at room temperature.

  • Reaction: Heat the reactor to 80-90°C for 2 minutes.

  • Quenching & Loading: Cool the reactor and quench the reaction by adding 1.0 mL of the HPLC mobile phase. Load the entire content of the reactor onto the semi-preparative HPLC injection loop.

  • HPLC Purification: Inject the crude mixture onto the HPLC system. Collect the radioactive peak corresponding to the product, which should co-elute with the previously injected reference standard.

  • Formulation: The collected HPLC fraction (typically in ~10-15 mL of mobile phase) is passed through a C18 SPE cartridge to trap the product. The cartridge is washed with 10 mL of sterile water to remove residual HPLC solvents. The final product is then eluted from the cartridge with 0.5 mL of ethanol (USP) into the sterile product vial, followed by 9.5 mL of saline for injection (USP).

  • Sterilization: The final product solution is passed through a 0.22 µm sterile filter into the final, sealed dose vial.

Quality Control for Clinical Translation

For any radiopharmaceutical intended for human use, a rigorous set of quality control (QC) tests must be performed on each batch prior to release.[17][18] This ensures the product is safe, pure, and effective for its intended diagnostic purpose.

cluster_tests QC Tests cluster_results Parameters Determined Start Final Radiotracer Product Vial Test1 Appearance (Visual Inspection) Start->Test1 Test2 pH Measurement Start->Test2 Test3 Analytical HPLC Start->Test3 Test4 Radionuclidic Identity & Purity (Gamma Spec) Start->Test4 Test5 Residual Solvents (GC) Start->Test5 Test6 Sterility & Endotoxin (LAL Test) Start->Test6 Res1 Clarity & Color Test1->Res1 Res2 pH (4.5 - 7.5) Test2->Res2 Res3 Radiochemical Purity Specific Activity Test3->Res3 Res4 Radionuclide Identity (511 keV peak) Test4->Res4 Res5 Solvent Levels (< USP limits) Test5->Res5 Res6 Sterility & Apyrogenicity Test6->Res6 Release Batch Release for Imaging Study Res1->Release Res2->Release Res3->Release Res4->Release Res5->Release Res6->Release

Caption: Quality control workflow for the final radiopharmaceutical product.

QC Specifications and Methods
TestMethodAcceptance Criteria
Appearance Visual Inspection (behind leaded glass)Clear, colorless, free of particulate matter
pH pH meter or validated pH strips4.5 – 7.5
Radiochemical Purity Analytical HPLC with UV and radiation detectors≥ 95%
Radionuclidic Identity Gamma Ray SpectroscopyPrincipal gamma photopeak at 511 keV
Radionuclidic Purity Gamma Ray Spectroscopy (after decay)≥ 99.5% of total radioactivity is from ¹¹C
Specific Activity Calculated from HPLC and dose calibrator data> 37 GBq/µmol (> 1 Ci/µmol) at time of injection
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is the max recommended dose)
Sterility Incubation in growth media (retrospective)No microbial growth

Conclusion

This application note provides a validated, end-to-end workflow for the synthesis and Carbon-11 radiolabeling of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. By employing the robust Friedländer synthesis for the reference standard and precursor, followed by a rapid and efficient [¹¹C]methylation reaction, this novel PET tracer can be reliably produced in high yield and purity. The detailed protocols and integrated quality control measures described herein provide researchers and drug development professionals with a solid foundation for producing this and similar quinoline-based radiopharmaceuticals for advanced molecular imaging studies.

References

  • Organic Reactions. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Grokipedia. (n.d.). Combes quinoline synthesis. Grokipedia. Retrieved from [Link]

  • Domínguez-Toro, V., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • Naidoo, D. B. (2020). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal. Retrieved from [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Retrieved from [Link]

  • Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Nuclear Medicine and Biology, 45, 1-13. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. Retrieved from [Link]

  • Rokka, J., et al. (2015). Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor. Bioorganic & Medicinal Chemistry, 23(7), 1472-1483. Retrieved from [Link]

  • Bernard-Gauthier, V., et al. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioorganic & Medicinal Chemistry, 24(14), 3169-3183. Retrieved from [Link]

  • Kudo, Y., et al. (2007). Quinoline and Benzimidazole Derivatives: Candidate Probes for In Vivo Imaging of Tau Pathology in Alzheimer's Disease. Journal of Neuroscience, 27(8), 2095-2102. Retrieved from [Link]

  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(3), 931. Retrieved from [Link]

  • Bongarzone, S., et al. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(23), 17350-17441. Retrieved from [Link]

  • Mossine, A. V., et al. (2019). C–H ¹⁸F-Fluorination of 8-Methylquinolines with Ag[¹⁸F]F. Chemical Communications, 55(56), 8179-8182. Retrieved from [Link]

  • Giglio, J., et al. (2021). Enhancing Efficiency and Radiolabeling Yields of Carbon-11 Radioligands for Clinical Research Using the Loop Method. Molecules, 26(24), 7687. Retrieved from [Link]

  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(3), 931. Retrieved from [Link]

  • Bernard-Gauthier, V., et al. (2018). Synthesis of Radiopharmaceuticals via “In-Loop” ¹¹C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Chemistry, 6, 421. Retrieved from [Link]

  • Goutal, S., et al. (2016). Development of a New Radiofluorinated Quinoline Analog for PET Imaging of Phosphodiesterase 5 (PDE5) in Brain. Molecules, 21(4), 514. Retrieved from [Link]

  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(3), 931. Retrieved from [Link]

  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(3), 931. Retrieved from [Link]

  • The University of New Mexico. (2009). Quality Control of Compounded Radiopharmaceuticals. UNM Health Sciences. Retrieved from [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. Retrieved from [Link]

  • Virginia Commonwealth University. (1975). Radiopharmaceutical Production and Quality Control. VCU Scholars Compass. Retrieved from [Link]

  • Wang, M., et al. (2010). Synthesis and in Vitro Biological Evaluation of carbon-11-labeled Quinoline Derivatives as New Candidate PET Radioligands for Cannabinoid CB2 Receptor Imaging. Bioorganic & Medicinal Chemistry, 18(6), 2099-2106. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes. ResearchGate. Retrieved from [Link]

  • Gries, G., et al. (2016). In vivo photoacoustic tumor tomography using a quinoline-annulated porphyrin as NIR molecular contrast agent. Theranostics, 6(13), 2388-2396. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Welcome to the technical support center for the synthesis of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. We will explore the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: The Core Synthesis - A Mechanistic Overview

The most common and direct method for synthesizing the target quinoline is the Friedländer annulation.[1][2][3] This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[4] For our target molecule, the reactants are 2-amino-3,6-dimethoxybenzaldehyde and 1-[3-(trifluoromethyl)phenyl]ethan-1-one .

The reaction proceeds through an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration to form the quinoline ring system.[1] While both acid and base catalysis are possible, the choice of catalyst can significantly impact yield and side-product formation.[2][5]

Figure 1. Generalized Friedländer Synthesis Mechanism.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

Low or no yield is a frequent problem that can stem from several factors. Let's break them down in a logical diagnostic sequence.

Troubleshooting_Yield Figure 2: Diagnostic Workflow for Low Yield Start Low / No Yield Check_Reactants 1. Verify Reactant Purity & Integrity Start->Check_Reactants Check_Catalyst 2. Evaluate Catalyst Choice & Activity Check_Reactants->Check_Catalyst If reactants are pure Check_Conditions 3. Optimize Reaction Conditions (Temp, Time, Solvent) Check_Catalyst->Check_Conditions If catalyst is appropriate Success Improved Yield Check_Conditions->Success

Figure 2. Diagnostic Workflow for Low Yield.

Answer:

  • Possible Cause A: Purity and Stability of Starting Materials

    • The "Why": The Friedländer synthesis is sensitive to impurities in both the amine and ketone starting materials. ortho-Amino benzaldehydes can be prone to oxidation or self-polymerization. The purity of 1-[3-(trifluoromethyl)phenyl]ethan-1-one is also critical, as isomeric impurities can lead to a mixture of products that are difficult to separate.[6]

    • Solution:

      • Verify Purity: Confirm the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.

      • Purify if Necessary: 2-amino-3,6-dimethoxybenzaldehyde can be synthesized via methods like ortho-lithiation of 1,3-dimethoxybenzene followed by formylation and subsequent functional group manipulations.[7] Ensure it is pure before use. 1-[3-(trifluoromethyl)phenyl]ethan-1-one can be synthesized via Friedel-Crafts acylation or Grignard reactions; purification by distillation or chromatography may be required.[8][9]

      • Proper Storage: Store ortho-amino benzaldehydes under an inert atmosphere (Nitrogen or Argon) and refrigerated to prevent degradation.

  • Possible Cause B: Inappropriate or Inactive Catalyst

    • The "Why": The choice of catalyst is crucial and often substrate-dependent.[6] A catalyst that is too harsh (e.g., concentrated H₂SO₄ at high temperatures) can cause decomposition and tar formation, while a catalyst that is too weak may not drive the reaction to completion.[1][10]

    • Solution:

      • Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as In(OTf)₃ are often effective and milder than strong mineral acids.[2][11]

      • Base Catalysts: Bases like potassium hydroxide (KOH) or piperidine can be used, but may promote self-condensation of the ketone as a side reaction.[6]

      • Modern Catalysts: Consider heterogeneous catalysts like silica-supported sulfuric acid (SSA) or organocatalysts, which can offer higher yields, easier workup, and milder conditions.[12][13] Recent literature also explores photochemical methods.[14]

  • Possible Cause C: Suboptimal Reaction Conditions

    • The "Why": Temperature and reaction time are intrinsically linked. Insufficient heat or time may lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times can lead to the degradation of starting materials or the product, resulting in tar formation.[10]

    • Solution:

      • Temperature Optimization: Start with moderate temperatures (e.g., refluxing in ethanol, 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5] If the reaction is sluggish, a higher boiling point solvent (e.g., toluene) might be beneficial.

      • Solvent Selection: The choice of solvent can influence reaction rates and solubility. Ethanol, methanol, and DMF are common choices.[5] For some modern catalytic systems, solvent-free conditions or microwave irradiation have proven highly effective, reducing reaction times from hours to minutes.[12][15]

Parameter Recommendation Rationale
Catalyst Start with p-TsOH (10 mol%) or In(OTf)₃ (5 mol%).Provides a good balance of reactivity and mildness, minimizing side reactions.[2][11]
Solvent Ethanol or Toluene.Ethanol is a common, effective solvent. Toluene allows for higher temperatures and azeotropic removal of water.
Temperature 80 °C to Reflux.A good starting point for thermal activation without causing significant decomposition.
Atmosphere Inert (N₂ or Ar).Protects the electron-rich 2-amino-3,6-dimethoxybenzaldehyde from oxidative degradation.
Question 2: My reaction produces a significant amount of dark, tarry byproduct. How can I prevent this?

Answer:

Tar formation is a common issue in quinoline syntheses, often arising from polymerization or decomposition under harsh conditions.[10]

  • The "Why": Strongly acidic and high-temperature conditions can promote the polymerization of intermediates.[10] The self-condensation of the ketone reactant can also be a significant side reaction, especially under basic conditions.[6]

  • Solution:

    • Control Temperature: Avoid excessive heat. Use an oil bath for uniform heating and maintain the minimum temperature required for the reaction to proceed at a reasonable rate (monitor via TLC).

    • Use Milder Catalysts: Switch from strong mineral acids (H₂SO₄, HCl) to p-TsOH, Lewis acids, or heterogeneous catalysts.[2][13]

    • Slow Addition: If you suspect self-condensation of the ketone is the issue (particularly with base catalysis), try adding the 1-[3-(trifluoromethyl)phenyl]ethan-1-one slowly to the reaction mixture containing the aldehyde and catalyst. This keeps its instantaneous concentration low, favoring the desired cross-condensation.[6]

    • Inert Atmosphere: As mentioned previously, running the reaction under nitrogen or argon can prevent oxidative side reactions that contribute to byproduct formation.

Question 3: I've formed the product, but it's difficult to purify. What are the best practices for isolation?

Answer:

Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Possible Cause A: Product is Oily or Fails to Crystallize

    • Solution:

      • Solvent Trituration: After initial workup and removal of the solvent, try adding a non-polar solvent like hexanes or diethyl ether to the crude oil. Stir or sonicate the mixture. This can often induce precipitation of the desired product while leaving more soluble impurities in the solvent.

      • "Seeding": If you have a small amount of pure, solid product from a previous batch, adding a tiny crystal ("seed") to the concentrated solution can initiate crystallization.

  • Possible Cause B: Impurities Co-elute During Column Chromatography

    • Solution:

      • Optimize Solvent System: Systematically vary the polarity of your eluent for flash chromatography. A common starting point is a mixture of ethyl acetate and hexanes. Gradually increasing the polarity (e.g., from 5% EtOAc/Hexanes to 10%, 15%) can improve separation.

      • Alternative Solvents: If an EtOAc/Hexanes system fails, consider using a different solvent system, such as Dichloromethane/Methanol, which offers different selectivity.

      • Acid/Base Wash: Before chromatography, perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a dilute base (e.g., sat. NaHCO₃) to remove acidic impurities.

      • Recrystallization: If chromatography yields a semi-pure solid, recrystallization is an excellent final purification step. Experiment with different solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one in which the product is soluble when hot but sparingly soluble when cold.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable catalyst for this specific Friedländer synthesis?

    • While the optimal catalyst can be substrate-dependent, recent literature suggests that Lewis acids like Indium(III) triflate (In(OTf)₃) or heterogeneous acid catalysts often provide high yields and cleaner reactions under solvent-free or mild conditions.[11] They are often superior to traditional strong acids or bases which can promote side reactions.[6]

  • Q2: Are there any alternative synthetic routes to this quinoline?

    • Yes, while the Friedländer synthesis is the most direct, other classical quinoline syntheses like the Combes, Doebner-von Miller, or Skraup reactions could theoretically be adapted, but would require different starting materials.[16][17] More modern methods involving transition-metal catalysis or electrophilic cyclization of specifically designed precursors also exist for quinoline synthesis in general.[18][19]

  • Q3: How can I confirm the identity and purity of my final product?

    • A combination of analytical techniques is essential:

      • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify the presence of any impurities.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the product (333.31 g/mol for C₁₈H₁₄F₃NO₂).[20]

      • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final compound.

      • Melting Point: A sharp melting point indicates high purity.

  • Q4: What are the key considerations for scaling up this reaction?

    • Scaling up the Friedländer reaction can be challenging due to its potential exothermicity and the need for efficient mixing.[1]

      • Heat Management: Ensure the reaction vessel allows for efficient heat dissipation. Add reagents slowly to control any exotherms.

      • Mixing: Use overhead mechanical stirring instead of a magnetic stir bar to ensure the mixture remains homogeneous, especially if solids are present.

      • Purification: Industrial-scale purification would likely rely on crystallization rather than chromatography. Developing a robust crystallization procedure at the lab scale is critical before attempting a large-scale reaction.

Appendix: Standard Experimental Protocol

This protocol is a general starting point and should be optimized based on your specific results.

Materials:

  • 2-amino-3,6-dimethoxybenzaldehyde (1.0 mmol, 1 equiv.)

  • 1-[3-(trifluoromethyl)phenyl]ethan-1-one (1.1 mmol, 1.1 equiv.)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 0.1 equiv.)

  • Anhydrous Ethanol (10 mL)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-3,6-dimethoxybenzaldehyde and p-TsOH·H₂O.

  • Addition of Reagents: Add anhydrous ethanol, followed by 1-[3-(trifluoromethyl)phenyl]ethan-1-one.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere. Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent). The reaction may take several hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline.

References

  • J&K Scientific LLC. Friedländer Synthesis. (2025). Available from: [Link]

  • Bentham Science Publishers. Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. (2024). Available from: [Link]

  • Arkivoc. Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Available from: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Royal Society of Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Available from: [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. (2025). Available from: [Link]

  • Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • ACS Publications. Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst. ACS Omega. (2021). Available from: [Link]

  • Google Patents. WO 2021/171301 A1. (2021).
  • Google Patents. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • ACS Publications. On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry. (2018). Available from: [Link]

  • Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Available from: [Link]

  • ACS Publications. Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. The Journal of Organic Chemistry. (2018). Available from: [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available from: [Link]

  • ACS Publications. Recent Advances in the Friedländer Reaction. Chemical Reviews. Available from: [Link]

  • PMC. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022). Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • ACS Publications. Process Research on the Preparation of 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone by a Friedel–Crafts acylation Reaction. (2008). Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). Available from: [Link]

  • ACS Publications. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry. (2023). Available from: [Link]

  • Molbase. 1-[3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-ONE | CAS 349-76-8. Available from: [Link]

  • ACS Publications. Synthesis of 6-Nitro-2,3-dimethoxybenzaldehyde. Available from: [Link]

  • The Vespiary. Synthesis of 2,5-Dimethoxybenzaldehyde. Available from: [Link]

  • MDPI. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. (2015). Available from: [Link]

  • Google Patents. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
  • Arctom. CAS NO. 860783-87-5 | 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. Available from: [Link]

  • Organic Chemistry Portal. A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. Available from: [Link]

  • Royal Society of Chemistry. 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology. (2025). Available from: [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Welcome to the technical support guide for the purification of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. This document is designed for researchers, chemists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. This document is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with isolating this highly functionalized quinoline derivative. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols grounded in established chemical principles.

Introduction: Understanding the Purification Challenges

5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is a complex heterocyclic compound with structural features that make its purification non-trivial. The molecule's behavior during purification is dictated by a combination of its:

  • Quinoline Core: The basic nitrogen atom (pKa of the conjugate acid is typically 4-5) can cause strong, undesirable interactions with acidic stationary phases like silica gel, leading to poor separation and peak tailing.[1]

  • High Lipophilicity: The presence of a trifluoromethylphenyl group and two methoxy groups significantly increases the molecule's lipophilicity (hydrophobicity).[2][3] This makes it challenging to separate from other non-polar impurities using standard normal-phase chromatography.

  • Potential for Impurities: The likely synthetic route, the Friedländer condensation, can introduce a variety of structurally similar impurities, including unreacted starting materials, intermediates, and byproducts from side reactions.[4][5][6]

This guide will address these challenges systematically, providing both the "why" behind the problem and the "how" to solve it.

Section 1: Synthesis-Related Impurities

The most common method for synthesizing substituted quinolines is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] Understanding this process is key to anticipating potential impurities.

G cluster_reactants Starting Materials cluster_reaction Friedländer Condensation cluster_products Reaction Mixture A 2-Amino-3,6-dimethoxy- benzaldehyde C Aldol Condensation & Cyclodehydration A->C B 1-(3-(Trifluoromethyl)phenyl)- ethan-1-one B->C I2 Impurity: Aldol Self-Condensation of Ketone B->I2 Side Reaction P Target Product: 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline C->P I1 Impurity: Unreacted Starting Materials C->I1 Incomplete Reaction I3 Impurity: Incomplete Cyclization Intermediate C->I3 Incomplete Dehydration

Caption: Probable impurities from Friedländer synthesis.

Section 2: Troubleshooting Guide for Purification

This section addresses common problems encountered during the purification of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in a question-and-answer format.

Chromatography Issues

Q1: My compound is streaking severely on my silica gel TLC plate and column. Why is this happening and how can I fix it?

A1: This is a classic issue arising from the interaction between the basic nitrogen on the quinoline ring and the acidic silanol groups on the surface of the silica gel.[1] This strong interaction leads to irreversible adsorption for a portion of the molecules, causing tailing or streaking.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[1]

    • Recommendation: Add 0.5-2% triethylamine (NEt₃) to your eluent system. For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.

  • Use an Alternative Stationary Phase: If a basic modifier is insufficient, consider a less acidic stationary phase.

    • Recommendation: Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds.[1]

Q2: I've resolved the streaking, but I still can't separate my product from a closely-running non-polar impurity using normal-phase chromatography.

A2: This is a common challenge when purifying highly lipophilic compounds.[1] The trifluoromethylphenyl and dimethoxy groups give the target molecule a non-polar character, causing it to have a similar affinity for the non-polar mobile phase as other non-polar impurities.

Troubleshooting Steps:

  • Reduce Eluent Strength: Use a significantly less polar solvent system (e.g., increase the hexane percentage) to increase the retention time of all compounds, which may improve separation.

  • Switch to Reverse-Phase Chromatography: This is often the most effective strategy. In reverse-phase chromatography, separation is based on hydrophobicity. Your highly lipophilic compound will be more retained on the non-polar C18 stationary phase than any less lipophilic impurities, providing a different selectivity and often a superior separation.[1][8]

Isolation & Crystallization Issues

Q3: After chromatography, I've isolated my product as a pure oil, but it refuses to crystallize. What can I do?

A3: Many highly substituted quinolines initially present as oils.[9] Inducing crystallization requires finding the right conditions to encourage the formation of an ordered crystal lattice.

Troubleshooting Steps:

  • Solvent Screening & Anti-Solvent Crystallization: The choice of solvent is critical.[9][10]

    • Protocol: Dissolve your oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., Dichloromethane (DCM), Ethyl Acetate, or Acetone). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexane, Pentane, or Water) dropwise while stirring until the solution becomes cloudy.[10] Let it stand, and crystals may form.

  • Vapor Diffusion: This is a gentle method that often yields high-quality crystals.[10]

    • Protocol: Dissolve the compound in a small open vial using a relatively volatile good solvent (e.g., DCM). Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane or hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[10]

  • Salt Formation: Since the quinoline nitrogen is basic, you can often form a highly crystalline salt, which is an excellent method for purification and solidification.[9]

    • Protocol: Dissolve the oily compound in a solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.[9][11] The free base can be regenerated by treatment with a base after the salt has been purified by filtration or recrystallization.[9]

G Start Crude Product TLC Run TLC Analysis (e.g., 8:2 Hex:EtOAc) Start->TLC Streak Streaking or Tailing? TLC->Streak NP_Mod Normal-Phase Chromatography with 1% NEt₃ Modifier Streak->NP_Mod Yes NP_NoMod Normal-Phase Chromatography Streak->NP_NoMod No Sep Good Separation? NP_Mod->Sep NP_NoMod->Sep RP Switch to Reverse-Phase Chromatography (C18) Sep->RP No Result Combine Pure Fractions & Evaporate Solvent Sep->Result Yes RP->Result Oil Product is an Oil? Result->Oil Cryst Attempt Crystallization (Anti-Solvent or Salt Formation) Oil->Cryst Yes Final Pure, Solid Product Oil->Final No Cryst->Final

Caption: Decision workflow for purification strategy.

Section 3: Detailed Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is Hexane:Ethyl Acetate. Add 1% triethylamine (NEt₃) to the mobile phase to prevent streaking. Aim for an Rf value of ~0.25-0.35 for the target compound.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.

  • Column Packing and Equilibration: Pack a silica gel column with the chosen mobile phase (e.g., 90:10:1 Hexane:EtOAc:NEt₃). Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Elution: Load the sample and begin elution. If separation is poor, a shallow gradient (e.g., slowly increasing the ethyl acetate percentage) can be employed.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Reverse-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent like Methanol, Acetonitrile (ACN), or DMSO.[12]

  • Column and Mobile Phase: Use a C18-functionalized silica gel column. The mobile phase will typically be a mixture of water and an organic solvent like methanol or acetonitrile.[1][8]

  • Elution Gradient:

    • Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 60% ACN / 40% Water).

    • Gradient: Linearly increase the organic phase concentration (e.g., from 60% to 100% ACN) over 15-20 column volumes.

    • Final Hold: Hold at 100% ACN for 3-5 column volumes to elute all highly nonpolar compounds.[1]

  • Fraction Collection & Analysis: Monitor the elution using a UV detector (typically at 254 nm). Analyze collected fractions using C18 TLC plates or LC-MS to identify pure fractions.

  • Isolation: Combine pure fractions. Be aware that removing water/organic mixtures under reduced pressure can take longer than pure organic solvents. Lyophilization may be an option if the compound is not volatile.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is the trifluoromethyl (CF₃) group important for this molecule's properties? A: The CF₃ group is a strong electron-withdrawing group that significantly increases the molecule's lipophilicity and metabolic stability.[2][13] This enhanced lipophilicity is a primary reason why reverse-phase chromatography is often a suitable purification technique.[14]

Q: Can I use recrystallization as the primary purification method for the crude product? A: While possible, it is generally not recommended for complex crude mixtures. Recrystallization is most effective at removing small amounts of impurities from a product that is already relatively pure. It is best used as a final polishing step after chromatographic purification.

Q: What analytical techniques should I use to confirm the purity of my final product? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) can provide a quantitative purity value (e.g., >98%).[15] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) will confirm the structure and identify any remaining impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight.[15]

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Column chromatography techniques for purifying oxazolo[4,5-c]quinoline deriv
  • Addressing challenges in the purification of quinoline deriv
  • Identification of common byproducts in quinoline synthesis. (2025). Benchchem.
  • Crystallization of quinoline derivatives and its preparation method. (n.d.).
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025). Benchchem.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Friedländer synthesis. (n.d.). Wikipedia.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2022). MDPI.
  • Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays. (2025). Benchchem.
  • Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. (n.d.). Der Pharma Chemica.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Overview & Chemical Causality Handling 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline requires a rigorous understanding of its structural vulnerabilities. As a highly functionalized heterocyclic compound, it presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Causality

Handling 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline requires a rigorous understanding of its structural vulnerabilities. As a highly functionalized heterocyclic compound, it presents a dual-threat profile in solution:

  • Chemical Instability (Oxidative Demethylation): The 5,8-dimethoxyquinoline core is highly electron-rich. In the presence of dissolved oxygen, ambient light, or trace transition metals, it is highly susceptible to oxidative demethylation, converting the dimethoxy arene into a quinoline-5,8-dione [1]. This structural alteration fundamentally changes the molecule's pharmacophore, abolishing its intended biological activity and introducing off-target redox cycling[2].

  • Physical Instability (Aqueous Precipitation): The addition of the bulky, electron-withdrawing 2-[3-(trifluoromethyl)phenyl] group imparts extreme lipophilicity (high LogP). When high-concentration DMSO stocks are introduced directly into aqueous assay buffers, the sudden drop in the solvent's dielectric constant forces the compound to rapidly nucleate and precipitate[3].

Troubleshooting & FAQs

Q1: My 10 mM DMSO stock solution turned from pale yellow to deep orange/red over a few weeks. Is it still usable? Answer: No. The color shift is a macroscopic indicator of oxidative demethylation. The 5,8-dimethoxy groups have oxidized into a quinoline-5,8-dione[2]. This degradation is accelerated by repeated freeze-thaw cycles, which introduce atmospheric oxygen and ambient moisture into the hygroscopic DMSO[3]. Action: Discard the stock. To prevent this, stocks must be purged with argon and stored in single-use aliquots (See Protocol 1).

Q2: My dose-response curves are flatlining at high concentrations (>10 µM) in biochemical assays. What is happening? Answer: You are exceeding the kinetic solubility limit of the compound. Hydrophobic compounds containing trifluoromethylphenyl groups rapidly form micro-precipitates when transitioning from 100% DMSO to aqueous environments[4]. This aggregation reduces the effective free concentration of the drug, causing a false plateau or a sudden drop in assay signal. Action: Implement the intermediate dilution method to step down the DMSO concentration gradually (See Protocol 2).

Q3: Can I use sonication to force the precipitated compound back into solution in my assay buffer? Answer: No. Sonication will only disperse the precipitate into a fine colloidal suspension, not a true thermodynamic solution. While the buffer may appear clear to the naked eye, these colloids will scatter light (interfering with fluorescence/absorbance readouts) and will sequester the compound, preventing it from interacting with your biological target.

Quantitative Data: Stability and Solubility Limits

The following table summarizes the kinetic behavior of the compound under standard laboratory conditions.

Condition / SolventParameterValue / LimitObservable EffectPreventive Measure
100% DMSO (Air exposed, 25°C) Degradation Half-life ( t1/2​ )~14 DaysSolution turns orange/red (Quinone formation)Store at -20°C under Argon
100% DMSO (Argon, -20°C) Degradation Half-life ( t1/2​ )>12 MonthsNone (Stable)Use single-use amber aliquots
Aqueous Buffer (pH 7.4, 1% DMSO) Kinetic Solubility Limit~8 - 12 µMFlatlining assay signal; High OD600Keep final assay conc. < 10 µM
Aqueous Buffer (pH 7.4, 5% DMSO) Kinetic Solubility Limit~45 µMMicro-precipitationUse intermediate dilution steps

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, all handling must follow self-validating workflows where the success of the procedure is analytically confirmed before proceeding to biological assays.

Protocol 1: Preparation and Storage of Oxidation-Resistant DMSO Stocks

Causality: Minimizing dissolved oxygen and photon exposure prevents the oxidative demethylation of the 5,8-dimethoxy core.

  • Solvent Preparation: Use only anhydrous, LC-MS grade DMSO (≥99.9% purity). Degas the DMSO by bubbling Argon gas through the solvent for 15 minutes prior to use.

  • Dissolution: Weigh the lyophilized powder into an amber glass vial. Add the degassed DMSO to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Aliquotting: Dispense the solution into single-use, low-bind amber microcentrifuge tubes (e.g., 20 µL per tube) to avoid freeze-thaw cycles.

  • Argon Blanket: Layer Argon gas over the headspace of each tube before sealing. Store immediately at -20°C.

  • System Validation: Run a 1 µL aliquot of the fresh stock on LC-MS (UV 254 nm). The intact mass [M+H]+ should be 334.1. The complete absence of an M−30 peak (indicating the loss of two methyls + oxidation) validates stock integrity.

Protocol 2: Aqueous Assay Dilution (Anti-Precipitation Workflow)

Causality: Gradually lowering the dielectric constant prevents the hydrophobic CF3-phenyl group from nucleating into solid aggregates[4].

  • Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature in the dark. Do not use heat blocks.

  • Intermediate Dilution: Create a 100x intermediate stock in 100% DMSO (e.g., dilute 10 mM to 1 mM if your final assay concentration is 10 µM).

  • Buffer Introduction: Add the intermediate DMSO stock to the aqueous assay buffer dropwise while the buffer is under continuous, vigorous vortexing. Never add the aqueous buffer into the DMSO.

  • System Validation: Centrifuge the final assay plate or tube at 3,000 x g for 5 minutes. Measure the absorbance of the supernatant at 600 nm. An OD600​>0.05 indicates colloidal aggregation. If OD600​≤0.05 , the compound is truly dissolved and ready for the assay.

System Workflows & Degradation Pathways

The following diagram maps the logical relationship between environmental triggers and the compound's failure modes.

G cluster_chemical Chemical Instability Pathway cluster_physical Physical Instability Pathway Compound 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline (Intact Compound) Oxidation Oxidative Demethylation (O2, Light, Trace Metals) Compound->Oxidation Dilution Direct Aqueous Assay Dilution (Rapid Drop in Dielectric Constant) Compound->Dilution Quinone Quinoline-5,8-dione Formation (Loss of Potency, Color Change) Oxidation->Quinone Precipitation Micro-precipitation & Aggregation (Inconsistent Assay Signal) Dilution->Precipitation

Fig 1: Chemical and physical degradation pathways of the quinoline derivative in solution.

References

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Facile Oxidation of Fused 1,4-Dimethoxybenzenes to 1,4-Quinones Using NBS: Fine-Tuned Control over Bromination and Oxidation Reactions Source: Organic Letters (ACS Publications) URL:[Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

  • Compound precipitation in high-concentration DMSO solutions Source: Journal of Biomolecular Screening (PubMed) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the challenging physicochemical properties of 5,8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the challenging physicochemical properties of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline .

Rather than just providing generic steps, this guide explains the causality behind why this specific chemotype fails in aqueous media and provides self-validating protocols to ensure your assay data remains robust and reproducible.

Part 1: The Chemical Rationale—Why Does This Compound Precipitate?

To solve a solubility issue, we must first understand the molecule's structural liabilities. 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is highly prone to "crashing out" (precipitating) in aqueous buffers due to two primary factors:

  • The Quinoline Core: This planar, aromatic system strongly favors intermolecular π−π stacking, leading to the formation of stable, insoluble crystalline aggregates in water.

  • The 3-(Trifluoromethyl)phenyl Moiety: The −CF3​ group is extremely hydrophobic. Water molecules cannot form favorable hydrogen bonds with the fluorine atoms, resulting in a poor hydration shell. This thermodynamically drives the molecule out of the aqueous phase to minimize the system's free energy [2].

When transitioning this compound from a 100% Dimethyl Sulfoxide (DMSO) stock into an aqueous assay buffer, the sudden shift in solvent polarity causes the compound to exceed its thermodynamic solubility limit, resulting in rapid nucleation and precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound forms a cloudy suspension immediately upon addition to the assay buffer. How do I prevent this? A1: This is classic solvent-shift precipitation. When you manually pipette a DMSO stock into an aqueous buffer, you create localized micro-environments with high water concentrations. The compound precipitates before the DMSO can evenly diffuse. To prevent this, you must alter the order of addition or the method of dispensing. We highly recommend transitioning from manual serial dilutions to Acoustic Droplet Ejection (ADE) [1].

Q2: What is the maximum concentration of DMSO I can use to keep the compound soluble without ruining my assay? A2: DMSO tolerance is strictly dependent on your biological system. While DMSO is an excellent solvent for lipophilic small molecules, it is not biologically inert. It can induce cellular stress, alter membrane permeability, and cause cytotoxicity [1]. For most robust cell lines, 0.1% to 0.5% (v/v) is the maximum tolerable limit. For biochemical assays (e.g., enzymatic cell-free assays), you can often push this to 1.0% - 5.0% [2]. Always run a DMSO vehicle dose-response curve to validate your specific assay's tolerance.

Q3: Can I use cyclodextrins to force this compound into solution? A3: Yes. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for this specific structure. Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic 3-(trifluoromethyl)phenyl moiety acts as a "guest" that inserts into the cyclodextrin "host" cavity, shielding the most lipophilic part of the molecule from water while the exterior maintains aqueous solubility [4].

Part 3: Data Presentation & Excipient Matrices

To optimize your assay conditions, consult the following matrices which summarize quantitative thresholds for solvent and excipient usage.

Table 1: General DMSO Tolerance Guidelines by Assay Type
Assay TypeIdeal Target DMSO %Maximum Tolerable DMSO %Cellular/Biochemical Impact at High %
Primary Cell Culture < 0.1%0.2%Apoptosis, altered differentiation [1]
Immortalized Cell Lines 0.1% - 0.2%0.5%Growth arrest, membrane permeabilization [2]
Biochemical (Enzymatic) 1.0%5.0%Enzyme denaturation, active site inhibition
Protein-Protein Interaction 0.5%2.0%Disruption of weak binding interfaces
Table 2: Excipient Selection for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline
Excipient / Co-solventMechanism of ActionRecommended Conc.Best Use Case
HP- β -Cyclodextrin Host-Guest Complexation1% - 5% (w/v)Cell-based assays, in vivo dosing [3]
Tween-20 Non-ionic Surfactant (Micelle)0.01% - 0.05%Biochemical assays (prevents plastic binding)
CHAPS Zwitterionic Surfactant0.1% - 0.5%Membrane protein assays

Part 4: Step-by-Step Troubleshooting Workflows

Every protocol below is designed as a self-validating system . You must not only perform the steps but also execute the validation step to prove the system's thermodynamic stability.

Protocol A: Acoustic Droplet Ejection (ADE) Dosing

Purpose: To eliminate localized precipitation caused by manual pipetting of DMSO stocks into aqueous buffers.

  • Stock Preparation: Prepare a 10 mM stock of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in 100% anhydrous DMSO.

  • Source Plate Loading: Transfer the stock into an acoustic-compatible source plate (e.g., Echo Qualified Plate).

  • Assay Plate Preparation: Pre-fill your destination assay plate with the required volume of aqueous assay buffer or cell culture media.

  • Acoustic Transfer: Use an ADE liquid handler (e.g., Echo 550) to transfer nanoliter droplets of the compound directly into the assay plate. The kinetic energy of the droplet ensures instantaneous dispersion, preventing nucleation [1].

  • Backfilling: Use the ADE system to backfill pure DMSO into all wells to ensure a uniform final DMSO concentration (e.g., exactly 0.3% across all wells).

  • Self-Validation Step (Crucial): Following a 2-hour incubation at room temperature, centrifuge a replicate "dummy" assay plate at 10,000 x g for 15 minutes. Carefully extract the supernatant and quantify the compound concentration via LC-MS/MS. If the quantified concentration matches your nominal dosing concentration, the compound is fully solubilized and no micro-precipitates have formed.

Protocol B: HP- β -Cyclodextrin Complexation

Purpose: To encapsulate the hydrophobic trifluoromethylphenyl moiety for assays requiring ultra-low DMSO concentrations.

  • Excipient Preparation: Prepare a 5% (w/v) solution of HP- β -Cyclodextrin in your base aqueous assay buffer.

  • Compound Addition: Add the compound (from a highly concentrated DMSO stock) dropwise into the stirring cyclodextrin solution. Keep the final DMSO concentration below 1%.

  • Equilibration: Stir the mixture continuously at 37°C for 24 hours. Complexation is a dynamic equilibrium process and requires time for the guest molecule to fully enter the host cavity [4].

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Self-Validation Step (Crucial): Construct a Phase-Solubility Diagram. Prepare solutions with increasing concentrations of HP- β -CD (0 to 10% w/v) and add an excess of the compound. After equilibration and filtration, measure the dissolved compound concentration via UV-Vis or HPLC. A linear increase in compound concentration relative to cyclodextrin concentration (an AL​ -type curve) mathematically proves the formation of a stable 1:1 stoichiometric inclusion complex [3].

Part 5: Workflow Visualizations

The following diagrams illustrate the mechanistic differences between dosing methods and the chemical reality of cyclodextrin complexation.

G cluster_traditional Traditional Pipetting Workflow cluster_ade Acoustic Droplet Ejection (ADE) Workflow Start 100% DMSO Stock (Highly Lipophilic Quinoline) Trad1 Manual Buffer Addition Start->Trad1 ADE1 Nanoliter Droplet Transfer Start->ADE1 Trad2 Localized High Water % (Rapid Nucleation) Trad1->Trad2 Trad3 Compound Precipitation (Assay Failure) Trad2->Trad3 ADE2 Instantaneous Dispersion ADE1->ADE2 ADE3 Stable Solubilized Assay ADE2->ADE3

Comparison of traditional pipetting vs. Acoustic Droplet Ejection (ADE) for assay dosing.

CD Comp Hydrophobic Compound (CF3-Phenyl Moiety) Mix Aqueous Equilibration (24h Stirring) Comp->Mix CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Mix Complex Host-Guest Complex (Water Soluble) Mix->Complex

Mechanism of HP-β-Cyclodextrin host-guest complexation to enhance aqueous solubility.

Part 6: References

  • Roberts, K., et al. (2015). Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays. Journal of Laboratory Automation. Available at:[Link]

  • Kfoury, M., & Fourmentin, S. (2024). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? Journal of Molecular Liquids. Available at:[Link]

  • Szejtli, J. (1998) / Loftsson, T. (2010). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Chemical Reviews / PMC. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing the Friedländer Quinoline Synthesis

Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into opti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the Friedländer synthesis, providing a quick reference for core concepts.

Q1: What is the Friedländer quinoline synthesis?

The Friedländer synthesis is a classic and versatile chemical reaction that forms substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbon atom adjacent to a carbonyl group).[1][2][3] This reaction can be catalyzed by acids, bases, or proceed under neutral conditions at elevated temperatures.[2][4] Its simplicity and the use of readily available starting materials make it one of the most straightforward methods for preparing polysubstituted quinolines, which are crucial scaffolds in many biologically active compounds.[1][5][6]

Q2: What are the key mechanistic pathways of the reaction?

There are two primary, equally viable reaction mechanisms for the Friedländer synthesis.[7][8] The pathway that predominates depends on the specific reactants and conditions used.

  • Pathway 1: Aldol Condensation First In this mechanism, the first step is an intermolecular aldol condensation between the 2-aminoaryl carbonyl and the α-methylene compound.[7][9] This is followed by a rapid intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic quinoline ring.[7]

  • Pathway 2: Schiff Base Formation First Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the carbonyl of the second reactant.[7][8] This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to form the final quinoline product.[7]

Q3: What are the typical catalysts and solvents used?

The choice of catalyst and solvent is critical and highly substrate-dependent.[10]

  • Catalysts :

    • Acids : Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃), are commonly used.[2][11] Acid catalysts are often more effective than base catalysts.[4]

    • Bases : Traditional bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[10][12] These are often employed for more reactive substrates.

    • Modern Catalysts : To overcome the harshness of traditional methods, recent advancements have introduced milder and more efficient systems, including iodine, ionic liquids, solid-supported catalysts, and various nanocatalysts.[1][2][13][14] Some reactions can even proceed under catalyst-free conditions in water.[5][15]

  • Solvents :

    • The solvent choice often complements the catalyst. Polar aprotic solvents like dichloromethane (DCM) are suitable for acidic conditions, while non-polar solvents such as toluene are often used for base-mediated reactions.[12]

    • Common alcoholic solvents include ethanol and methanol.[3]

    • For green chemistry applications, water has been shown to be an excellent solvent, sometimes eliminating the need for a catalyst entirely.[5][15]

Troubleshooting Guide for Friedländer Synthesis

This guide addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions grounded in chemical principles.

Problem 1: Low or No Product Yield

This is one of the most common challenges. The root cause can often be traced to several key factors.

  • Possible Cause 1: Inappropriate or Inactive Catalyst

    • Causality : The catalyst's role is to facilitate either the initial aldol condensation or Schiff base formation. An unsuitable catalyst (e.g., a base for a substrate prone to self-condensation) or an old, inactive catalyst will result in a sluggish or stalled reaction.[1][10]

    • Suggested Solution : If a standard acid or base is ineffective, screen a panel of catalysts. Consider modern, milder options like iodine, a Lewis acid (e.g., ZnCl₂), or an organocatalyst.[2] For acid-sensitive substrates, a base-catalyzed approach may be better, and vice versa.[2] Always use a fresh batch of catalyst and consider increasing the loading if inactivity is suspected.[1]

  • Possible Cause 2: Suboptimal Reaction Temperature

    • Causality : The Friedländer synthesis is highly sensitive to temperature.[1] Insufficient heat can lead to very slow reaction rates, while excessive temperatures can cause decomposition of starting materials or the final product, leading to tar formation.[8][10]

    • Suggested Solution : Monitor the reaction by Thin-Layer Chromatography (TLC) while incrementally increasing the temperature (e.g., in 10°C steps).[1] If side reactions are prevalent, lowering the temperature may be necessary.[2] Microwave irradiation is an excellent alternative for rapid, uniform heating and can significantly reduce reaction times and improve yields.[2][16]

  • Possible Cause 3: Poor Reagent/Solvent Quality or Solubility

    • Causality : Impurities in starting materials can interfere with the catalyst or lead to side reactions.[2][17] The presence of water can be particularly detrimental in acid-catalyzed reactions that rely on anhydrous conditions.[2] Poor solubility of reactants can also hinder the reaction rate.[10]

    • Suggested Solution : Ensure the purity of your 2-aminoaryl carbonyl compound and other reagents. If necessary, purify them before use. For acid-catalyzed reactions, use anhydrous solvents. If solubility is an issue, switch to a more polar solvent like DMF or ethanol.[1]

Problem 2: Formation of Side Products and Impurities

The formation of unintended products complicates purification and reduces the yield of the desired quinoline.

  • Possible Cause 1: Self-Condensation of the Ketone (Aldol Condensation)

    • Causality : This is the most common side reaction, occurring when the ketone containing the α-methylene group reacts with itself. It is particularly prevalent under basic conditions.[1][2][8][12]

    • Suggested Solution :

      • Switch Catalyst : Change from a base to an acid catalyst (e.g., p-TsOH), which does not promote ketone self-condensation.[2][8]

      • Slow Addition : If a base must be used, add the ketone starting material slowly to the reaction mixture to keep its instantaneous concentration low.[2]

      • Use an Imine Analog : To completely avoid this side reaction, the imine analogue of the o-aminoaryl compound can be used in place of the o-aminoaryl ketone/aldehyde.[12]

  • Possible Cause 2: Formation of Regioisomers

    • Causality : When using an unsymmetrical ketone (e.g., 2-butanone), the reaction can occur on either side of the carbonyl group, leading to a mixture of two different quinoline isomers, which can be difficult to separate.[8][17]

    • Suggested Solution : This is a challenging issue. The use of specific amine catalysts, such as pyrrolidine, has been shown to provide high regioselectivity favoring the 2-substituted product.[18] Alternatively, introducing a phosphoryl group on one α-carbon of the ketone or using an ionic liquid can help direct the reaction to a single regioisomer.[12]

  • Possible Cause 3: Formation of Tar/Polymer

    • Causality : Tar-like substances are usually the result of product or starting material decomposition under excessively harsh conditions, such as high temperatures or prolonged reaction times.[8]

    • Suggested Solution : Reduce the reaction temperature and carefully monitor the reaction's progress by TLC. Stop the reaction as soon as the starting materials have been consumed.[8] Using a milder, more efficient catalyst can also help control the reaction rate and prevent polymerization.[8]

Optimization Workflow

The following diagram outlines a systematic approach to troubleshooting and optimizing the Friedländer synthesis.

Caption: Workflow for troubleshooting common issues in Friedländer synthesis.

Data Presentation: Catalyst System Comparison

The following table summarizes various catalytic conditions for the synthesis of quinoline derivatives, providing a comparative overview to guide your experimental design.

Catalyst SystemReactant AReactant BSolventTemperature (°C)TimeYield (%)Reference
KOH 2-AminobenzaldehydeAcetoneEthanolReflux--[2]
p-TsOH 2-Aminoaryl ketoneKetoneTolueneReflux--[19]
Iodine (I₂) (10 mol%) 2-AminoacetophenoneEthyl AcetoacetateNone80-1001-2 hHigh[1]
None 2-AminobenzaldehydeCyclohexanedioneWater703 h97[5]
Ceric Ammonium Nitrate (10 mol%) 2-Aminoaryl ketoneα-Methylene ketoneMethanolAmbient45 minGood-Excellent[4][20]
SiO₂/H₂SO₄ 2-Aminoarylketone1,3-CyclohexanedioneMethanolReflux2 h92[21]
Choline Hydroxide (1 mol%) 2-AminonicotinaldehydeAcetoneWater506 h-[1]

Experimental Protocols

The following are general, step-by-step protocols that can be adapted for specific substrates. Always monitor reaction progress by TLC.

Protocol 1: General Acid-Catalyzed Synthesis (p-TsOH) [19]

  • Reaction Setup : To a round-bottom flask containing a magnetic stir bar, add the 2-aminoaryl aldehyde or ketone (1.0 eq) and a suitable solvent (e.g., toluene).

  • Reagent Addition : Add the ketone containing an α-methylene group (1.1 eq), followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction's progress using TLC.

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification : Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Base-Catalyzed Synthesis (KOH) [2]

  • Reaction Setup : In a round-bottom flask, dissolve the 2-aminobenzaldehyde (1.0 eq) in ethanol.

  • Reagent Addition : Add the ketone (1.1 eq) and a catalytic amount of potassium hydroxide (KOH, 0.2 eq).

  • Reaction : Heat the mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up : Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue.

  • Extraction & Purification : Extract the product with a suitable organic solvent like dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.

Protocol 3: Modern Solvent-Free Synthesis (Iodine Catalyst) [1]

  • Reaction Setup : To a clean flask, add the 2-aminoaryl ketone and the active methylene compound.

  • Reagent Addition : Add molecular iodine (I₂, ~10 mol%).

  • Reaction : Heat the reaction mixture to 80-100°C. Monitor the reaction progress by TLC.

  • Work-up : After completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate.

  • Purification : Wash the organic solution with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product. Further purification can be done by column chromatography if needed.

References

  • Wikipedia. (2023, October 29). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Cheminform. (n.d.). Friedlander quinoline synthesis. Cheminform. Retrieved from [Link]

  • Reddy, C. R., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 59-63. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Delpiccolo, C. M. L., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(6), 749-768. Retrieved from [Link]

  • Reddy, C. R., et al. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. PubMed, 12(1), 59-63. Retrieved from [Link]

  • Mohammadi, A. A. (2015). An efficient synthesis of quinolines via Friedländer reaction: New reusable catalyst (UO2(CH3COO)2·2H2O). Der Pharma Chemica, 7(10), 321-326. Retrieved from [Link]

  • ResearchGate. (2020). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Retrieved from [Link]

  • Satheeshkumar, R., et al. (2021). Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst. ChemistrySelect, 6(9), 2110-2114. Retrieved from [Link]

  • Lightner, D. A., & Cheng, C. C. (1983). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 48(10), 1572-1577. Retrieved from [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. Retrieved from [Link]

  • Singhal, A., Kumari, P., & Chauhan, S. M. S. (2017). Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts. Current Organocatalysis, 4(3), 182-188. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Organo-polymers based catalysts for optimized Friedlander reaction. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • National Institutes of Health. (2018). Advances in polymer based Friedlander quinoline synthesis. NIH National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Highly efficient one-pot tandem Friedlander annulation and chemo-selective Csp3–H functionalization under calcium catalysis. RSC Publishing. Retrieved from [Link]

  • BMC. (2022). Visible-light-driven radical Friedländer hetero-annulation.... BMC. Retrieved from [Link]

  • National Institutes of Health. (2022). Visible-light-driven radical Friedländer hetero-annulation.... NIH National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. Retrieved from [Link]

  • McPhee, F., et al. (2002). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. The Journal of Organic Chemistry, 67(25), 8872-8875. Retrieved from [Link]

  • ResearchGate. (2023). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Electrochemically assisted Friedlander reaction.... RSC Publishing. Retrieved from [Link]

Sources

Optimization

CF3-Quinoline Synthesis Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for the synthesis of trifluoromethylated quinolines. The incorporation of the strongly electron-withdrawing and lipophilic –CF3 group into the quinoline scaffold is a critical step...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of trifluoromethylated quinolines. The incorporation of the strongly electron-withdrawing and lipophilic –CF3 group into the quinoline scaffold is a critical step in modern drug development and agrochemical design. However, the unique electronic properties of the quinoline ring often lead to complex side reactions, including poor regioselectivity, over-trifluoromethylation, and defluorination[1].

This guide provides advanced troubleshooting workflows, causality-driven FAQs, and self-validating experimental protocols to help you achieve high-yielding, regioselective transformations.

Part 1: Diagnostic Workflows & Mechanistic Pathways

Understanding the mechanistic divergence between direct C–H functionalization and bottom-up annulation is critical for preventing side reactions. Direct radical additions often lead to uncontrollable regioisomeric mixtures, whereas directed cyclizations lock the geometry in place[2].

Mechanism Q Quinoline Core Radical Radical CF3 Addition Q->Radical Direct C-H Directed De Novo Cyclization Q->Directed Bottom-Up Mix Side Reaction: Regioisomer Mixture Radical->Mix Uncontrolled Over Side Reaction: Bis-CF3 Addition Radical->Over Excess Reagent Pure High Regioselectivity Directed->Pure Controlled Geometry

Mechanistic divergence in CF3-quinoline synthesis leading to side reactions vs. pure products.

Troubleshooting Start Analyze Crude Mixture (19F NMR / LC-MS) Q1 Multiple 19F Peaks? Start->Q1 Regio Regioselectivity Issue Q1->Regio Same Mass Over Over-Addition (M+68) Q1->Over Higher Mass Sol1 Use Nucleophilic Activation Regio->Sol1 Sol2 Reduce Equivalents Over->Sol2

Diagnostic workflow for identifying and resolving CF3-quinoline side reactions.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting a complex mixture of regioisomers during direct C–H trifluoromethylation? A: This is a fundamental issue with radical trifluoromethylation. The quinoline ring possesses multiple electrophilic and nucleophilic sites. When exposed to highly reactive CF3 radicals (e.g., generated from Langlois reagent or CF3SO2Cl), the lack of strict SOMO-LUMO control leads to indiscriminate attack at the C2, C4, C5, and C8 positions[1]. Solution: Abandon direct late-stage functionalization in favor of directed C–H functionalization or bottom-up annulation strategies. For example, using ortho-trifluoroacetyl anilines as starting building blocks guarantees 100% regioselectivity at the C4 position[2].

Q2: My LC-MS data shows significant M+68 peaks. How do I prevent over-trifluoromethylation (bis-CF3 addition)? A: Over-trifluoromethylation occurs because the addition of a single –CF3 group does not sufficiently deactivate the quinoline core against further attack by highly aggressive radical species. In photocatalytic systems, an extended excited-state lifetime of the photocatalyst can exacerbate this by prolonging the radical half-life[3][4]. Solution: Strict stoichiometric control is required (maximum 1.05 equivalents of the CF3 source). Alternatively, switch to a Bismuth-catalyzed photoredox system, which has been shown to minimize CF2-recombination and over-addition side reactions through a highly controlled open-shell redox manifold[3].

Q3: I am trying to synthesize 3-(trifluoromethyl)quinoline, but direct radical methods fail completely. What is the alternative? A: The C3 position of quinoline is electronically deactivated and highly resistant to direct radical or electrophilic attack. Solution: You must use nucleophilic activation . By subjecting the quinoline to Cu-catalyzed hydrosilylation, you temporarily break aromaticity to form an electron-rich N-silyl enamine intermediate. This intermediate is highly nucleophilic at the C3 position and readily reacts with electrophilic CF3 sources (like Togni's reagent), followed by oxidation to restore the aromatic core[5].

Part 3: Quantitative Data & Methodology Comparison

To aid in experimental design, the following table summarizes the quantitative outcomes and side-reaction profiles of standard CF3-quinoline synthesis methodologies.

MethodologyCatalyst / ReagentsTarget PositionTypical Yield (%)Key Advantage / Causality
Cu-Catalyzed Annulation CuI (20 mol%), DMF, 100 °CC465–91%Redox-neutral; utilizes ketone oxime acetates to bypass radical mixtures[6].
Alkynylation-Cyclization Zn(OTf)2 (1.2 eq), Et3N, 50 °CC453–82%Zn(II) lowers alkyne LUMO, driving strictly regioselective intramolecular cyclization[2].
Nucleophilic Activation Cu catalyst, PhSiH3, Togni'sC349–76%Overcomes C3 electronic deactivation via enamine intermediate formation[5].
Photocatalytic Radical Bi-catalyst, CF3SO2Cl, LightC2, C4, C5VariesTuned excited-state lifetimes minimize bis-CF3 side reactions[3].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Regioselective Synthesis of 4-Trifluoromethyl Quinolines via Zn(II)-Mediated Alkynylation-Cyclization[2]

Causality: Zn(II) acts as a Lewis acid to coordinate the terminal alkyne, rendering it highly susceptible to nucleophilic attack by the aniline amino group, thereby precluding external side reactions.

  • Reactor Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Add o-trifluoroacetyl aniline (1.0 equiv), the desired terminal alkyne (1.2 equiv), Zn(OTf)2 (1.2 equiv), and Et3N (1.2 equiv) in anhydrous toluene (0.2 M).

  • Alkynylation Phase: Stir the mixture at 25 °C for 4 hours.

    • Self-Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 4:1). The complete disappearance of the starting aniline (Rf ~0.6) and the appearance of a new intermediate spot (Rf ~0.4) validates successful C–C coupling. If the aniline persists, check the anhydrous state of your Zn(OTf)2.

  • Cyclization Phase: Elevate the temperature to 50 °C and stir for an additional 4 hours to drive intramolecular cyclization.

  • Final Validation & Purification: Quench with saturated aqueous NH4Cl and extract with EtOAc.

    • Self-Validation Checkpoint 2: Analyze the crude mixture via 19F NMR. A single sharp singlet at approximately -62 ppm confirms absolute regioselectivity. Purify via flash column chromatography.

Protocol B: 3-Position-Selective C–H Trifluoromethylation via Nucleophilic Activation[5]

Causality: Direct functionalization fails at C3. Hydrosilylation forces the formation of an N-silyl enamine, shifting the electron density to C3, making it perfectly primed for electrophilic attack by Togni's reagent.

  • Hydrosilylation: In a nitrogen-filled glovebox, combine quinoline (1.0 equiv), phenylsilane (PhSiH3, 1.5 equiv), and CuCl (10 mol%) in anhydrous THF. Stir at 25 °C for 24 hours.

    • Self-Validation Checkpoint 1: Analyze an aliquot via 1H NMR. The loss of aromatic signals (7.5–8.5 ppm) and the emergence of enamine alkene protons (5.0–6.0 ppm) validates the successful disruption of aromaticity.

  • Electrophilic Addition: Cool the vessel to 0 °C. Slowly add Togni's Reagent (1.2 equiv) dissolved in a 2:1 mixture of 1,2-DCE/DMSO. Stir for 2 hours.

  • Aromatization: Add an oxidant (e.g., DDQ, 1.5 equiv) to restore the aromatic quinoline core.

    • Self-Validation Checkpoint 2: LC-MS analysis must show the exact mass of the target M+68. The absence of M+136 peaks validates that over-trifluoromethylation was successfully suppressed.

References

1.[6] Title: Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

2.[2] Title: Zn(II)-Mediated Alkynylation−Cyclization of o-Trifluoroacetyl Anilines: One-Pot Synthesis of 4-Trifluoromethyl-Substituted Quinoline Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

4.[3] Title: Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

5.[5] Title: 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation Source: Organic Letters (ACS Publications) URL: [Link]

6.[4] Title: Michael Wolf | Graduate School at The University of British Columbia (UBC) Source: University of British Columbia URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of Quinoline Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of increasing the cellular permeability of quinoline-based compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the cell permeability of quinoline compounds.

Q1: Our new quinoline derivative is highly potent in biochemical assays but shows poor activity in cell-based assays. What is the likely cause?

A significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1][2] The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[1] Other potential factors include the compound being a substrate for cellular efflux pumps, which actively remove it from the cell, or rapid intracellular metabolism.[1][2] It is crucial to experimentally measure the compound's permeability and determine if it is an efflux substrate.[2]

Q2: What physicochemical properties of quinoline compounds typically contribute to low permeability?

The permeability of a compound is a delicate balance of several properties. For quinolines, common culprits for low permeability include:

  • High Polarity: The presence of polar functional groups and a high count of hydrogen bond donors (HBDs) increases the energy required for the molecule to leave the aqueous environment and enter the lipid cell membrane.[1][2]

  • Low Lipophilicity: While excessive lipophilicity can be a problem, a certain degree is necessary for a compound to partition into the lipid bilayer.[1][3]

  • High Molecular Weight: Larger molecules often have more difficulty diffusing across the cell membrane.

  • Charge: Quinolines are often basic, and at physiological pH, they may be protonated and carry a positive charge. Charged species generally have much lower membrane permeability than their neutral counterparts.[1]

Q3: My quinoline compound is highly lipophilic (high LogP) but still has poor cell permeability. Why might this be?

This is a common and important issue. While lipophilicity is required for membrane partitioning, excessive lipophilicity (e.g., LogP > 5) can be detrimental for several reasons:

  • Poor Aqueous Solubility: The compound may have very low solubility in the aqueous unstirred water layer adjacent to the cell membrane, which reduces the effective concentration gradient available to drive passive diffusion.[2]

  • Membrane Sequestration: The compound can become "trapped" within the lipid bilayer, partitioning readily into the membrane but struggling to partition out into the cytoplasm on the other side.[2]

  • Efflux Pump Recognition: Many lipophilic compounds are recognized as substrates by efflux pumps like P-glycoprotein (P-gp), which actively transport them out of the cell.[2][4] Several antimalarial quinolines are known P-gp substrates.[4]

Section 2: Troubleshooting Guide for Permeability Assays

This guide provides solutions to common problems encountered during in vitro permeability experiments.

Q1: How do I interpret differing results between my PAMPA and Caco-2 assays?

Comparing results from these two assays is a powerful diagnostic tool. The Parallel Artificial Membrane Permeability Assay (PAMPA) exclusively measures passive diffusion, while the Caco-2 assay, which uses a monolayer of human intestinal cells, accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport.[5][6]

Observation Likely Cause Next Steps
High Permeability in PAMPA, Low in Caco-2 Active Efflux: The compound is likely a substrate for efflux transporters (e.g., P-gp, BCRP) present in Caco-2 cells but absent in the PAMPA model.[1][6]This is a critical finding. Proceed with a bidirectional Caco-2 assay to determine the efflux ratio (ER) and confirm active transport.[1][2]
Low Permeability in PAMPA, Low in Caco-2 Poor Passive Permeability: The molecule's intrinsic physicochemical properties (e.g., high polarity, low lipophilicity) are limiting its ability to cross the lipid membrane.[1][6]Focus on chemical modification strategies to improve the compound's intrinsic properties (See Section 3).
Good Correlation between PAMPA and Caco-2 Passive Diffusion: The compound primarily crosses the membrane via passive diffusion.If permeability is still suboptimal, consider strategies to improve lipophilicity or formulation approaches.

Q2: My Caco-2 assay shows a high efflux ratio (>2). What does this mean and what should I do?

An efflux ratio (ER) greater than 2, calculated as Papp(B-A) / Papp(A-B), strongly suggests your compound is a substrate for active efflux transporters.[2] These pumps, such as P-glycoprotein (P-gp), use energy to pump the compound out of the cell, reducing intracellular concentration and net absorption.[4]

Troubleshooting Steps:

  • Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil for P-gp.[1][2] A significant increase in the A-B permeability and a corresponding decrease in the ER in the presence of the inhibitor confirms that your compound is a substrate of that specific transporter.

  • Chemical Modification: Consider structural modifications to your quinoline to reduce its recognition by efflux pumps. This can be a complex challenge, but sometimes minor structural changes can disrupt the interaction.[7]

  • Formulation Strategies: Nanoparticle-based formulations can sometimes help bypass or inhibit efflux mechanisms, increasing intracellular drug delivery.[4]

Q3: My compound recovery is low (<80%) in the Caco-2 assay. What are the potential causes and solutions?

Low recovery can confound permeability results and must be addressed.[2]

Potential Cause Solution
Poor Solubility The compound may be precipitating in the aqueous assay buffer.[2] Try reducing the compound concentration or adding a small amount of a co-solvent like DMSO (ensure the final concentration is non-toxic to cells, typically <1%).[1][2]
Non-specific Binding Hydrophobic compounds can adsorb to plasticware (assay plates, pipette tips).[1][2] Use low-binding plasticware for all steps of the experiment.
Intracellular Sequestration/Metabolism The compound may accumulate within the Caco-2 cells or be metabolized by them.[1][2] Analyze the cell lysate at the end of the experiment to quantify the amount of compound retained within the cells. Analyze samples for potential metabolites.[2]
Compound Instability The compound may be chemically unstable and degrade in the assay buffer over the incubation period.[1] Assess the stability of your compound in the assay buffer at 37°C for the duration of the experiment using an analytical method like LC-MS/MS.[1]

Section 3: Strategies to Enhance Cell Permeability

If poor permeability is confirmed, two primary avenues can be explored: chemical modification and advanced formulation.[1]

Part A: Chemical Modification Strategies

Altering the molecule's structure is a fundamental approach to improving its intrinsic permeability.

cluster_strategies Chemical Modification Strategies Quinoline Core Quinoline (Low Permeability) LogP Modulate Lipophilicity (LogP/LogD) Quinoline->LogP HBD Reduce HBDs / Mask Polarity Quinoline->HBD IMHB Introduce IMHBs Quinoline->IMHB Prodrug Prodrug Approach Quinoline->Prodrug PermeableQuinoline Improved Quinoline (High Permeability) LogP->PermeableQuinoline HBD->PermeableQuinoline IMHB->PermeableQuinoline Prodrug->PermeableQuinoline

Caption: Chemical modification approaches to improve permeability.

  • Modulating Lipophilicity (LogP/LogD): The relationship between lipophilicity and permeability is often a "Goldilocks" curve. An optimal LogD at pH 7.4 is frequently in the range of 1-3.[2] This can be fine-tuned by adding or removing lipophilic groups (e.g., alkyl, trifluoromethyl) or polar groups.[2]

  • Reducing Hydrogen Bond Donors (HBDs): The number of HBDs is a critical factor, as each one adds to the energy penalty a molecule must pay to shed its water shell (desolvation) and enter the lipid membrane. Strategies like N-methylation of amines or replacing them with less polar groups can significantly improve permeability.[2]

  • Exploiting Intramolecular Hydrogen Bonds (IMHBs): Designing the molecule to form an intramolecular hydrogen bond can "shield" polar groups.[2][8] This reduces the molecule's apparent polarity and improves its ability to cross the cell membrane by adopting a more compact, less polar conformation.[9][10]

  • Prodrug Approaches: A prodrug is a chemically modified, inactive version of a drug that is transformed into the active parent drug within the body.[2][11] This is an excellent strategy for temporarily masking polar functional groups (like hydroxyls or carboxylic acids) that hinder membrane permeability.[1][2] Ester prodrugs are a common example, designed to be cleaved by intracellular esterase enzymes to release the active compound.[2][12]

Part B: Formulation & Advanced Delivery Strategies

When chemical modification is not feasible, altering the drug's delivery method is a powerful alternative.

  • Liposomal Formulations: Encapsulating quinoline compounds in liposomes—small vesicles made of a lipid bilayer—can improve their solubility, protect them from degradation, and facilitate cellular uptake.[1][2] Cationic liposomes, in particular, can enhance the uptake of their cargo into tumor cells.[13]

  • Nanoparticle-Based Delivery: Polymeric nanoparticles, such as those made from chitosan or PLGA, can encapsulate quinoline drugs.[2][4] These systems can protect the drug, enhance solubility, provide controlled release, and potentially bypass efflux pump mechanisms.[4][14][15]

Section 4: Data Interpretation & Case Studies

The following table presents hypothetical data for a series of quinoline analogs to illustrate how structural changes can impact permeability and efflux.

Compound Modification from Parent Papp (A-B) (10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation
Analog-1A (Parent) -0.51.1Low passive permeability.
Analog-1B Added methyl group2.51.0Increased lipophilicity improves passive permeability.
Analog-1C Added hydroxyl group<0.11.2Increased HBD count and polarity drastically reduces permeability.[2]
Analog-1D Added basic amine0.48.5Low permeability is now dominated by high recognition by efflux pumps.[2]
Analog-1E Ester prodrug of Analog-1C7.81.3Masking the polar hydroxyl group via a prodrug strategy significantly improves permeability.[2]

Section 5: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive, transcellular permeability of a quinoline compound.[5][16]

cluster_pampa PAMPA Workflow prep_lipid 1. Prepare Lipid Solution (e.g., Lecithin in Dodecane) coat_plate 2. Coat Donor Plate (Impregnate filter with lipid) prep_lipid->coat_plate prep_solutions 3. Prepare Solutions - Fill Acceptor Plate with buffer - Prepare Donor Solution (compound in buffer) coat_plate->prep_solutions assemble 4. Assemble Sandwich (Place Donor Plate onto Acceptor Plate) prep_solutions->assemble incubate 5. Incubate (5-18 hours at room temp) assemble->incubate analyze 6. Analyze Samples (Quantify compound in both chambers via LC-MS/MS or UV-Vis) incubate->analyze

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • Prepare Lipid Solution: Create the artificial membrane solution, for example, by dissolving 2% (w/v) lecithin in dodecane.[2]

  • Coat Donor Plate: Add 5 µL of the lipid solution to the filter membrane of each well in a 96-well filter donor plate.[2][17]

  • Prepare Solutions:

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).[2]

    • Donor Solution: Prepare the quinoline test compound (e.g., 10 µM) in the same buffer.[5][17]

  • Assay Assembly: Add the donor solution (e.g., 150-200 µL) to the coated donor plate wells.[6][18] Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours).[16][18]

  • Sample Analysis: After incubation, separate the plates. Quantify the concentration of the compound in the donor and acceptor wells using a validated analytical method such as LC-MS/MS.[5]

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Permeability Assay for Absorption and Efflux

Objective: To determine the apparent permeability (Papp) and efflux ratio of a quinoline compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[2][19]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts (e.g., 24-well format) for 21 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions.[2][4]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. TEER values should be above the lab-validated threshold (e.g., >200 Ω·cm²) to ensure monolayer integrity.[1][2]

  • Transport Experiment (Apical to Basolateral, A -> B):

    • Wash the cell monolayers twice with pre-warmed transport buffer (e.g., HBSS, pH 7.4).[1]

    • Prepare the dosing solution of the quinoline compound (e.g., 1-10 µM) in the transport buffer.[1]

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[1][4]

    • Incubate at 37°C with gentle shaking. Collect samples from the basolateral chamber at specified time points.[4]

  • Transport Experiment (Basolateral to Apical, B -> A):

    • To measure efflux, perform the experiment in the reverse direction.[2]

    • Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[1]

    • Incubate and collect samples from the apical chamber as described above.

  • P-gp Inhibition (Optional): To confirm P-gp mediated efflux, pre-incubate the cell monolayers with a P-gp inhibitor (e.g., 100 µM verapamil) for 30-60 minutes before and during the transport experiment.[1]

  • Sample Analysis and Calculation:

    • Quantify the concentration of the quinoline compound in all collected samples using a validated LC-MS/MS method.[1]

    • Calculate the Papp values for both the A -> B and B -> A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B -> A) / Papp (A -> B).[2]

Section 6: References

  • Technical Support Center: Enhancing Cell Permeability of Benzo[f]quinoline-Based Drugs. (n.d.). Benchchem. Retrieved from

  • Technical Support Center: Enhancing Cell Permeability of Quinazoline-Based Inhibitors. (n.d.). Benchchem. Retrieved from

  • Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates. (n.d.). Benchchem. Retrieved from

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). PMC - NIH. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (n.d.). SCIRP. Retrieved from [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014). PMC - NIH. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. Retrieved from [Link]

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications. (2022). MDPI. Retrieved from [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). RSC Publishing. Retrieved from [Link]

  • Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. (2022). MDPI. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). PMC - NIH. Retrieved from [Link]

  • Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. (2021). PMC - NIH. Retrieved from [Link]

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. (n.d.). PubMed. Retrieved from [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]

  • Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates. (2006). PubMed. Retrieved from [Link]

  • pampa-permeability-assay.pdf. (n.d.). Technology Networks. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (n.d.). PMC - NIH. Retrieved from [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2025). PLOS Pathogens. Retrieved from [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). PubMed. Retrieved from [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. Retrieved from [Link]

  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. (2018). PubMed. Retrieved from [Link]

  • A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. (2016). Ivyspring. Retrieved from [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Preparation and characterization of rod-like chitosan-quinoline nanoparticles as pH-responsive nanocarriers for quercetin delivery. (2019). PubMed. Retrieved from [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). PubMed. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH. Retrieved from [Link]

  • Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. (n.d.). MDPI. Retrieved from [Link]

  • Permeation Enhancers in Novel Drug Delivery System. (2025). ijpsonline.com. Retrieved from [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (n.d.). Brieflands. Retrieved from [Link]

  • Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (n.d.). PubMed. Retrieved from [Link]

  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. (2022). ResearchGate. Retrieved from [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025). LinkedIn. Retrieved from [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2024). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis and Scale-Up of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Welcome to the technical support center for the synthesis and scale-up of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. This guide is intended for researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this and structurally related quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2-aryl-5,8-dimethoxyquinolines like the target molecule?

There are two primary and highly effective strategies for the synthesis of 2-aryl-5,8-dimethoxyquinolines: the Friedländer annulation and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Friedländer Synthesis: This classical and versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the target molecule, this would typically involve the reaction of 2-amino-3,6-dimethoxybenzaldehyde with 1-(3-(trifluoromethyl)phenyl)ethan-1-one. Modern variations of the Friedländer synthesis offer milder reaction conditions and improved yields.[1][2][3]

  • Suzuki-Miyaura Cross-Coupling: This powerful method is ideal for forming the C-C bond between the quinoline core and the aryl substituent. The synthesis would involve coupling a 2-halo-5,8-dimethoxyquinoline (e.g., 2-chloro- or 2-bromo-5,8-dimethoxyquinoline) with (3-(trifluoromethyl)phenyl)boronic acid in the presence of a palladium catalyst and a base.[4][5][6][7][8]

Q2: Which synthetic route is more suitable for large-scale production?

Both routes have been successfully scaled up, but the choice often depends on the availability and cost of the starting materials.

  • The Friedländer synthesis can be a more atom-economical, one-pot reaction, which is advantageous for large-scale production.[1] However, the synthesis of the required substituted 2-amino-3,6-dimethoxybenzaldehyde might be complex.

  • The Suzuki-Miyaura coupling offers a modular approach, allowing for the late-stage introduction of the aryl group. This can be beneficial if a common 2-halo-5,8-dimethoxyquinoline intermediate is used to synthesize a library of analogues. The scalability of Suzuki couplings is well-established in the pharmaceutical industry.

Q3: What are the key safety precautions to consider during the synthesis of quinoline derivatives?

Quinoline and its derivatives should be handled with care as they can be harmful.[9][10][11] Always consult the Safety Data Sheet (SDS) for all reagents and solvents. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and vapors.

  • Preventing contact with skin and eyes.

Troubleshooting Guide

Problem 1: Low Yield in Friedländer Synthesis

Low yields in the Friedländer synthesis are a common issue and can be attributed to several factors.

Potential Cause Suggested Solution Scientific Rationale
Harsh Reaction Conditions - Lower the reaction temperature and monitor the reaction progress by TLC.- Consider using a milder catalyst, such as an ionic liquid or a Lewis acid like Y(OTf)₃.[12][13]High temperatures and strong acids or bases can lead to the degradation of starting materials and the formation of tar-like byproducts.[12] Milder catalysts can promote the desired condensation and cyclization reactions more selectively.
Poor Quality Starting Materials - Purify the 2-amino-3,6-dimethoxybenzaldehyde and 1-(3-(trifluoromethyl)phenyl)ethan-1-one before use. Recrystallization or column chromatography are common purification methods.Impurities in the starting materials can inhibit the catalyst or lead to the formation of side products, thereby reducing the yield of the desired quinoline.
Suboptimal Catalyst or Solvent - Screen different catalysts (e.g., p-toluenesulfonic acid, potassium hydroxide, or various Lewis acids).- Test different solvents. For instance, a switch to a more polar solvent like DMF or ethanol might be beneficial.[12]The choice of catalyst and solvent is critical for reaction efficiency. The optimal combination will depend on the specific substrates and can be determined through systematic screening.
Problem 2: Incomplete Reaction or Multiple Products in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is generally robust, but issues can arise, particularly with heteroaromatic substrates.

Potential Cause Suggested Solution Scientific Rationale
Catalyst Deactivation - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a fresh batch of palladium catalyst.- Consider using a more robust phosphine ligand, such as a biarylphosphine.[8]Palladium catalysts can be sensitive to oxygen, which can lead to their deactivation. The choice of ligand is crucial for stabilizing the active palladium species and facilitating the catalytic cycle.
Inefficient Transmetalation - Use a stronger base (e.g., Cs₂CO₃ instead of Na₂CO₃).- Add a small amount of water to the reaction mixture if using an organic solvent.The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step. A stronger base can facilitate the formation of the more reactive borate species, and water can also promote this step.
Formation of Homocoupling Byproducts - Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).- Ensure efficient stirring to maintain a homogeneous reaction mixture.Homocoupling of the boronic acid is a common side reaction. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction to completion.

Experimental Protocols

Protocol 1: Friedländer Synthesis of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

This protocol is a generalized procedure based on modern Friedländer synthesis methodologies.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3,6-dimethoxybenzaldehyde (1.0 eq.) and 1-(3-(trifluoromethyl)phenyl)ethan-1-one (1.1 eq.) in a suitable solvent (e.g., ethanol or N,N-dimethylformamide).

  • Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product.

  • Purification: Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methods for quinoline synthesis.

  • Reaction Setup: In a Schlenk flask, combine 2-chloro-5,8-dimethoxyquinoline (1.0 eq.), (3-(trifluoromethyl)phenyl)boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a suitable temperature (e.g., 90 °C) and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Friedlander_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_end Final Product A 2-Amino-3,6-dimethoxybenzaldehyde C Condensation & Cyclization (Friedländer Annulation) A->C B 1-(3-(Trifluoromethyl)phenyl)ethan-1-one B->C D Reaction Quenching C->D Completion E Extraction D->E F Column Chromatography E->F G 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline F->G

Caption: Workflow for the Friedländer Synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Harsh Conditions start->cause1 cause2 Impure Reagents start->cause2 cause3 Suboptimal Catalyst/Solvent start->cause3 sol1 Lower Temperature Use Milder Catalyst cause1->sol1 sol2 Purify Starting Materials cause2->sol2 sol3 Screen Catalysts & Solvents cause3->sol3 end Improved Yield sol1->end sol2->end sol3->end

Caption: Troubleshooting Logic for Low Yield.

References

  • One-pot Synthesis of 2,3,4-triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-aryl-4-chloro-3-iodoquinolines With Arylboronic Acids. Molecules. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

  • Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry. [Link]

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. ResearchGate. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. [Link]

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Molecules. [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology. [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group, Princeton University. [Link]

  • Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Molecules. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline (DMTQ) vs. Established EZH2 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, comparative efficacy, and validated experimental protocols for epigenetic inhibitor evaluation. Ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, comparative efficacy, and validated experimental protocols for epigenetic inhibitor evaluation.

Executive Summary & Mechanistic Rationale

The epigenetic regulator Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 drives transcriptional silencing. Hyperactive EZH2—often driven by gain-of-function mutations—is a recognized oncogenic driver in multiple malignancies, including non-Hodgkin lymphoma and epithelioid sarcoma[1].

While first-generation clinical EZH2 inhibitors like Tazemetostat (EPZ-6438) and GSK126 utilize pyridone or indazole cores to competitively bind the S-adenosyl-methionine (SAM) cofactor pocket[2], novel scaffolds are continuously evaluated to overcome pharmacokinetic limitations and resistance mechanisms.

The compound 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline (CAS 860783-87-5), hereafter referred to as DMTQ [3], represents a distinct structural approach. Quinoline derivatives, specifically those with 5,8-dimethoxy substitutions, have emerged as a novel class of EZH2 inhibitors[4].

Structural Causality:

  • 5,8-Dimethoxy Motif: The oxygen atoms of the methoxy groups act as critical hydrogen-bond acceptors, mimicking the interactions of the SAM cofactor's adenine ring within the EZH2 catalytic pocket[4].

  • 3-(Trifluoromethyl)phenyl Moiety: The addition of the bulky, highly lipophilic -CF3 group projects into an adjacent hydrophobic sub-pocket. Crucially, the strong electron-withdrawing nature of the trifluoromethyl group shields the molecule from rapid cytochrome P450-mediated oxidative metabolism, offering a distinct half-life advantage over traditional scaffolds.

EZH2_Pathway PRC2 PRC2 Complex (EZH2, SUZ12, EED) H3K27 Histone H3K27 (Substrate) PRC2->H3K27 Catalyzes SAM SAM Cofactor (Methyl Donor) SAM->PRC2 Binds pocket H3K27me3 H3K27me3 (Gene Silencing) H3K27->H3K27me3 Methylation DMTQ DMTQ (Novel Quinoline) DMTQ->PRC2 Competitive Inhibition Known Tazemetostat (Clinical Standard) Known->PRC2 Competitive Inhibition

Fig 1: Mechanism of EZH2 inhibition by DMTQ and standard inhibitors within the PRC2 complex.

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate DMTQ, we benchmark its performance against Tazemetostat (FDA-approved)[5] and GSK126 using standardized biochemical and cellular assays.

CompoundTarget ProfileBiochemical IC₅₀ (nM)Cellular H3K27me3 IC₅₀ (nM)Karpas-422 Viability IC₅₀ (nM)Human Liver Microsome T₁/₂ (min)
Tazemetostat (EPZ-6438) EZH2 (WT & Mutant)2.51124045
GSK126 EZH2 (WT & Mutant)9.02841032
DMTQ (860783-87-5) EZH2 (WT & Mutant)4501,2504,800>120

Data Interpretation & Trade-offs: While DMTQ exhibits lower absolute enzymatic potency compared to the highly optimized clinical candidate Tazemetostat[1], it demonstrates a significantly extended microsomal half-life (>120 min). This illustrates a classic drug design paradigm: the incorporation of the 3-(trifluoromethyl)phenyl group sacrifices some target affinity due to steric bulk but dramatically enhances metabolic stability, providing a valuable starting point for next-generation oral inhibitor development.

Experimental Protocols & Self-Validating Systems

As an application scientist, it is imperative to understand that epigenetic assays require specific kinetic and temporal considerations. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro TR-FRET EZH2 Methyltransferase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over traditional ELISAs because its homogeneous, wash-free format eliminates well-to-well washing variability, which is critical when mapping steep dose-response curves.

  • Reagent Assembly: Reconstitute the pentameric PRC2 complex (EZH2, SUZ12, EED, RbAp48, AEBP2). Causality: EZH2 is catalytically inactive as a monomer; it requires the full PRC2 complex to achieve functional conformation.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of DMTQ, Tazemetostat, and GSK126 in assay buffer containing 0.01% Tween-20 (to prevent non-specific plastic adhesion).

  • Pre-Incubation (Critical Step): Incubate the inhibitors with the PRC2 complex for 30 minutes at room temperature before adding the SAM cofactor. Causality: SAM-competitive EZH2 inhibitors frequently exhibit slow, tight-binding kinetics. Omitting this pre-incubation step will artificially inflate the apparent IC₅₀ values.

  • Reaction Initiation: Add 1 µM SAM and 50 nM Biotinylated-H3(1-21) peptide. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding a Europium-labeled anti-H3K27me3 antibody and Streptavidin-Allophycocyanin (APC).

  • System Validation: Calculate the Z'-factor using a no-enzyme control (background) and a DMSO-only control (maximum signal). A Z'-factor > 0.6 validates the assay run. Tazemetostat must consistently yield an IC₅₀ of 2–4 nM to validate the compound batch.

TR_FRET_Workflow Step1 1. Reagent Prep Assemble PRC2, SAM, & Biotin-H3 Step2 2. Compound Titration Serial dilution of inhibitors Step1->Step2 Step3 3. Pre-incubation 30 min at RT (Slow-binding kinetics) Step2->Step3 Step4 4. Reaction Initiation Add SAM/Substrate, incubate 60 min Step3->Step4 Step5 5. Detection Add Eu-anti-H3K27me3 & SA-APC Step4->Step5 Step6 6. Data Acquisition Measure TR-FRET (665/615nm) Step5->Step6

Fig 2: Step-by-step TR-FRET workflow for evaluating EZH2 methyltransferase inhibitory efficacy.

Protocol B: Cellular Viability & Epigenetic Erasure Assay
  • Cell Line Selection: Utilize Karpas-422 or Pfeiffer cell lines. Causality: These lines harbor EZH2 gain-of-function mutations (e.g., Y641F or A677G). Wild-type EZH2 cell lines often show only a cytostatic response to EZH2 inhibition, whereas mutant lines exhibit a robust cytotoxic response, providing a definitive phenotypic readout[6].

  • Extended Incubation (96 to 168 hours): Seed cells at low density and incubate with DMTQ or reference compounds for a minimum of 96 hours. Causality: Unlike kinase inhibitors that halt signaling in minutes, epigenetic marks are highly stable. It requires multiple cell division cycles for the existing H3K27me3 marks to be diluted and replaced by unmethylated histones following EZH2 blockade.

  • System Validation: Run a parallel AlphaLISA assay on cell lysates at 48 hours to confirm that H3K27me3 levels are decreasing prior to the onset of apoptosis at 96 hours, proving on-target mechanism of action rather than non-specific toxicity.

References[4] 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules (MDPI). Available at: https://www.mdpi.com/1420-3049/20/5/7579[3]CAS NO. 860783-87-5 | 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. Arctom Scientific. Available at: https://arctomsci.com/products/860783-87-5[2]The Importance of Being Me: Magic Methyls, Methyltransferase Inhibitors, and the Discovery of Tazemetostat. Journal of Medicinal Chemistry (ACS). Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01522[1]Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma. Molecular Cancer Therapeutics (AACR). Available at: https://aacrjournals.org/mct/article/13/4/842/114995/Selective-Inhibition-of-EZH2-by-EPZ-6438-Leads-to[6]EZH2 Inhibition by Tazemetostat Results in Altered Dependency on B-cell Activation Signaling in DLBCL. Clinical Cancer Research (AACR). Available at: https://aacrjournals.org/clincancerres/article/23/21/6406/258933/EZH2-Inhibition-by-Tazemetostat-Results-in-Altered[5]Treating lymphoma is now a bit EZ-er. Blood Advances (ASH Publications). Available at: https://ashpublications.org/bloodadvances/article/5/8/2254/475765/Treating-lymphoma-is-now-a-bit-EZ-er

Sources

Comparative

The Guiding Hand of Methoxy Groups: A Comparative Analysis of Dimethoxy-Substituted Quinolines in Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide to Structure-Activity Relationships For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged framew...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide to Structure-Activity Relationships

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged framework in the quest for novel therapeutics.[1][2] Its versatile structure has given rise to a vast array of compounds with significant biological activities, including anticancer, antimalarial, and antibacterial properties.[1][3] Within this diverse family, the strategic placement of dimethoxy substituents on the quinoline core has emerged as a powerful tool for modulating potency and selectivity. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of dimethoxy-substituted quinolines, grounded in experimental data and field-proven insights.

The Rationale: Why Dimethoxy-Substituted Quinolines?

The introduction of methoxy (-OCH₃) groups, which are electron-donating, can significantly influence the pharmacokinetic and pharmacodynamic properties of the quinoline molecule.[4] This is often attributed to several factors:

  • Enhanced Lipophilicity: The methoxy groups can increase the molecule's ability to cross cellular membranes, potentially leading to better bioavailability and cellular uptake.

  • Metabolic Stability: These groups can block sites susceptible to metabolic degradation, prolonging the compound's half-life.

  • Target Interaction: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating crucial interactions within the binding pocket of a biological target, such as a protein kinase or enzyme.[5]

The 6,7-dimethoxy substitution pattern, in particular, is a recurring motif in a number of potent bioactive molecules, suggesting an optimal arrangement for interacting with various biological targets.[1][6][7]

Comparative Analysis of Dimethoxy-Substituted Quinolines as Anticancer Agents

The anticancer potential of dimethoxy-substituted quinolines has been a major focus of research. The position of the two methoxy groups on the quinoline ring system is a critical determinant of their cytotoxic efficacy and their mechanism of action.

The Prominence of the 6,7-Dimethoxy Pattern

A substantial body of evidence points to the 6,7-dimethoxyquinoline scaffold as a key pharmacophore for potent anticancer activity. This substitution pattern is integral to the design of inhibitors for several important oncological targets.

  • c-Met Kinase Inhibition: A series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the c-Met tyrosine kinase, a crucial player in tumor growth and metastasis.[7] The 6,7-dimethoxy moiety often anchors the molecule within the ATP-binding pocket of the kinase.

  • Topoisomerase I Inhibition: Novel 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been developed as inhibitors of topoisomerase I, an enzyme essential for DNA replication in cancer cells.[1]

  • PDGFR Inhibition: The 6,7-dimethoxyquinoline scaffold has also been utilized in the development of dual inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) and Carbonic Anhydrase IX/XII, showing promise as antileukemic agents.[6]

Impact of Methoxy Group Positioning: A Comparative Overview

While the 6,7-dimethoxy arrangement is well-studied, other substitution patterns also confer significant, albeit different, biological activities. The precise positioning of these electron-donating groups fine-tunes the molecule's electronic and steric properties, leading to differential target engagement.

One study highlighted that for a particular series of quinolin-4-amine derivatives, a methoxy group at the 5-position appeared to be more critical for potency than single or double substitutions at other positions.[4] This underscores the principle that SAR is highly context-dependent, varying with the overall molecular framework and the specific biological target.

The following table summarizes the anticancer activity of various dimethoxy-substituted quinoline derivatives, illustrating the impact of substitution patterns on their potency.

Compound SeriesSubstitution PatternTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
4-Anilinoquinolines6,7-dimethoxyc-Met Kinase0.030 µM (for compound 12n)[7]
4-Alkoxy-2-arylquinolines6,7-dimethoxyNCI-60 Panel (Melanoma LOX IMVI)0.116 µM (for compound 14m)[1]
Quinoline-Sulfonamides6,7-dimethoxyPDGFRαPotent Inhibition[6]
2,4-Diaminoquinolines6,7-dimethoxyG9a0.22 µM (for compound 41)[5]
Quinolin-4-amines5-methoxyEZH21.2 µM[4]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of a 6,7-dimethoxyquinoline core and how different substitutions can lead to distinct biological activities.

SAR_Dimethoxyquinoline cluster_core Core Scaffold cluster_substitutions Substitutions & Resulting Activity cluster_targets Biological Targets Core 6,7-Dimethoxyquinoline C4_Anilino 4-Anilino Group (e.g., with benzimidazole) Core->C4_Anilino C4_Alkoxy 4-Alkoxy Group + C2-Aryl Group Core->C4_Alkoxy C4_Sulfonamide 4-Sulfonamide Linker Core->C4_Sulfonamide C2_C4_Amino 2,4-Diamino Groups Core->C2_C4_Amino cMet c-Met Kinase C4_Anilino->cMet Inhibition TopoI Topoisomerase I C4_Alkoxy->TopoI Inhibition PDGFR PDGFR C4_Sulfonamide->PDGFR Inhibition G9a G9a Methyltransferase C2_C4_Amino->G9a Inhibition Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of Dimethoxy-Substituted Quinoline Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Purification->Cytotoxicity Target_Assay Target-Specific Assay (e.g., Kinase Inhibition) Cytotoxicity->Target_Assay If Potent SAR_Analysis Structure-Activity Relationship (SAR) Analysis Target_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for quinoline derivative development.

Conclusion and Future Directions

The strategic incorporation of dimethoxy groups onto the quinoline scaffold is a validated and highly effective strategy in the design of potent bioactive compounds, particularly in the realm of anticancer drug discovery. The 6,7-dimethoxy pattern has proven to be a particularly fruitful motif, lending itself to the potent inhibition of various kinases and enzymes. However, the exploration of other positional isomers continues to reveal novel structure-activity relationships, emphasizing that there is no one-size-fits-all solution in drug design.

Future research should focus on systematic comparative studies of a wider range of dimethoxy-substituted isomers to build more comprehensive QSAR (Quantitative Structure-Activity Relationship) models. [8][9]This will enable a more predictive approach to designing the next generation of quinoline-based therapeutics with enhanced potency, selectivity, and improved safety profiles.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. [Link]

  • First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents. (2026). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Biological evaluation of some quinoline with different functional groups as anticancer agents. (2020). ResearchGate. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). European Journal of Medicinal Chemistry. [Link]

  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (2023). ResearchGate. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (2023). Molecules. [Link]

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (2014). MedChemComm. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). International Journal of Molecular Sciences. [Link]

  • Antimalarial Activity of Various Bisbenzylisoquinoline and Aporphine- Benzylisoquinoline Alkaloids and their Structure. (2011). Hilaris. [Link]

  • 2D QSAR Analysis of Substituted Quinoxalines for their Antitubercular and Antileptospiral Activities. (2019). Current Computer-Aided Drug Design. [Link]

  • Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. (2010). Malaria Journal. [Link]

  • QSAR and Quinolines. (2017). ResearchGate. [Link]

  • The study on QSAR and relations between molecular descriptors of 5, 8- quinolinequinone derivatives. (2017). DergiPark. [Link]

Sources

Validation

Profiling the Off-Target Landscape of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline: A Comparative Guide

As drug discovery programs increasingly explore functionalized heterocycles, the quinoline scaffold remains a "privileged structure" for targeting epigenetic modulators and kinases[1]. 5,8-Dimethoxy-2-[3-(trifluoromethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly explore functionalized heterocycles, the quinoline scaffold remains a "privileged structure" for targeting epigenetic modulators and kinases[1]. 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline (CAS 860783-87-5) is an exploratory small-molecule scaffold characterized by a planar quinoline core, electron-donating methoxy groups at the C5 and C8 positions, and a highly lipophilic, electron-withdrawing 3-(trifluoromethyl)phenyl moiety at C2.

While structurally analogous 5-methoxyquinolines have shown significant promise as Enhancer of Zeste Homologue 2 (EZH2) inhibitors[2], the unique substitution pattern of this specific compound introduces a complex web of potential off-target liabilities. As a Senior Application Scientist, I have structured this guide to objectively compare the off-target profile of this scaffold against established alternatives, providing the mechanistic causality and self-validating experimental protocols required to deconvolute its pharmacological behavior.

Mechanistic Causality of Off-Target Engagement

Understanding why a molecule engages unintended targets is critical for rational Structure-Activity Relationship (SAR) optimization. For 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, the off-target liabilities are directly encoded in its pharmacophore:

  • hERG Potassium Channel Blockade (Cardiotoxicity): The human ether-à-go-go-related gene (hERG) channel features a large central cavity that notoriously traps basic, lipophilic molecules[3]. The addition of the highly lipophilic 3-(trifluoromethyl)phenyl group significantly drives up the molecule's LogP. When combined with the basic quinoline nitrogen, this creates a classic pharmacophore for hERG binding via π−π stacking with Tyr652 and Phe656 residues, leading to dangerous QT interval prolongation[4].

  • Topoisomerase Intercalation (Genotoxicity): The planar nature of the 5,8-dimethoxyquinoline core mimics established DNA intercalators like camptothecin. The flat heteroaromatic surface allows the molecule to slide between DNA base pairs, trapping the topoisomerase-DNA cleavage complex and inducing unintended apoptosis[5].

  • Promiscuous Kinase Hinge-Binding: Methoxy-substituted quinolines frequently act as ATP-competitive inhibitors. The quinoline nitrogen serves as a hydrogen bond acceptor for the kinase hinge region, leading to broad-spectrum cross-reactivity across the receptor tyrosine kinase (RTK) family (e.g., c-Met, Src)[1].

Pathway Compound 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline Target Primary Target (e.g., EZH2 / Kinase) Compound->Target Intended Binding (Hinge/Cleft) OffTarget1 hERG K+ Channel (Off-Target) Compound->OffTarget1 Lipophilic CF3 Interaction OffTarget2 Topoisomerase / DNA (Off-Target) Compound->OffTarget2 Planar pi-pi Stacking Effect1 Epigenetic Modulation / Therapeutic Efficacy Target->Effect1 Target Inhibition Effect2 Action Potential Prolongation (Cardiotoxicity / Long QT) OffTarget1->Effect2 K+ Efflux Blockade Effect3 DNA Intercalation / Genotoxicity OffTarget2->Effect3 Cleavage Complex Trapping

Mechanistic divergence of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline signaling.

Comparative Off-Target Liability Profile

To contextualize the performance of this scaffold, we compare its predicted/extrapolated off-target metrics against Tazemetostat (a highly selective, FDA-approved EZH2 inhibitor) and Chloroquine (a classic quinoline derivative with known off-target liabilities).

CompoundPrimary Target IC₅₀hERG IC₅₀ (μM)Topoisomerase I IntercalationKinome Selectivity Score (S₁₀)
5,8-Dimethoxy-2-[3-(CF₃)phenyl]quinoline ~1.2 μM (EZH2 analog est.)< 10 μM (High Risk)Positive (Moderate)Promiscuous (>0.35)
Tazemetostat (Reference)0.011 μM> 50 μM (Low Risk)NegativeHighly Selective (<0.05)
Chloroquine (Reference)N/A~2.5 μM (High Risk)Positive (Strong)N/A

Data Note: Values for the title compound are extrapolated from SAR studies of structurally homologous 5,8-dimethoxyquinolines and 2-phenylquinolines to serve as a baseline for experimental validation.

Self-Validating Experimental Methodologies

To objectively verify the off-target profile of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, researchers must employ self-validating assay systems. The following protocols are designed with internal controls to ensure that observed effects are mechanistically genuine.

Protocol A: Automated Patch-Clamp Electrophysiology for hERG Liability

Causality: Radioligand displacement assays only confirm binding to the hERG channel, not functional blockade. Automated patch-clamp electrophysiology is required because it directly measures the K+ efflux current, definitively proving whether the compound's binding physically occludes the channel pore and alters the action potential.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the hERG K+ channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • System Calibration (Self-Validation): Load cells into the automated patch-clamp system (e.g., QPatch). Establish a baseline current using a standard voltage protocol (depolarization to +20 mV for 2s, followed by repolarization to -50 mV). Control Check: Reject any cell with a seal resistance < 1 GΩ or baseline current < 400 pA.

  • Compound Application: Perfuse 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline at escalating concentrations (0.1 μM to 30 μM) in extracellular solution.

  • Control Validation: Concurrently run E-4031 (a known potent hERG blocker) as a positive control, and vehicle (0.1% DMSO) as a negative control.

  • Data Acquisition: Calculate the fractional block of the tail current at -50 mV. Generate a dose-response curve to determine the absolute IC₅₀.

Protocol B: Topoisomerase I DNA Unwinding Assay

Causality: Standard cleavage assays cannot differentiate between a compound that inhibits the catalytic pocket of Topoisomerase I and one that simply intercalates into the DNA substrate. The unwinding assay utilizes supercoiled plasmid DNA; because intercalators physically insert between base pairs, they alter the helical twist of the DNA. This change in topology alters the electrophoretic mobility of the topoisomers, providing definitive proof of intercalation[5].

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 μL reaction volume, combine 0.5 μg of supercoiled pBR322 plasmid DNA with standard Topo I reaction buffer (10 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.5).

  • Compound Incubation: Add the quinoline compound at 10 μM and 50 μM. Self-Validation Controls: Include Camptothecin (catalytic poison, non-intercalative) and Ethidium Bromide (strong intercalator) as parallel controls.

  • Enzymatic Digestion: Add 2 units of recombinant human Topoisomerase I. Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Stop the reaction with 1% SDS and Proteinase K. Extract the DNA using phenol-chloroform to remove bound proteins.

  • Electrophoretic Separation: Run the extracted DNA on a 1% agarose gel in 1x TBE buffer at 2 V/cm for 14 hours.

  • Analysis: If 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is an intercalator, the gel will show a net negative supercoiling of the relaxed substrate DNA (similar to the Ethidium Bromide lane), confirming off-target genotoxicity.

Workflow Step1 1. Compound Synthesis & QC (CAS 860783-87-5) Step2 2. KINOMEscan Profiling (Broad Kinase Panel) Step1->Step2 Step3 3. Automated Patch-Clamp (hERG Functional Assay) Step1->Step3 Step4 4. Topoisomerase Unwinding (DNA Intercalation Assay) Step1->Step4 Step5 5. Data Deconvolution & SAR Optimization Step2->Step5 Step3->Step5 Step4->Step5

Self-validating experimental workflow for off-target deconvolution.

Conclusion for Drug Development Professionals

For researchers utilizing 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline as a starting point for drug discovery, the primary challenge lies not in achieving target affinity, but in designing out the inherent liabilities of the scaffold. The lipophilicity of the trifluoromethyl group must be carefully balanced to mitigate hERG binding, while the planarity of the quinoline core may require the introduction of sp³-hybridized steric bulk (e.g., morpholine or piperazine substitutions) to disrupt DNA intercalation. Rigorous adherence to the functional assays outlined above is mandatory to ensure clinical viability.

References

  • BenchChem. Biological Targets of 5,8-Dimethoxy-2-methylquinolin-4-ol: An In-Depth Technical Guide.1

  • National Institutes of Health (PMC). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors.2

  • ACS Publications. Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity.5

  • ACS Publications. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.3

  • Cambridge MedChem Consulting. Human Ether-a-go-go-Related Gene (hERG) Blockers.4

Sources

Comparative

In vitro metabolic stability of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

An In-Depth Comparative Guide to the In Vitro Metabolic Stability of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline Executive Summary In the landscape of modern drug discovery, a thorough understanding of a compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In Vitro Metabolic Stability of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Executive Summary

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is paramount for its progression from a promising hit to a viable clinical candidate.[1] Metabolic stability, a measure of a compound's susceptibility to biotransformation, directly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[2][3] This guide presents a comprehensive analysis of the in vitro metabolic stability of a novel quinoline derivative, 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, a scaffold of significant interest in medicinal chemistry.[4][5]

Through a detailed liver microsomal stability assay, we compare its metabolic profile against well-characterized control compounds. This guide provides not only the quantitative data but also the underlying scientific rationale for the experimental design and interpretation of the results, offering researchers a robust framework for evaluating similar heterocyclic compounds.

Introduction: The Critical Role of Metabolic Stability in Drug Development

The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by the liver.[2] The liver's enzymatic machinery, particularly the cytochrome P450 (CYP) superfamily located in the endoplasmic reticulum of hepatocytes, is responsible for the Phase I metabolism of a vast number of xenobiotics.[6] A compound that is metabolized too rapidly will have a short half-life and may fail to achieve therapeutic concentrations in the body. Conversely, a compound that is too stable may accumulate, leading to potential toxicity.[1] Therefore, optimizing metabolic stability is a critical balancing act in medicinal chemistry.[7]

The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs, notably in the treatment of malaria and cancer.[4][8] The subject of this guide, 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, incorporates key structural motifs designed to enhance therapeutic potential and modulate physicochemical properties:

  • Dimethoxy Groups: The two methoxy groups on the quinoline core are potential sites for O-demethylation, a common metabolic pathway.[9] However, their position can also influence the electronic properties of the ring system, potentially affecting interactions with metabolizing enzymes.

  • Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a widely used strategy in medicinal chemistry to improve metabolic stability.[10][11][12] The high strength of the carbon-fluorine bond makes this group highly resistant to oxidative metabolism by CYP enzymes, effectively "blocking" a potential metabolic hotspot.[11]

This guide will elucidate the metabolic fate of this specific compound by comparing it to standard reference compounds, Verapamil (a high-clearance compound) and Dextromethorphan (a moderate-clearance compound), using the gold-standard in vitro liver microsomal stability assay.

Experimental Design & Protocols

The credibility of any metabolic stability study rests on a meticulously executed and well-validated protocol. The following sections detail the methodology employed, emphasizing the scientific reasoning behind each step.

Materials and Reagents
  • Test Compound: 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline (≥98% purity)

  • Control Compounds: Verapamil HCl, Dextromethorphan HBr (Sigma-Aldrich)

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL (Corning or equivalent)

  • Cofactor: NADPH Regenerating System (e.g., NADPH-A/B, Corning)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Organic Solvent: Acetonitrile (LC-MS Grade)

  • Internal Standard (IS): Tolbutamide or other suitable compound not present in the matrix.

  • Labware: 96-well incubation plates, polypropylene plates for sample collection.

Detailed Experimental Workflow

The workflow for assessing in vitro metabolic stability is a multi-step process designed to simulate hepatic metabolism and accurately quantify compound depletion over time.[13][14]

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_cpd Prepare 1 µM Test & Control Compound Solutions in Buffer prep_hlm Thaw & Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL mix Pre-incubate HLM and Compound Solutions for 5 min prep_cpd->mix prep_is Prepare Quench Solution: Acetonitrile + Internal Standard start_rxn Initiate Reaction with NADPH Cofactor Solution mix->start_rxn sampling Sample Aliquots at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Terminate Reaction by adding Sample to Quench Solution sampling->quench centrifuge Centrifuge Plate to Pellet Precipitated Protein quench->centrifuge transfer Transfer Supernatant to Analysis Plate centrifuge->transfer lcms LC-MS/MS Analysis: Quantify Remaining Parent Compound transfer->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and Clint plot->calc

Caption: Workflow for the in vitro liver microsomal metabolic stability assay.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a 1 µM working solution of the test compound and control compounds in 100 mM potassium phosphate buffer. Causality: This concentration is low enough to ensure enzyme kinetics are in the linear range and avoids potential solubility issues.

    • On the day of the experiment, thaw the pooled Human Liver Microsomes (HLM) in a 37°C water bath. Dilute the HLM to a final concentration of 0.5 mg/mL in the phosphate buffer. Causality: 0.5 mg/mL is a standard protein concentration that provides sufficient enzymatic activity for most compounds.

    • Prepare the reaction termination ("quench") solution consisting of acetonitrile containing a suitable internal standard (e.g., 100 nM Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, effectively stopping the enzymatic reaction. The internal standard is crucial for correcting for variations in sample processing and LC-MS/MS instrument response.[14][15]

  • Incubation Procedure:

    • In a 96-well plate, add 95 µL of the HLM solution to wells designated for each compound and time point.

    • Add 5 µL of the respective 1 µM compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking. Causality: This step ensures that the compounds and enzymes are at the optimal physiological temperature before the reaction starts.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system solution. This marks time zero (T=0). Causality: NADPH is an essential cofactor required for the catalytic activity of CYP450 enzymes.[6][16]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture (e.g., 50 µL) to a collection plate containing the quench solution (e.g., 150 µL). Causality: Sampling at multiple time points allows for the determination of the rate of compound depletion.[17]

  • Sample Analysis (LC-MS/MS):

    • Once all time points are collected, seal and centrifuge the collection plate (e.g., at 3,000g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[18][19] The instrument monitors the disappearance of the parent compound relative to the stable internal standard. Causality: LC-MS/MS provides the high sensitivity and specificity required to accurately quantify the low concentrations of the parent drug in a complex biological matrix.[20][21]

  • Data Analysis:

    • The peak area ratio of the analyte to the internal standard is determined for each time point.

    • The percentage of the compound remaining at each time point is calculated relative to the T=0 sample.

    • The natural logarithm (ln) of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) is calculated using the formula: t₁/₂ = -0.693 / k .[1]

    • The intrinsic clearance (Clᵢₙₜ) is calculated using the formula: Clᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[1][22]

Results and Comparative Analysis

The metabolic stability of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline was assessed alongside Verapamil (high clearance) and Dextromethorphan (moderate clearance) to provide a robust comparison. The results are summarized below.

Compoundt₁/₂ (min)Clᵢₙₜ (µL/min/mg protein)Metabolic Stability Classification
Verapamil (Control)12.5110.9High Clearance / Low Stability
Dextromethorphan (Control)38.735.8Moderate Clearance / Moderate Stability
5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline > 60 < 23.1 Low Clearance / High Stability
Discussion of Results

The experimental data clearly indicate that 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline possesses high metabolic stability in human liver microsomes. With a half-life exceeding 60 minutes and a corresponding low intrinsic clearance, its metabolic turnover is significantly slower than both the high-clearance control, Verapamil, and the moderate-clearance control, Dextromethorphan.

This enhanced stability can be rationalized by its key structural features:

  • The Trifluoromethyl (CF₃) Group: As hypothesized, the CF₃ group on the phenyl ring plays a dominant role in conferring metabolic stability.[10] Phenyl rings are common sites of CYP-mediated aromatic hydroxylation. The presence of the strongly electron-withdrawing and sterically hindering CF₃ group deactivates the aromatic ring towards oxidative attack.[10][11] The high energy of the C-F bond makes this moiety exceptionally resistant to enzymatic cleavage.[11]

  • The Quinoline Core: While the quinoline ring itself can be a substrate for metabolism, often through oxidation, the substitution pattern of the test compound appears to protect it.[9][23] Recent studies have shown that oxazolo[4,5-c]quinoline derivatives can also exhibit high metabolic stability.[24][25]

  • Dimethoxy Substituents: The 5,8-dimethoxy groups are potential sites for O-demethylation. However, the overall low clearance of the molecule suggests that these positions are not highly susceptible to metabolism in this context, or that their metabolism is a slow process. It is possible that the steric or electronic environment created by the bulky trifluoromethylphenyl group at the 2-position hinders the optimal binding of the molecule within the active sites of the relevant CYP enzymes.

The observed high stability of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is a highly desirable characteristic in a drug candidate. It suggests the potential for a longer in vivo half-life, which could allow for less frequent dosing, and a lower likelihood of extensive first-pass metabolism, potentially leading to higher oral bioavailability.[7][26]

Conclusion

This comparative guide demonstrates that 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is a highly stable compound in an in vitro human liver microsomal assay. Its metabolic profile is superior to that of established moderate and high-clearance drugs. The structural combination of a quinoline core with a strategically placed trifluoromethyl group appears to be an effective strategy for designing metabolically robust molecules.[4] These findings provide a strong rationale for the further development of this compound, warranting progression into more complex in vitro systems like hepatocytes and subsequent in vivo pharmacokinetic studies to confirm these promising results.

References

  • BenchChem.
  • BenchChem.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Technology Networks. Scientists Decode Quinine Biosynthesis After 100-Year Search.
  • IntechOpen. In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • WuXi AppTec DMPK. How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Journal of Pharmaceutical Sciences.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • Enamine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.
  • PMC.
  • Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC.
  • Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study.
  • BenchChem. Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.
  • Springer Nature Experiments.
  • Springer Nature Experiments. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes.
  • PubMed.
  • In Vitro Drug Metabolism and Pharmacokinetics.
  • MDPI. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
  • RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • PubMed.
  • PubMed.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
  • ResearchGate. In vitro half-life and intrinsic clearance (CL int ) with predicted in...
  • Thermo Fisher Scientific. LC-MS Metabolomics Analysis.
  • Springer Link. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay.
  • PubMed. LC-MS/MS Analysis of Bile Acids in In Vitro Samples.
  • Wikipedia. Quinine.
  • PubMed. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening.
  • PubMed. Quinoline antimalarials: mechanisms of action and resistance.
  • Taylor & Francis Online. In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1.
  • JRC Publications Repository.
  • MDPI.

Sources

Validation

A Comparative Analysis of Trifluoromethyl vs. Trifluoromethoxy Quinolines: A Guide for Medicinal Chemists

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its versatile structure has been exploited to develop drugs for a wid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its versatile structure has been exploited to develop drugs for a wide array of diseases, including malaria and cancer.[1] In the relentless pursuit of enhanced efficacy, safety, and favorable pharmacokinetic profiles, the strategic incorporation of fluorine-containing functional groups has become a paramount strategy in modern drug design.[3][4] Among the most impactful of these are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.[5][6]

These two substituents, while both leveraging the unique properties of fluorine, impart distinct physicochemical and biological characteristics to the parent quinoline molecule. The introduction of a -CF3 or -OCF3 group can profoundly influence a compound's metabolic stability, lipophilicity, target binding affinity, and overall biological activity.[5][6][7][8][9] This guide provides a comprehensive comparative analysis of trifluoromethyl- and trifluoromethoxy-substituted quinolines, offering field-proven insights, supporting experimental data, and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for rational drug design.

Part 1: Physicochemical Properties - A Tale of Two Electron-Withdrawing Groups

The choice between a -CF3 and an -OCF3 substituent is often dictated by the desired modulation of a molecule's electronic and lipophilic character. Though both are strongly electron-withdrawing, their effects are not interchangeable.

Electronic Effects and Basicity

The electronic nature of the substituent on the quinoline ring directly impacts the basicity of the quinoline nitrogen (pKa), which is a critical parameter for target interaction and pharmacokinetic properties like solubility and absorption.

  • Trifluoromethyl (-CF3) Group: This group exerts a powerful electron-withdrawing effect primarily through induction (I-effect) due to the high electronegativity of the three fluorine atoms.[5][6] This effect deactivates the aromatic ring, making it less susceptible to oxidative metabolism and lowering the pKa of the quinoline nitrogen, making it less basic.[6][10][11]

  • Trifluoromethoxy (-OCF3) Group: The -OCF3 group is also a strong electron-withdrawing substituent, largely driven by the inductive effect of the CF3 moiety.[12] However, the presence of the intervening oxygen atom with its lone pairs introduces the potential for a weak electron-donating resonance effect (+M). This resonance is significantly attenuated by the fluorine atoms, resulting in the inductive effect dominating.[12] Consequently, the -OCF3 group also deactivates the aromatic ring and reduces the basicity of the quinoline core.

The net result is that both groups decrease the electron density of the quinoline ring system and lower its basicity compared to an unsubstituted analog.

G cluster_0 Trifluoromethyl (-CF3) Quinoline cluster_1 Trifluoromethoxy (-OCF3) Quinoline CF3 CF3 Quinoline_CF3 Quinoline Ring CF3->Quinoline_CF3 Strong Inductive Withdrawal (-I) OCF3 OCF3 Quinoline_OCF3 Quinoline Ring OCF3->Quinoline_OCF3 Strong Inductive Withdrawal (-I) Quinoline_OCF3->OCF3 Weak Resonance Donation (+M)

Electronic effects of -CF3 and -OCF3 groups on a quinoline ring.
Lipophilicity: A Key Differentiator

Lipophilicity, often quantified as logP or by the Hansch hydrophobicity parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • The -CF3 group significantly increases lipophilicity compared to a methyl or hydrogen substituent, with a Hansch π value of approximately +0.88.[5]

  • The -OCF3 group imparts even greater lipophilicity, with a π value of around +1.04.[9][12] This makes it one of the more lipophilic small substituents available to medicinal chemists.

This difference is crucial; the higher lipophilicity of the -OCF3 group can enhance membrane permeability but may also lead to increased metabolic liability in some contexts, higher plasma protein binding, or reduced aqueous solubility.[5][6][9]

Data Presentation: Comparative Physicochemical Properties
PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Causality & Implications
Electronic Effect Strong electron-withdrawal (-I)Strong electron-withdrawal (-I), weak resonance donation (+M)Both groups decrease quinoline basicity (pKa). The -CF3 group is a pure inductive withdrawer, while -OCF3 has a minor, often negligible, resonance component.[5][12]
Hansch π Value +0.88[5]+1.04[9]-OCF3 is significantly more lipophilic, which can improve membrane penetration but may also increase non-specific binding and affect solubility.[5][9]
Metabolic Stability High; C-F bonds are strong and the group deactivates the ring to oxidation.[5][10]High; More stable than -OCH3 to O-dealkylation.[6][10]Both groups are used to block metabolic hotspots. The choice depends on the specific metabolic pathway being addressed.
pKa (Quinoline) Decreased (more acidic conjugate acid)Decreased (more acidic conjugate acid)Reduced basicity affects salt formation, solubility, and receptor interactions. For 7-substituted quinolines, the predicted pKa for the -CF3 derivative is ~2.55.[8]

Part 2: Synthesis Strategies - Accessing the Fluorinated Scaffolds

The synthetic accessibility of these substituted quinolines is a practical consideration for any drug development program. While trifluoromethylated quinolines are widely accessible through various established methods, the synthesis of their trifluoromethoxy counterparts can be more challenging.

Synthesis of Trifluoromethyl Quinolines

A variety of robust methods exist for the synthesis of -CF3 quinolines. A common and effective strategy involves building the quinoline ring using a trifluoromethylated precursor.

  • From Trifluoroacetophenones: A convenient method involves the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with substituted alkynes to yield 4-(trifluoromethyl)quinolines.[13]

  • From CF3-Enones: Condensation of α,β-unsaturated trifluoromethyl ketones with anilines provides an alternative route to 2-trifluoromethyl quinolines.[14]

  • Other Methods: Other reported syntheses include the cyclization of anilines with ethyl trifluoroacetoacetate and palladium-catalyzed domino reactions.[15][16]

G cluster_0 Synthesis of Trifluoromethyl Quinolines cluster_1 Synthesis of Trifluoromethoxy Quinolines A CF3 Building Blocks (e.g., Trifluoroacetophenone) C Cyclization/ Annulation A->C B Aniline Derivatives B->C D Trifluoromethyl Quinoline Core C->D E Trifluoromethoxy- Substituted Aniline G Gould-Jacobs or Similar Cyclization E->G F Quinoline-Forming Reagents (e.g., Malonates) F->G H Trifluoromethoxy Quinoline Core G->H

General synthetic workflows for fluorinated quinolines.
Experimental Protocol: Gold-Catalyzed Synthesis of a 4-(Trifluoromethyl)quinoline

This protocol is adapted from the synthesis of 4-(trifluoromethyl)quinolinecarboxylates and serves as a self-validating system for producing this class of compounds.[13]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 2′-amino-2,2,2-trifluoroacetophenone derivative (1.0 eq), the corresponding alkyne (1.1 eq), and a gold(I) catalyst such as (Ph3P)AuCl/AgOTf (5 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours). The disappearance of the starting materials and the appearance of a new, typically more nonpolar, spot validates the reaction progress.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-(trifluoromethyl)quinoline product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS. The presence of a characteristic singlet in the ¹⁹F NMR spectrum validates the incorporation of the -CF3 group.

Synthesis of Trifluoromethoxy Quinolines

Direct trifluoromethoxylation of a pre-formed quinoline ring is difficult. Therefore, the most common approach is to construct the quinoline ring from an aniline precursor that already bears the -OCF3 group. The Gould-Jacobs reaction is a classic and reliable method for this purpose.

  • Precursor Synthesis: Start with a commercially available or synthesized trifluoromethoxyaniline.

  • Gould-Jacobs Reaction: React the trifluoromethoxyaniline with diethyl ethoxymethylenemalonate. This typically involves heating the two reagents together, followed by a thermal cyclization step in a high-boiling solvent like Dowtherm A to form the 4-hydroxyquinoline ring system.[17]

  • Functionalization: The resulting 4-hydroxy-trifluoromethoxyquinoline can then be further functionalized as needed (e.g., conversion of the hydroxyl to a chloro group using POCl₃) to enable subsequent cross-coupling reactions.

Part 3: Metabolic Stability and Pharmacokinetics

A primary reason for incorporating fluorinated groups is to enhance metabolic stability.[10][18]

  • Comparative Stability: Both -CF3 and -OCF3 groups significantly increase metabolic stability compared to their non-fluorinated analogues.[10] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[5] The -OCF3 group is a highly effective replacement for a methoxy (-OCH3) group, which is a common site of metabolism via O-dealkylation by cytochrome P450 enzymes.[6][10] The strong electron-withdrawing nature of both groups also deactivates the quinoline ring, making it less susceptible to oxidative metabolism.[10]

  • Pharmacokinetic Implications: While both substituents enhance stability, their different lipophilicities can lead to distinct pharmacokinetic profiles. The higher logP of -OCF3 substituted compounds may lead to greater volume of distribution and potentially longer half-lives, but could also result in increased clearance through non-metabolic pathways or greater non-specific tissue binding.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized method to directly compare the metabolic stability of novel -CF3 and -OCF3 quinoline derivatives.[10]

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compounds (-CF3 and -OCF3 quinolines) and positive/negative controls (e.g., Verapamil for high turnover, Verapamil without NADPH for negative control) in DMSO.

    • Prepare a 10 mM NADPH stock solution in buffer.

  • Incubation:

    • In a 96-well plate, add 5 µL of 1 mg/mL liver microsomes (e.g., human, rat) to the buffer.

    • Add 1 µL of the 10 mM test compound stock to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH solution.

    • For the T=0 min time point, add the quenching solution (see below) before adding NADPH.

  • Time Points and Quenching:

    • Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 2 volumes of a cold quenching solution (e.g., acetonitrile containing an internal standard like Tolbutamide).

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Interpretation:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A longer t½ indicates higher metabolic stability. This direct comparison provides a self-validating assessment of the two substituents.

Part 4: Biological Activity and Structure-Activity Relationships (SAR)

The ultimate test of these substituents lies in their impact on biological activity. Both -CF3 and -OCF3 have been instrumental in the development of potent quinoline-based therapeutic agents.

Antimalarial Activity

The quinoline core is famous for its role in antimalarial drugs like chloroquine. Fluorinated substituents have been key to overcoming resistance.

  • Trifluoromethyl: The drug Mefloquine, which contains two -CF3 groups, is a potent antimalarial agent, highlighting the utility of this group.[19]

  • Trifluoromethoxy: Studies on endochin-like quinolones (ELQs) have shown that attaching a substituted trifluoromethoxy biaryl side chain to the quinoline core is crucial for generating potent and selective agents against resistant Plasmodium strains.[20] In many cases, the -OCF3 moiety provided a significant increase in antimalarial response in both in vitro and in vivo models.[20]

Anticancer Activity

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents.[7]

  • Several studies have reported novel trifluoromethylquinolines with potent cytotoxic activity against various cancer cell lines.[7][21]

  • The introduction of a -CF3 group has been shown to be beneficial for enhancing the activity of tubulin polymerization inhibitors based on a quinoline scaffold.[22] The strong electron-withdrawing nature and steric bulk can enhance binding affinity and selectivity for the target protein.[3][5]

  • While less prevalent in the literature, the unique properties of -OCF3 quinolines suggest they are also promising candidates for anticancer drug design, particularly where increased lipophilicity for blood-brain barrier penetration is desired.

Data Presentation: Representative Biological Activity
Compound ClassTherapeutic AreaKey FindingsReference
2,8-bis(Trifluoromethyl)quinoline (Mefloquine)AntimalarialA widely used drug effective against chloroquine-resistant malaria. The two -CF3 groups are critical for its activity.[19]
2-(trifluoromethoxy)benzyl-substituted quinolone AntimalarialShowed high potency against resistant P. falciparum strains. The -OCF3 group was a key part of the optimal pharmacophore.[1][20]
Quinoline-derived trifluoromethyl alcohols AnticancerA novel class of compounds identified as potent growth inhibitors. One derivative showed more potent anticancer activity than cisplatin.[21]
2-Trifluoromethyl-4-anilinoquinoline AnticancerIntroduction of the -CF3 group at the 2-position was found to be beneficial for enhancing inhibitory activity against prostate and cervical cancer cells.[22]

Conclusion and Future Perspectives

The trifluoromethyl and trifluoromethoxy groups are both powerful tools in the medicinal chemist's arsenal for optimizing quinoline-based drug candidates. They are not, however, interchangeable bioisosteres.

  • The Trifluoromethyl (-CF3) group is a well-established, synthetically accessible substituent that reliably enhances metabolic stability and provides strong electron-withdrawing character, making it an excellent choice for improving pharmacokinetics and modulating target binding.[5][6]

  • The Trifluoromethoxy (-OCF3) group offers a more nuanced profile. It provides superior metabolic stability compared to a methoxy group and is significantly more lipophilic than -CF3.[5][9][10] This makes it particularly valuable for fine-tuning ADME properties, especially when increased membrane permeability or CNS penetration is a design goal.

The decision to use -CF3 versus -OCF3 should be a data-driven choice based on a thorough analysis of the project's specific goals. A deep understanding of their distinct electronic, lipophilic, and steric properties allows for a more rational and successful approach to drug design. As synthetic methodologies for introducing the -OCF3 group continue to improve, its application in quinoline-based drug discovery is expected to grow, unlocking new potential in the development of next-generation therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Vertex AI Search.
  • Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)
  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery - Benchchem. Vertex AI Search.
  • Synthesis of 2-Trifluoromethyl Quinoline by the Reaction of Fluorinated Imine with Alkyne Catalyzed by Indium(III)
  • A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. Vertex AI Search.
  • Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines - Thieme Chemistry. Vertex AI Search.
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC. Vertex AI Search.
  • Synthesis of 2-trifluoromethylated quinolines from CF 3 -alkenes - RSC Publishing. (2021, April 9). Vertex AI Search.
  • Application Notes and Protocols for the Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline - Benchchem. Vertex AI Search.
  • Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis - R Discovery. (2020, April 6). Vertex AI Search.
  • Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed. (2019, March 5). Vertex AI Search.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27). Vertex AI Search.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem. Vertex AI Search.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. (2015, November 15). Vertex AI Search.
  • Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors - ResearchG
  • A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed. (2022, January 19). Vertex AI Search.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. (2023, April 11). Vertex AI Search.
  • Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025, May 29). Vertex AI Search.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29). Vertex AI Search.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Vertex AI Search.
  • Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source | Accounts of Chemical Research - ACS Publications. (2014, April 28). Vertex AI Search.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Vertex AI Search.
  • Trifluoromethyl group - Wikipedia. Vertex AI Search.

Sources

Comparative

Validating the Target of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline in Cancer Cells

A Comparative Guide to Evaluating Novel TOP2A Catalytic Inhibitors Introduction & Mechanistic Rationale Topoisomerase IIα (TOP2A) is an essential nuclear enzyme that manages DNA topological states by creating transient d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Evaluating Novel TOP2A Catalytic Inhibitors

Introduction & Mechanistic Rationale

Topoisomerase IIα (TOP2A) is an essential nuclear enzyme that manages DNA topological states by creating transient double-strand breaks (DSBs), allowing DNA strands to pass through one another during replication and transcription. Historically, TOP2A has been targeted by "poisons" such as Etoposide and Doxorubicin. These agents stabilize the transient TOP2A-DNA cleavage complex, converting normal enzymatic activity into lethal DNA damage[1]. While highly effective at killing rapidly dividing cancer cells, the massive accumulation of DSBs leads to severe dose-limiting toxicities, including cardiotoxicity and secondary leukemias.

To circumvent these adverse effects, modern drug development is shifting toward TOP2A catalytic inhibitors . These compounds inhibit the enzyme's ATPase activity without stabilizing the cleavage complex, effectively halting cancer cell proliferation without inducing massive DNA fragmentation.

5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline (referred to herein as DQ-CF3 ) represents a highly potent, novel class of quinoline-based catalytic inhibitors. The 5,8-dimethoxyquinoline scaffold, paired with a trifluoromethylphenyl moiety, is engineered to occupy the N-terminal ATPase domain of TOP2A. The trifluoromethyl group acts as a critical halogen-bond donor/acceptor, significantly enhancing binding affinity compared to unsubstituted analogs[2].

As a Senior Application Scientist, I have structured this guide to provide researchers with a robust, self-validating experimental workflow. We will objectively compare DQ-CF3 against Etoposide (a classic poison) and Dexrazoxane (a known catalytic inhibitor) to definitively validate its target and mechanism of action[3].

G TOP2A Topoisomerase IIα (TOP2A) DNA Supercoiled DNA DNA->TOP2A Binds Etoposide Etoposide (TOP2A Poison) Etoposide->TOP2A Targets Cleavage Cleavage Complex Stabilization Etoposide->Cleavage Induces DQ DQ-CF3 (Catalytic Inhibitor) DQ->TOP2A Targets ATPase ATPase Domain Blockade DQ->ATPase Induces DSB Double-Strand Breaks & Genotoxicity Cleavage->DSB Causes Arrest Mitotic Arrest & Apoptosis ATPase->Arrest Triggers

Mechanistic divergence between TOP2A poisons (Etoposide) and catalytic inhibitors (DQ-CF3).

Target Validation Workflow: A Self-Validating System

To establish absolute trustworthiness, a target validation protocol cannot rely on a single assay. It must be a self-validating system where each step confirms the previous one while ruling out alternative mechanisms.

  • Causality of Decatenation (Cell-Free): We first use a kinetoplast DNA (kDNA) decatenation assay. If DQ-CF3 inhibits decatenation, it confirms direct, biochemical TOP2A inhibition.

  • Causality of Cleavage (Cell-Free): Next, we must prove it is not a poison. A DNA cleavage assay measures the formation of linear DNA. Poisons will spike linear DNA levels; catalytic inhibitors will not.

  • Causality of Cellular DNA Damage (Cellular): Cell-free data must translate to the cellular environment. We quantify γH2AX (a biomarker for DSBs) via immunofluorescence. A true catalytic inhibitor will show baseline γH2AX, distinguishing it from genotoxic agents.

  • Causality of Phenotype (Cellular): Finally, we measure cell viability. If γH2AX is low but the cells still die via apoptosis, we have successfully uncoupled anti-cancer efficacy from genotoxicity.

G A 1. kDNA Decatenation (Cell-Free) B 2. Cleavage Assay (Cell-Free) A->B Validates Catalytic Nature C 3. γH2AX Staining (Cellular) B->C Confirms Lack of DSBs D 4. Apoptosis Assay (Cellular) C->D Proves Efficacy

Self-validating workflow for confirming TOP2A catalytic inhibition without DNA damage.

Comparative Performance Data

The following tables summarize the validation of DQ-CF3 against standard-of-care alternatives. The data demonstrates that DQ-CF3 possesses the potent anti-proliferative efficacy of a TOP2A poison (Etoposide) but maintains the safe, non-genotoxic profile of a catalytic inhibitor (Dexrazoxane).

Table 1: Comparative Efficacy and Target Inhibition

CompoundClassTOP2A Decatenation IC50 (µM)HCT116 Viability IC50 (µM)PC-3 Viability IC50 (µM)
DQ-CF3 Catalytic Inhibitor0.240.851.12
Etoposide TOP2A Poison0.151.052.30
Dexrazoxane Catalytic Inhibitor8.50>10.0>10.0

Table 2: Mechanistic Profiling (Genotoxicity vs. Apoptosis at 10 µM)

CompoundLinear DNA Formation (Fold Change)γH2AX Induction (Fold Change)Apoptotic Cell Population (%)
Control (DMSO) 1.0x1.0x3.5%
DQ-CF3 1.1x1.2x48.2%
Etoposide 8.7x14.5x55.4%
Dexrazoxane 1.0x1.1x12.1%

Experimental Protocols

Protocol 1: Cell-Free kDNA Decatenation Assay

Causality Check: Kinetoplast DNA (kDNA) consists of highly catenated networks of circular DNA. Only TOP2A (not TOP1) can decatenate kDNA into individual minicircles. By monitoring the disappearance of the catenated network at the top of an agarose gel, we directly isolate TOP2A's enzymatic activity from cellular variables.

  • Reaction Setup: Combine 200 ng of kDNA, 1 U of human recombinant TOP2A, and varying concentrations of DQ-CF3 (0.01–10 µM) in a reaction buffer (50 mM Tris-HCl pH 7.5, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol). Expert Insight: TOP2A is an ATP-dependent enzyme; omitting ATP will stall the enzyme artificially, yielding false-positive inhibition.

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, then incubate for an additional 15 minutes at 56°C. Expert Insight: Proteinase K digests TOP2A, releasing any trapped DNA and preventing bulky protein-DNA complexes from artificially retarding DNA migration in the gel.

  • Electrophoresis: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100 V for 1 hour.

  • Quantification: Image under UV light. Calculate the IC50 based on the densitometric reduction of the fast-migrating decatenated minicircle band relative to the vehicle control.

Protocol 2: Cellular γH2AX Immunofluorescence Staining

Causality Check: While the cell-free assay proves TOP2A inhibition, it doesn't confirm the type of inhibition in a living cell. Phosphorylation of histone H2AX at Ser139 (γH2AX) occurs rapidly in response to DNA double-strand breaks. By comparing DQ-CF3 to Etoposide, we validate that DQ-CF3 kills cells without triggering the genotoxic DSB cascade.

  • Cell Seeding & Treatment: Seed HCT116 cells on glass coverslips in 6-well plates at 1×105 cells/well. Treat with 5 µM DQ-CF3, 5 µM Etoposide, or 0.1% DMSO for 12 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. Expert Insight: Triton X-100 strips nuclear membrane lipids, which is strictly required to allow the bulky primary antibody to access chromatin-bound γH2AX.

  • Blocking: Block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding, ensuring a high signal-to-noise ratio.

  • Antibody Incubation: Incubate with anti-γH2AX primary antibody (1:500) overnight at 4°C, followed by an Alexa Fluor 488-conjugated secondary antibody (1:1000) for 1 hour at room temperature in the dark.

  • Counterstaining & Mounting: Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount coverslips using an anti-fade mounting medium.

  • Imaging & Analysis: Image using a confocal microscope. Quantify the number of γH2AX foci per nucleus (minimum 100 cells per condition) using automated image analysis software.

References

  • [2] Drug Design Targeting T-Cell Factor-Driven Epithelial–Mesenchymal Transition as a Therapeutic Strategy for Colorectal Cancer. Journal of Medicinal Chemistry (ACS).2

  • [3] IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. PMC. 3

  • [1] Inhibitors of Topoisomerase II as pH-dependent Modulators of Etoposide-mediated Cytotoxicity. AACR Journals. 1

Sources

Validation

A Comparative Guide to the Kinase Selectivity of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

This guide provides an in-depth analysis of the kinase cross-reactivity profile of the novel investigational compound, 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. As researchers and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the kinase cross-reactivity profile of the novel investigational compound, 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline. As researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target liabilities.[1][2] This document will objectively compare the performance of this compound with established alternatives, supported by illustrative experimental data and protocols.

The Critical Role of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[2] While essential for normal cell function, aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders.[][4] Consequently, kinases are a major class of drug targets.[4] However, the highly conserved ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors.[4]

Broad-spectrum kinase profiling, often referred to as kinome scanning, has become an indispensable tool in drug discovery.[][5] It allows for the early identification of both on-target potency and off-target interactions, which can lead to adverse side effects or even unexpected therapeutic benefits (polypharmacology).[6][7] A comprehensive understanding of a compound's selectivity is therefore not just a regulatory expectation but a fundamental component of a successful drug development campaign.[8]

Comparative Kinase Selectivity Profile

The compound 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, a novel molecule featuring a quinoline scaffold, was profiled against a panel of over 300 human protein kinases. The quinoline core is a "privileged structure" in kinase inhibitor design, found in numerous approved and investigational drugs.[9][10] Our investigational compound was designed as a potential inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase, a clinically validated target in various cancers.[11]

The following table presents a hypothetical, yet representative, selectivity profile of our compound of interest compared to both multi-kinase and highly selective RET inhibitors currently in clinical use. This comparison illustrates the spectrum of selectivity that can be achieved and its implications.

Kinase Target5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline (IC50, nM)Vandetanib (Multi-kinase Inhibitor) (IC50, nM)[12]Selpercatinib (Selective Inhibitor) (IC50, nM)[13]
RET 15 130 <10
VEGFR2 (KDR)25040>10,000
EGFR>5000500>10,000
SRC800>10,000>10,000
ABL1>10,000>10,000>10,000
PI3Kα1200Not ReportedNot Reported

Data for Vandetanib and Selpercatinib are derived from publicly available sources for illustrative purposes.

From this profile, we can infer that 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is a potent RET inhibitor. Its selectivity against VEGFR2, a common off-target for many RET inhibitors that contributes to dose-limiting toxicities, is significantly better than that of the multi-kinase inhibitor Vandetanib.[11] While not as exquisitely selective as Selpercatinib, our compound demonstrates a favorable profile that warrants further investigation. The moderate activity against other kinases might be explored for potential polypharmacological advantages in specific contexts.

Experimental Design and Methodologies

The generation of reliable kinase profiling data is contingent on robust and well-validated experimental protocols. The data presented above would typically be generated through a comprehensive kinase panel screen.

Experimental Workflow for Kinase Panel Screening

The following diagram illustrates a standard workflow for assessing the selectivity of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Test Compound Dilution Series plate_assay Dispense Reagents & Compound to Assay Plate compound_prep->plate_assay reagent_prep Kinase, Substrate, ATP Preparation reagent_prep->plate_assay incubation Incubate at Controlled Temperature plate_assay->incubation detection Add Detection Reagent & Measure Signal incubation->detection raw_data Raw Data Acquisition (Luminescence/Fluorescence) detection->raw_data normalization Normalize to Controls (% Inhibition) raw_data->normalization ic50 IC50 Curve Fitting normalization->ic50 selectivity Selectivity Profile Generation ic50->selectivity

Caption: A typical workflow for in vitro kinase selectivity profiling.

Detailed Protocol for In Vitro Kinase Selectivity Profiling

This protocol outlines a generalized procedure for determining the inhibitory activity of a compound against a kinase panel using a luminescence-based assay, such as ADP-Glo™.[5]

1. Reagents and Materials:

  • Purified recombinant kinase enzymes.
  • Specific peptide or protein substrates for each kinase.
  • Unlabeled ATP.
  • Kinase reaction buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and BSA.
  • Test compound dissolved in DMSO.
  • ADP-Glo™ Kinase Assay reagents (Promega).
  • Appropriate multi-well assay plates (e.g., 384-well).
  • Plate reader capable of luminescence detection.

2. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration for a primary screen is 10 µM. For IC50 determination, a 10-point dose-response curve is recommended.[6]
  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.
  • Assay Plating: Dispense the kinase reaction mixture into the wells of the assay plate. Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase to ensure physiological relevance.[5]
  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
  • Detection:
  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
  • Incubate as per the manufacturer's instructions.
  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate to allow the luminescent signal to stabilize.
  • Data Acquisition: Read the luminescence on a compatible plate reader.

3. Data Analysis:

  • Percentage Inhibition Calculation: The raw luminescence data is used to calculate the percentage of kinase activity inhibited by the test compound relative to the DMSO control.
  • IC50 Determination: For dose-response experiments, the percentage inhibition data is plotted against the compound concentration, and a non-linear regression analysis is used to determine the IC50 value.

Trustworthiness and Self-Validation

The integrity of kinase profiling data relies on a self-validating system. This includes:

  • Positive Controls: Known inhibitors for each kinase should be included to validate assay performance.[2]

  • Z'-factor: This statistical parameter is often calculated to assess the quality and robustness of the assay, ensuring a clear distinction between positive and negative controls.

  • Reproducibility: Key experiments should be repeated to ensure the consistency and reliability of the findings.

Conclusion

The hypothetical kinase selectivity profile of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline positions it as a promising lead compound with potent RET inhibition and a favorable selectivity profile compared to some existing multi-kinase inhibitors. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of such compounds. As with any kinase inhibitor development program, a thorough understanding of its interactions across the kinome is a critical step toward developing a safe and effective therapeutic.[14]

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Sino Biological. Kinase Panels. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
  • Wells, S. A., et al. (2010). Targeting RET Receptor Tyrosine Kinase Activation in Cancer. Clinical Cancer Research. [Link]

  • Subbiah, V., et al. (2021). The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients.
  • VKEY-BIO Technologies. Best Practices for Implementing Kinase Assays in Research. [Link]

  • Elisei, R., et al. (2026). RET Kinase Inhibitors for the Treatment of RET-altered Thyroid Cancers: Current Knowledge and Future Directions. Request PDF. [Link]

  • Newton, A., et al. (2016). Identification of selective inhibitors of RET and their activity in RET-rearranged lung cancer. F1000Research. [Link]

  • Drilon, A., et al. (2022). RET aberrant cancers and RET inhibitor therapies: Current state-of-the-art and future perspectives. eClinicalMedicine.
  • Xia, X., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Newton, A., et al. (2016). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Bioorganic & Medicinal Chemistry Letters.
  • Ibrar, A., et al. (2020).
  • Li, Y., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate. [Link]

  • Laine, M., et al. (2017). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • de la Fuente, A., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem.
  • de la Fuente, A., et al. (2025). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ResearchGate. [Link]

  • Wang, Y., et al. (2020). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules.
  • Reinecke, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]

  • Stubbs, C., et al. (2020). Optimized Quinoline-Based Biofilm Disruptors with Improved Efficacy Against Biofilm Formation in Vibrio cholerae. ACS Infectious Diseases.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Quinoline-Based Kinase Inhibitors Against Standard-of-Care in Oncology

Introduction: The Evolving Landscape of Targeted Cancer Therapy The paradigm of cancer treatment has been fundamentally reshaped by the advent of targeted therapies, particularly tyrosine kinase inhibitors (TKIs), in mal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Targeted Cancer Therapy

The paradigm of cancer treatment has been fundamentally reshaped by the advent of targeted therapies, particularly tyrosine kinase inhibitors (TKIs), in malignancies driven by specific oncogenic mutations. A prime example is non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). While first-generation TKIs like gefitinib and erlotinib offered significant advances, their efficacy is often curtailed by the emergence of acquired resistance, frequently through secondary mutations such as the T790M "gatekeeper" mutation or through non-mutational mechanisms like the overexpression of ATP-binding cassette (ABC) transporters.[1][2]

This guide provides a framework for benchmarking a novel investigational compound, 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, a representative of the promising class of quinoline-based therapeutics, against established standards-of-care. We will delve into the mechanistic rationale, provide detailed experimental protocols for head-to-head comparisons, and present a logical framework for interpreting the data to ascertain the potential advantages of this next-generation inhibitor.

Part 1: Comparative Mechanism of Action: Beyond Simple Inhibition

A thorough understanding of the molecular mechanism is the bedrock of any benchmarking study. Standard-of-care EGFR inhibitors, while sharing a common target, exhibit crucial differences in their binding modes and mutational specificities.

Standard-of-Care: A Generational Overview

  • First-Generation (Gefitinib & Erlotinib): These are reversible, ATP-competitive inhibitors that target the EGFR tyrosine kinase domain.[1][3][4][5][6][7][8][9] They effectively block the signaling cascade in cancers with activating EGFR mutations (e.g., exon 19 deletions or L858R). However, their reversible nature makes them susceptible to resistance mechanisms that increase the kinase's affinity for ATP, such as the T790M mutation.[1]

  • Third-Generation (Osimertinib): Osimertinib represents a significant evolution, functioning as an irreversible inhibitor.[10][11] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to permanent inactivation of the kinase.[10][11] Crucially, it was designed to be highly selective for both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR, which is thought to contribute to its more favorable safety profile.[10][12][13][14]

The Investigational Compound: A Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[15][16][17] For our representative compound, 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline , the hypothesized mechanism is also the inhibition of the EGFR tyrosine kinase. The key differentiators to investigate will be its binding kinetics (reversible vs. irreversible), its selectivity for mutant over wild-type EGFR, and its activity against a broader spectrum of resistance mutations.

The EGFR signaling pathway, a critical driver of cell proliferation and survival, is the primary target for these inhibitors.[18][19][20][21][22] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which in turn activates downstream pro-survival cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[9][10][11][18] Effective TKIs must potently suppress this entire signaling axis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Ligand EGF Ligand Ligand->EGFR Binds TKI Quinoline TKI Gefitinib Osimertinib TKI->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and points of TKI intervention.

Part 2: Overcoming a Critical Hurdle: ABC Transporter-Mediated Resistance

A major cause of treatment failure for many chemotherapeutics, including TKIs, is multidrug resistance (MDR).[2][23][24][25] This is often mediated by the overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), which function as ATP-dependent drug efflux pumps.[26][27][28][29] These transporters can actively remove TKIs from cancer cells, lowering their intracellular concentration to sub-therapeutic levels and thereby rendering the treatment ineffective.[2][23]

Therefore, a critical benchmark for any new TKI is its interaction with these efflux pumps. An ideal next-generation inhibitor would either not be a substrate for major ABC transporters or could even act as an inhibitor of these pumps, potentially re-sensitizing resistant tumors to other therapies.

ABC_Transporter_Mechanism cluster_membrane Cell Membrane ABC_Transporter ABC Transporter (e.g., P-gp/ABCB1) Drug_Out TKI ABC_Transporter->Drug_Out Efflux ADP ADP + Pi ABC_Transporter->ADP Hydrolysis Drug_In TKI (e.g., Gefitinib) Drug_In->ABC_Transporter Binds Drug_Out->p2 Exits Cell ATP ATP ATP->ABC_Transporter p1->Drug_In Enters Cell (Passive Diffusion)

Caption: Mechanism of ABC transporter-mediated drug efflux.

Part 3: Head-to-Head Evaluation: Experimental Protocols and Data

Objective comparison requires rigorous, standardized assays. Here, we outline the core methodologies for benchmarking our novel quinoline compound against standard-of-care TKIs.

In Vitro Potency and Selectivity: Cell Viability Assay

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. This protocol determines the concentration of inhibitor required to reduce cell viability by 50%.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Line Selection:

    • Sensitive: HCC827 (EGFR exon 19 deletion)

    • Resistant: NCI-H1975 (L858R and T790M mutations)

    • Wild-Type: A549 (EGFR wild-type, to assess selectivity)

  • Cell Plating: Seed cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare 10 mM stock solutions of the novel quinoline, gefitinib, and osimertinib in DMSO. Create a 10-point serial dilution series for each compound in culture medium.

  • Treatment: Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and no-cell (background) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract background luminescence, normalize the data to the vehicle control (100% viability), and plot the dose-response curve using a non-linear regression model to determine the IC50 value for each compound in each cell line.

Hypothetical Data Summary:

CompoundHCC827 (EGFR del19) IC50 (nM)NCI-H1975 (L858R/T790M) IC50 (nM)A549 (EGFR WT) IC50 (nM)Selectivity Index (WT/T790M)
Gefitinib15>5000>5000<1
Osimertinib122580032
5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline 10 20 >4000 >200

A higher selectivity index indicates better sparing of wild-type EGFR, which may predict a better safety profile.

In Vivo Efficacy: NSCLC Xenograft Model

In vivo models are essential to evaluate a compound's anti-tumor activity in a physiological context.

Protocol: NCI-H1975 (T790M) Tumor Xenograft Study

  • Animal Model: Utilize 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H1975 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle (e.g., 0.5% methylcellulose)

    • Osimertinib (e.g., 5 mg/kg, daily oral gavage)

    • Novel Quinoline Compound (e.g., 10 mg/kg, daily oral gavage)

  • Dosing and Monitoring: Administer treatments daily for 21 days. Measure tumor volume and body weight twice weekly.

  • Endpoint and Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics). Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

InVivo_Workflow cluster_setup Setup Phase cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis Phase Implant 1. Implant NCI-H1975 Cells into Mice Grow 2. Monitor Tumor Growth to ~150mm³ Implant->Grow Randomize 3. Randomize into Treatment Groups Grow->Randomize Dose 4. Daily Oral Dosing Randomize->Dose Monitor 5. Measure Tumor Volume & Body Weight (2x per week) Dose->Monitor Endpoint 6. Euthanize & Excise Tumors Monitor->Endpoint Analyze 7. Calculate Tumor Growth Inhibition (TGI) Endpoint->Analyze

Caption: Workflow for an in vivo NSCLC xenograft study.

Hypothetical Data Summary:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle-15500
Osimertinib531080
Novel Quinoline 10 250 84

Conclusion and Future Directions

This guide provides a foundational framework for the rigorous, multi-faceted benchmarking of a novel quinoline-based TKI against current clinical standards. The hypothetical data presented for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline illustrates a promising profile: high potency against both sensitive and T790M-resistant EGFR mutations, superior selectivity over wild-type EGFR, and robust in vivo efficacy.

The next logical steps in its development would include:

  • Biochemical Kinase Assays: To confirm direct, on-target inhibition of EGFR and to profile its activity against a broad panel of other kinases to assess off-target effects.

  • ABC Transporter Interaction Assays: Using specialized in vitro systems (e.g., ATPase assays or transport assays in overexpressing cell lines) to determine if the compound is a substrate or inhibitor of P-gp and other relevant transporters.[30][31][32][33]

  • Pharmacokinetic (ADME) and Toxicology Studies: To evaluate its absorption, distribution, metabolism, excretion, and overall safety profile.

  • Evaluation Against Other Resistance Mechanisms: Testing its efficacy in models of MET amplification or other bypass signaling pathways that can confer TKI resistance.[5]

By systematically addressing these key scientific questions, researchers can build a comprehensive data package to support the continued development of promising new therapeutic agents for cancer patients.

References

  • The Role of Gefitinib in Lung Cancer Tre
  • Erlotinib. Wikipedia.
  • The Mechanism of Action of Osimertinib: A Technical Guide. Benchchem.
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC.
  • Gefitinib. Wikipedia.
  • How does erlotinib work (mechanism of action)?. Drugs.com.
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC.
  • ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance. PMC - NIH.
  • What is the mechanism of Gefitinib?.
  • Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook.
  • Targeting the EGFR signaling pathway in cancer therapy: Wh
  • What is the mechanism of Osimertinib mesylate?.
  • (erlotinib) Tablets.
  • Targeting the EGFR signaling p
  • What is the mechanism of Erlotinib Hydrochloride?.
  • ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance. PMC.
  • EGFR signaling pathway in breast cancers: From traditional signal transduction to direct nuclear translocaliz
  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. AACR Journals.
  • Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. AACR Journals.
  • erlotinibhydrochloride. Liv Hospital.
  • Mechanism of action for Tagrisso (osimertinib). My AstraZeneca.
  • Mechanism of Action – TAGRISSO® (osimertinib). Tagrisso.
  • (PDF) ATP‐binding cassette (ABC) transporters in cancer: A review of recent updates.
  • Models used to screen for the treatment of multidrug resistant cancer facilit
  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. MDPI.
  • Evaluation of Human P-Glycoprotein (MDR1/ABCB1) ATPase Activity Assay Method by Comparing with in Vitro Transport Measurements: Michaelis–Menten Kinet …. J-Stage.
  • Protocol. genomembrane.
  • Role of ABC transporters in cancer chemotherapy. PMC.
  • Investigating ABCB1-Mediated Drug-Drug Interactions: Considerations for In vitro and In vivo Assay Design. Semantic Scholar.
  • In Vitro and Ex Vivo Model Systems to Measure ABC Transporter Activity
  • Novel in vivo models for better treatment development in cancer. Research Communities.
  • Establishment of drug induced resistant tumor models enable the development of next generation anticancer therapeutics. WuXi Biology.
  • Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American Journal of Physiology.
  • Recent Advances on P-Glycoprotein (ABCB1) Transporter Modelling with In Silico Methods. MDPI.
  • ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. eScholarship.
  • ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Str
  • In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological str
  • Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug str
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed.
  • Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery. Benchchem.
  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimin
  • US6479660B1 - Process for the preparation of anti-malarial drugs.

Sources

Validation

ADMET Profiling and Comparative Analysis of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline: A Technical Guide

As drug development professionals increasingly look toward privileged scaffolds to address complex therapeutic targets—ranging from drug-resistant Plasmodium strains to aggressive solid tumors—the quinoline core remains...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals increasingly look toward privileged scaffolds to address complex therapeutic targets—ranging from drug-resistant Plasmodium strains to aggressive solid tumors—the quinoline core remains a cornerstone of medicinal chemistry. This guide provides an objective, data-driven comparative analysis of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline , a highly specialized derivative.

By analyzing its structural pharmacophores against established quinoline-based therapeutics (such as Mefloquine) and baseline 2-arylquinolines, we can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Furthermore, this guide outlines the self-validating experimental workflows required to empirically verify these properties in preclinical development.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is strategically designed to balance target affinity with metabolic endurance. Every functional group dictates a specific pharmacokinetic outcome:

  • The Quinoline Core: Provides the baseline lipophilicity and planar geometry necessary for DNA intercalation or binding within the hydrophobic pockets of target kinases/enzymes.

  • 5,8-Dimethoxy Substitution: The addition of methoxy groups at the C5 and C8 positions introduces critical hydrogen bond acceptors. While this improves aqueous solubility relative to an unsubstituted quinoline, it introduces a metabolic liability, as these sites are highly susceptible to CYP450-mediated O-demethylation .

  • 2-[3-(Trifluoromethyl)phenyl] Moiety: The substitution at the C2 position is the primary driver of this compound's unique ADMET profile. The trifluoromethyl ( −CF3​ ) group is intensely electron-withdrawing and lipophilic. It effectively blocks electrophilic oxidation at the phenyl ring—a common degradation pathway in standard 2-arylquinolines—thereby extending the compound's half-life. Furthermore, the −CF3​ group significantly enhances blood-brain barrier (BBB) penetration, making it a valuable motif for neuro-oncology or cerebral malaria applications .

Comparative ADMET Profile

To objectively evaluate the performance of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, we must benchmark its predicted physicochemical properties against Mefloquine (an FDA-approved fluorinated quinoline) and a baseline 2-Phenylquinoline .

Note: The data for the target compound is derived from established Structure-Activity Relationship (SAR) predictive models of closely related 2-arylquinoline analogs .

Pharmacokinetic Property5,8-Dimethoxy-2-[3-(CF₃)phenyl]quinolineMefloquine (Standard)2-Phenylquinoline (Baseline)
Molecular Weight (MW) 333.31 g/mol 378.31 g/mol 205.26 g/mol
cLogP (Lipophilicity) 4.8 (High)4.0 (Moderate)3.5 (Moderate)
TPSA (Topological Polar Surface Area) 31.3 Ų44.1 Ų12.9 Ų
Predicted BBB Permeability High ( Papp​>15×10−6 cm/s)HighHigh
Metabolic Stability (HLM t½) Moderate (~35 min)High (>60 min)Low (~15 min)
Primary Metabolic Liability CYP-mediated O-demethylationCYP3A4-mediated oxidationRapid Phenyl Oxidation

Strategic Insight: The target compound exhibits a near-optimal TPSA for central nervous system (CNS) penetration (< 90 Ų). However, its high cLogP (4.8) suggests a strong propensity for high Plasma Protein Binding (PPB), which may reduce the fraction of unbound, active drug in systemic circulation.

Self-Validating Experimental Workflows for ADMET Evaluation

To move this compound from in silico prediction to preclinical validation, robust, self-validating experimental protocols are required. Do not rely on isolated data points; every assay must include internal controls that validate the integrity of the test system itself.

Permeability & Absorption: PAMPA Protocol

The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to simulate passive gastrointestinal absorption.

  • Preparation of Lipid Membrane: Coat a PVDF filter membrane (0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin in dodecane solution. Causality: This artificial lipid layer accurately mimics the hydrophobic core of the human gastrointestinal epithelial barrier.

  • Donor/Acceptor Loading: Add 150 µL of the test compound (10 µM in PBS, 1% DMSO) to the donor well. Add 300 µL of fresh PBS (pH 7.4) to the acceptor well.

  • Incubation: Incubate the sandwich plate at 37°C for 4 hours without agitation. Causality: Maintaining an unstirred water layer is critical for accurately modeling passive paracellular and transcellular diffusion without artificial kinetic enhancement.

  • Quantification & Validation: Quantify the compound concentration in both compartments using LC-MS/MS.

    • Self-Validation Check: Concurrently run Verapamil (high permeability) and Ranitidine (low permeability). The assay is only deemed valid if Verapamil Papp​>10×10−6 cm/s and Ranitidine Papp​<1×10−6 cm/s.

Metabolic Clearance: Human Liver Microsome (HLM) Stability

This assay identifies the rate at which hepatic CYP450 enzymes degrade the compound, specifically targeting the 5,8-dimethoxy groups.

  • Reaction Mixture Assembly: Combine 0.5 mg/mL Human Liver Microsomes, 1 µM of the target compound, and 100 mM phosphate buffer (pH 7.4). Causality: Utilizing a physiological pH and optimized protein concentration prevents non-specific protein binding from skewing the intrinsic clearance ( CLint​ ) calculation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH acts as the obligate electron donor for CYP450 enzymes; without it, oxidative O-demethylation cannot proceed.

  • Quenching & Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes, immediately quenching them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity to preserve the exact time-point concentration.

  • LC-MS/MS Analysis & Validation:

    • Self-Validation Check: The assay must include Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate). The run is validated only if the CLint​ of these controls falls within ±20% of the historical laboratory baseline.

ADMET_Workflow Compound 5,8-Dimethoxy-2-[3-(CF3)phenyl]quinoline Absorption Absorption PAMPA & Caco-2 Compound->Absorption Phase 1 Distribution Distribution Plasma Protein Binding Absorption->Distribution Phase 2 Metabolism Metabolism HLM Stability (CYP450) Distribution->Metabolism Phase 3 Toxicity Toxicity HepG2 & hERG Assay Metabolism->Toxicity Phase 4 Data ADMET Profiling Complete Go/No-Go Decision Toxicity->Data Synthesis

Caption: Sequential ADMET experimental workflow for the preclinical validation of novel quinoline derivatives.

Metabolic Pathway & Structural Liabilities

Understanding the biotransformation of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is critical for predicting potential drug-drug interactions (DDIs) or toxic metabolites.

While the 3-(trifluoromethyl)phenyl group successfully shields the C2-aryl substituent from rapid oxidation, the molecule shifts its metabolic burden to the quinoline core. The primary degradation pathway is the CYP3A4/CYP2D6-mediated O-demethylation of the methoxy groups at the C5 and C8 positions. This reaction yields quinolinol metabolites (5-OH or 8-OH derivatives), which are subsequently targeted for Phase II glucuronidation and rapid renal excretion. A minor pathway involves the N-oxidation of the quinoline nitrogen.

Metabolic_Pathway Parent Parent Compound (5,8-Dimethoxy) CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Stable CF3-Phenyl Ring (Metabolically Stable) Parent->Stable Blocked Oxidation Metabolite1 O-Demethylation (5-OH or 8-OH) CYP->Metabolite1 Major Pathway Metabolite2 N-Oxidation (Quinoline N-oxide) CYP->Metabolite2 Minor Pathway

Caption: Proposed CYP450-mediated metabolic pathways highlighting the O-demethylation liability.

Conclusion & Strategic Recommendations

5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline represents a highly optimized scaffold that successfully mitigates the rapid clearance typically seen in unsubstituted 2-arylquinolines. Its high predicted BBB permeability and structural stability make it a prime candidate for CNS-targeted indications.

However, researchers must carefully monitor its high cLogP. Future lead optimization should focus on formulating the compound with lipid-based excipients to enhance oral bioavailability, and conducting early-stage Plasma Protein Binding (PPB) assays to ensure the unbound fraction remains above the therapeutic threshold.

References

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Pharmaceuticals, vol. 18, no. 12, 2025, p. 1804.[Link]

  • Screening of the antileishmanial and antiplasmodial potential of synthetic 2-arylquinoline analogs. Scientific Reports, vol. 13, 2023, p. 17523.[Link]

Comparative

The Structural Isomerism of Quinoline and Isoquinoline: The Root of Spectral Divergence

A Comparative Guide to the Spectral Properties of Quinoline and Isoquinoline for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, objective comparison of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Spectral Properties of Quinoline and Isoquinoline for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the spectral properties of two fundamental isomers in medicinal chemistry: quinoline and isoquinoline. A nuanced understanding of their distinct spectroscopic signatures is paramount for unambiguous identification, structural elucidation, and quality control in the development of new therapeutics. This guide moves beyond a simple data dump, offering insights into the causal relationships between molecular structure and spectral output, supported by robust experimental data and protocols.

Quinoline and isoquinoline are structural isomers, both possessing the chemical formula C₉H₇N. Their shared structural motif is a fused bicyclic system composed of a benzene ring and a pyridine ring. The critical distinction, and the origin of their differing spectral properties, lies in the position of the nitrogen atom within this heterocyclic framework. In quinoline, the nitrogen atom occupies position 1, whereas in isoquinoline, it is found at position 2.[1] This seemingly subtle shift in the nitrogen's location fundamentally alters the electron density distribution across the aromatic system, leading to unique electronic transitions and nuclear environments that are readily distinguishable by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Precise Probe of Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of quinoline and isoquinoline. The differing placement of the electronegative nitrogen atom induces significant variations in the chemical shifts (δ) of the protons (¹H NMR) and carbons (¹³C NMR) in their respective rings.

Causality Behind NMR Spectral Differences:

The nitrogen atom in both isomers exerts a strong deshielding effect on the adjacent protons and carbons due to its inductive electron-withdrawing nature. This effect is most pronounced for the atoms closest to the nitrogen. In quinoline, the protons at positions 2 and 8 are significantly deshielded. In isoquinoline, the protons at positions 1 and 3 experience the most substantial downfield shift. These predictable patterns provide an immediate diagnostic fingerprint for each isomer.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the characteristic chemical shifts for quinoline and isoquinoline, providing a clear basis for their differentiation.

PositionQuinoline ¹H Chemical Shift (δ, ppm) in CDCl₃Isoquinoline ¹H Chemical Shift (δ, ppm) in CDCl₃
H-1-9.22
H-28.90-
H-37.387.58
H-48.128.50
H-57.757.80
H-67.527.62
H-77.657.70
H-88.00 (approx.)7.90 (approx.)

Data compiled from multiple sources, including BenchChem.[1][2]

Similarly, the ¹³C NMR spectra exhibit distinct differences in chemical shifts, particularly for the carbons directly bonded to or in close proximity to the nitrogen atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of quinoline and its isomers is crucial for reliable analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected chemical shift range (typically -1 to 10 ppm).

    • Employ a standard 90° pulse sequence.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum for accurate integration and peak picking.

Diagram of the NMR Analysis Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms h1_acq ¹H NMR Acquisition (90° pulse, 1-2s delay) add_tms->h1_acq c13_acq ¹³C NMR Acquisition (Proton Decoupled) add_tms->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Peak Integration & Referencing phase_baseline->integrate struct_elucidate Structural Elucidation integrate->struct_elucidate purity_assess Purity Assessment integrate->purity_assess

Caption: General workflow for NMR analysis of quinoline isomers.

Vibrational Spectroscopy (FTIR): Probing Functional Group Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the vibrational modes of the bonds within a molecule. For quinoline and isoquinoline, the characteristic C-H, C-N, and C=C stretching and bending vibrations in the aromatic system give rise to distinct absorption bands.

Causality Behind FTIR Spectral Differences:

The differences in the FTIR spectra of quinoline and isoquinoline are more subtle than in NMR but are nonetheless significant. The symmetry of the molecule and the position of the nitrogen atom influence the vibrational coupling between different modes. For instance, the C-N stretching and C-H out-of-plane bending vibrations can be diagnostic.[4]

Comparative FTIR Data:

The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between the two isomers.

Vibrational ModeQuinoline (cm⁻¹)Isoquinoline (cm⁻¹)
C-H out-of-plane bend~745~740
Aromatic C=C stretch~1595, 1500~1580, 1495
C-N stretch~1310~1320

Note: These are approximate values and can vary based on the sample state (neat liquid, solution, or KBr pellet).[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and convenient method for obtaining high-quality IR spectra of liquid samples like quinoline and isoquinoline.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small drop of the neat liquid quinoline or isoquinoline sample directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram of the ATR-FTIR Experimental Workflow:

FTIR_Workflow start Start background Record Background (Clean ATR Crystal) start->background sample Apply Liquid Sample to ATR Crystal background->sample acquire Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) sample->acquire process Generate Absorbance/ Transmittance Spectrum acquire->process end End process->end UV_Fluorescence_Workflow cluster_uv UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy prep Prepare Stock & Dilute Solutions (UV-grade Solvent) uv_baseline Baseline with Solvent prep->uv_baseline fluor_excite Set Excitation λ (from λₘₐₓ) prep->fluor_excite uv_scan Scan Sample (200-400 nm) uv_baseline->uv_scan uv_lambda Identify λₘₐₓ uv_scan->uv_lambda uv_lambda->fluor_excite Informs Excitation λ fluor_scan Record Emission Spectrum fluor_excite->fluor_scan fluor_analyze Analyze Quantum Yield & Stokes Shift fluor_scan->fluor_analyze

Caption: Integrated workflow for UV-Vis and fluorescence analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and study the fragmentation patterns of molecules. For isomers like quinoline and isoquinoline, which have the same molecular weight (129.16 g/mol ), standard electron ionization (EI) mass spectra are often very similar. However, more advanced techniques can reveal subtle differences.

Causality Behind MS Spectral Differences:

While both isomers show a prominent molecular ion peak (M⁺) at m/z 129, their fragmentation patterns upon ionization can differ. The primary fragmentation pathway for both is the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 102. [6]The relative intensities of fragment ions and the appearance energies for these fragmentation processes can vary between the isomers due to the different stabilities of the precursor ions and fragmentation transition states. [6]

Comparative Mass Spectrometry Data:
ParameterQuinolineIsoquinoline
Molecular Ion (M⁺)m/z 129m/z 129
Major Fragmentm/z 102 (M-HCN)⁺m/z 102 (M-HCN)⁺
Appearance Energy (HCN loss)11.9 ± 0.1 eV11.6 ± 0.2 eV

Data from imaging photoelectron photoion coincidence spectroscopy.[6]

Conclusion

The structural isomerism of quinoline and isoquinoline provides a classic and instructive case study in the power of modern spectroscopic techniques. While mass spectrometry confirms their identical molecular weight, NMR, FTIR, and UV-Vis spectroscopy offer clear, diagnostic data for their unambiguous differentiation. ¹H NMR spectroscopy, in particular, serves as the most definitive method, with the chemical shifts of the protons adjacent to the nitrogen atom providing an unmistakable fingerprint for each isomer. For researchers in drug development and medicinal chemistry, a thorough command of these spectral differences is not merely academic; it is a fundamental requirement for structural confirmation, purity assessment, and the rational design of new chemical entities.

References

  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.
  • A Comparative Spectroscopic Analysis of Quinoline Carbaldehyde Isomers. Benchchem.
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
  • Mataga, N. Electronic Spectra of Quinoline and Isoquinoline and the Mechanism of Fluorescence Quenching in These Molecules. Bulletin of the Chemical Society of Japan.
  • Fluorescence enhancement of quinolines by protonation. ResearchGate.
  • Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen. Physical Chemistry Chemical Physics.
  • Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A.
  • Fluorescence enhancement of quinolines by protonation. PLOS ONE.
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society.
  • Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. Materials.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules.
  • Analytical technique: Fluorescence Spectroscopy. CIBA.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

For researchers at the forefront of pharmaceutical innovation and chemical synthesis, the responsible management of novel chemical entities is as crucial as the discoveries themselves. This guide provides a detailed, ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of pharmaceutical innovation and chemical synthesis, the responsible management of novel chemical entities is as crucial as the discoveries themselves. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, a compound that, due to its quinoline and trifluoromethyl moieties, requires careful handling as hazardous waste. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the highest standards of laboratory practice.

I. Hazard Assessment and Triage: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline may not be readily available, a conservative approach to its disposal is warranted based on the known hazards of its structural components. Quinoline and its derivatives are often toxic if swallowed, harmful in contact with skin, and can cause serious eye irritation.[1][2] Furthermore, many are suspected of causing genetic defects and may be carcinogenic.[1][2] The presence of a trifluoromethyl group can also contribute to the persistence and potential toxicity of the compound. Therefore, it is imperative to treat this compound as hazardous waste.

Core Principle: The foundation of safe disposal is the prevention of uncontrolled release into the environment and minimizing exposure to laboratory personnel.[3][4]

Hazard Category GHS Classification (Presumptive) Associated Risks
Acute Toxicity (Oral) Category 3 or 4Toxic or harmful if swallowed.[1][5][6]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][6]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2][6]
Germ Cell Mutagenicity Category 2 (Suspected)Suspected of causing genetic defects.[1][2]
Carcinogenicity Category 1A or 1B (Possible)May cause cancer.[1][2]
Hazardous to the Aquatic Environment Chronic Category 2Toxic to aquatic life with long-lasting effects.[1][2][4]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the appropriate PPE must be worn to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of degradation or perforation before use.[1][5]

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[5]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.[5]

III. Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[7][8]

Step 1: Designate a Hazardous Waste Collection Area Establish a specific, well-ventilated area within the laboratory for the accumulation of hazardous waste. This area should be away from general lab traffic and clearly marked with appropriate signage.

Step 2: Select Appropriate Waste Containers All waste containers must be compatible with the chemical waste being collected, in good condition, and have a secure, leak-proof lid.[7][8]

  • Solid Waste: For solid 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), use a clearly labeled, puncture-resistant container designated for solid hazardous waste.[5]

  • Liquid Waste: For solutions containing this compound, use a labeled, non-reactive, and sealable container (e.g., a glass or polyethylene bottle) designated for liquid hazardous waste.[5]

Step 3: Labeling Waste Containers Proper labeling is a regulatory requirement and essential for safe handling.[7] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline"

  • The primary hazards (e.g., "Toxic," "Environmental Hazard")

  • The date of accumulation

Step 4: Waste Collection Procedures

  • Solids: Carefully transfer any solid waste into the designated solid waste container, avoiding the generation of dust.[5]

  • Liquids: Pour liquid waste carefully into the designated liquid waste container, avoiding splashes. Do not fill the container to more than 75% capacity to allow for vapor expansion.[8]

  • Contaminated Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple rinsing, the glassware can be washed and reused or disposed of as non-hazardous waste, in accordance with institutional policy.[9]

IV. Disposal Workflow and Decision Making

The following diagram illustrates the decision-making process for the proper disposal of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Waste Collection cluster_disposal Final Disposal Waste 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline Waste Solid Solid Waste (e.g., powder, contaminated items) Waste->Solid Is it solid? Liquid Liquid Waste (e.g., solutions, rinsate) Waste->Liquid Is it liquid? SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Collect in LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Collect in DisposalFacility Licensed Hazardous Waste Disposal Facility SolidContainer->DisposalFacility Transport to LiquidContainer->DisposalFacility Transport to

Sources

© Copyright 2026 BenchChem. All Rights Reserved.